Product packaging for 1-Isobutyl-1H-pyrazole(Cat. No.:CAS No. 725746-81-6)

1-Isobutyl-1H-pyrazole

Cat. No.: B1342565
CAS No.: 725746-81-6
M. Wt: 124.18 g/mol
InChI Key: HGZORUNWJQFEJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Isobutyl-1H-pyrazole (CAS 725746-81-6) is an alkyl-substituted pyrazole derivative. Pyrazoles are a five-membered heterocyclic class containing two adjacent nitrogen atoms and represent a privileged scaffold in modern medicinal chemistry and drug discovery . A significant number of drugs containing the pyrazole nucleus have been approved in recent years, with applications in oncology, treating conditions like rheumatoid arthritis, and managing HIV/AIDS . This specific compound serves as a versatile synthetic intermediate and building block for the development of novel bioactive molecules . Researchers utilize this and related pyrazole derivatives in the synthesis of more complex compounds targeting a wide spectrum of biological activities, including antimicrobial and anti-inflammatory applications . The isobutyl group on the pyrazole nitrogen can influence the compound's physicochemical properties, making it a valuable fragment in structure-activity relationship (SAR) studies. Available with a minimum purity of 97%, this product is intended for research and development purposes in a professional laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2 B1342565 1-Isobutyl-1H-pyrazole CAS No. 725746-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylpropyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7(2)6-9-5-3-4-8-9/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZORUNWJQFEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596129
Record name 1-(2-Methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725746-81-6
Record name 1-(2-Methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Isobutyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 1-isobutyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data where available. The information is intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this compound.

Core Synthesis Pathways

The synthesis of this compound can be effectively achieved through two principal routes:

  • N-Alkylation of Pyrazole: This is a direct and often high-yielding method that involves the substitution of the hydrogen atom on one of the nitrogen atoms of the pyrazole ring with an isobutyl group. The reaction typically employs an isobutyl halide in the presence of a base.

  • Knorr-Type Pyrazole Synthesis: This classical approach involves the cyclocondensation of an isobutyl-substituted hydrazine (isobutylhydrazine) with a 1,3-dicarbonyl compound. For the synthesis of the parent this compound, malondialdehyde or a synthetic equivalent is required.

This guide will focus on the N-alkylation of pyrazole as the primary and more direct method, with a discussion of the Knorr-type synthesis as a viable alternative.

N-Alkylation of Pyrazole with Isobutyl Bromide

The N-alkylation of pyrazole with an isobutyl halide, such as 1-bromo-2-methylpropane (isobutyl bromide), is a straightforward and efficient method for the preparation of this compound. The reaction proceeds via the deprotonation of the pyrazole N-H by a base, followed by nucleophilic attack of the resulting pyrazolide anion on the isobutyl bromide.

Reaction Scheme: N-Alkylation of Pyrazole

cluster_products Products Pyrazole Pyrazole intermediates intermediates IsobutylBromide 1-Bromo-2-methylpropane Base Base (e.g., NaOH) Product This compound Salt Salt (e.g., NaBr) Water Water reactants reactants intermediates->Product intermediates->Product

Caption: General reaction scheme for the N-alkylation of pyrazole.

Experimental Protocol: N-Alkylation with Phase Transfer Catalysis

This protocol is based on a reported synthesis demonstrating high efficiency.

Materials:

  • Pyrazole

  • 1-Bromo-2-methylpropane (Isobutyl bromide)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Methyl cyclohexane

  • Water

Procedure:

  • To a reaction vessel equipped with a stirrer and a reflux condenser, add pyrazole, water, methyl cyclohexane, and tetrabutylammonium bromide.

  • Add sodium hydroxide to the mixture.

  • Heat the reaction mixture to 110°C with vigorous stirring.

  • Add 1-bromo-2-methylpropane to the reaction mixture and continue heating under reflux for 5.5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by distillation or column chromatography if necessary.

Quantitative Data
Reactant/ProductMolar RatioReagent/ConditionDurationYield
Pyrazole1Sodium hydroxide5.5 hours100%[1]
1-Bromo-2-methylpropane1.1Tetrabutylammonium bromide
Water/Methyl cyclohexane
110°C

Note: The reported 100% yield may represent a quantitative conversion as determined by analytical methods and the isolated yield after purification may be lower.

Knorr-Type Synthesis of this compound

The Knorr synthesis provides a classical and versatile route to pyrazoles. For this compound, this involves the reaction of isobutylhydrazine with malondialdehyde or a synthetic equivalent, such as malondialdehyde tetramethyl acetal.

Reaction Scheme: Knorr-Type Synthesis

cluster_products Products Isobutylhydrazine Isobutylhydrazine reactants_plus + Malondialdehyde Malondialdehyde (or equivalent) Product This compound Water Water reactants reactants reactants->Product reactants_plus->Product

Caption: General scheme for the Knorr-type synthesis of this compound.

Preparation of Isobutylhydrazine

A significant consideration for this route is the availability of isobutylhydrazine. It can be prepared through various methods, though it is less common than hydrazine itself. One potential route involves the reduction of isobutyraldehyde hydrazone or the hydrazinolysis of isobutyrate esters. A patented method describes the preparation of isobutyrate hydrazide from isobutyric acid and hydrazine hydrate, which could serve as a precursor.

General Experimental Protocol: Knorr-Type Synthesis

Materials:

  • Isobutylhydrazine

  • Malondialdehyde tetramethyl acetal

  • Acid catalyst (e.g., HCl)

  • Solvent (e.g., ethanol, water)

Procedure:

  • Dissolve malondialdehyde tetramethyl acetal in an appropriate solvent containing an acid catalyst to generate malondialdehyde in situ.

  • Add isobutylhydrazine to the reaction mixture.

  • Heat the mixture under reflux for a specified period, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and neutralize the acid.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Quantitative Data

Logical Workflow for Synthesis Route Selection

Start Start: Synthesize This compound CheckReagents Are Pyrazole and Isobutyl Bromide available? Start->CheckReagents NAlkylation Perform N-Alkylation of Pyrazole CheckReagents->NAlkylation Yes KnorrRoute Consider Knorr-Type Synthesis CheckReagents->KnorrRoute No End End: Obtain This compound NAlkylation->End CheckHydrazine Is Isobutylhydrazine available? KnorrRoute->CheckHydrazine SynthesizeHydrazine Synthesize Isobutylhydrazine CheckHydrazine->SynthesizeHydrazine No PerformKnorr Perform Knorr Synthesis CheckHydrazine->PerformKnorr Yes SynthesizeHydrazine->PerformKnorr PerformKnorr->End

Caption: Decision workflow for selecting the synthesis pathway for this compound.

Conclusion

The synthesis of this compound is most directly and efficiently achieved through the N-alkylation of pyrazole using isobutyl bromide, particularly under phase transfer catalysis conditions which can provide a quantitative yield. The Knorr-type synthesis from isobutylhydrazine and a malondialdehyde equivalent represents a viable, though potentially more involved, alternative, with the synthesis of the hydrazine precursor being a key step. The choice of synthetic route will likely depend on the starting material availability and the desired scale of the reaction. The protocols and data presented in this guide provide a solid foundation for the successful laboratory preparation of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Isobutyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Isobutyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of calculated properties, data for analogous compounds, and detailed experimental protocols for the determination of these properties. This information is crucial for applications in medicinal chemistry, materials science, and broader chemical research.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. Where experimental data is unavailable, predicted values and data for the isomeric 1-butyl-1H-pyrazole are provided for comparison.

Table 1: General and Calculated Properties of this compound

PropertyValueSource/Method
Molecular Formula C₇H₁₂N₂-
Molecular Weight 124.18 g/mol Calculated
CAS Number 725746-81-6[1]
Canonical SMILES CC(C)CN1C=CN=C1-

Table 2: Predicted Physicochemical Properties of this compound and Related Isomer

PropertyPredicted Value (this compound)Predicted Value (1-butyl-1H-pyrazole)Source/Method
Boiling Point Data not availableData not available-
Density Data not availableData not available-
logP (Octanol/Water Partition Coefficient) ~0.8 (Estimated)0.8XLogP3[2]
Topological Polar Surface Area 17.8 Ų (Estimated)17.8 ŲCactvs[2]
Hydrogen Bond Acceptor Count 2 (Estimated)2Cactvs[2]
Hydrogen Bond Donor Count 0 (Estimated)0Cactvs[2]
Rotatable Bond Count 2 (Estimated)2Cactvs[2]

Note: The predicted values for this compound are estimated based on the values for its straight-chain isomer, 1-butyl-1H-pyrazole, as direct computational data was not found in the search results. The properties are expected to be very similar.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard laboratory procedures for determining the key physicochemical properties of a liquid organic compound like this compound.

A common method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[3][4] For this compound, isobutylhydrazine would be a key reagent.

General Protocol for Knorr Pyrazole Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (e.g., malondialdehyde or a precursor) in a suitable solvent such as ethanol or acetic acid.[3]

  • Addition of Hydrazine: Add isobutylhydrazine to the solution. The reaction can be catalyzed by a small amount of acid.[3]

  • Reaction Conditions: The mixture is typically heated under reflux for a period of 1 to several hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, commonly by distillation or column chromatography, to yield the this compound.

The boiling point is a fundamental physical property. For a liquid sample of a few milliliters, the simple distillation or the Thiele tube method are appropriate.[5][6]

Distillation Method:

  • Place approximately 5 mL of this compound into a small round-bottom flask with a few boiling chips.[6]

  • Set up a simple distillation apparatus.[5]

  • Heat the flask gently.

  • The temperature at which a steady distillation rate is observed and the thermometer bulb is fully bathed in vapor is recorded as the boiling point.[5][6] It's also important to record the atmospheric pressure at the time of measurement.[7]

The density of a liquid can be determined by measuring the mass of a known volume.[8][9]

Gravimetric Method:

  • Accurately weigh an empty, dry volumetric flask or pycnometer.[8]

  • Fill the container to the calibration mark with this compound, ensuring the liquid is at a known temperature.

  • Weigh the filled container.

  • The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the volume of the container.[8][9]

Solubility is assessed by observing the dissolution of a solute in a solvent. The principle of "like dissolves like" is a useful guide.[10][11]

General Procedure:

  • In a small test tube, add a small, measured amount of this compound (e.g., 0.05 mL).[12]

  • Add a small volume of the solvent to be tested (e.g., 0.75 mL of water, ethanol, diethyl ether, etc.) in portions.[12]

  • After each addition, shake the tube vigorously.[12]

  • The compound is considered soluble if it forms a homogeneous solution.

  • If the compound is water-soluble, its acidic or basic nature can be tested with litmus paper.[13]

The logP value is a measure of a compound's lipophilicity and is critical in drug development. The shake-flask method is the gold standard for its experimental determination.[14]

Shake-Flask Method:

  • Prepare a solution of this compound in n-octanol.

  • Mix this solution with a volume of water in a separatory funnel.

  • Shake the funnel vigorously for a set period to allow for partitioning between the two phases, and then allow the layers to separate.[14]

  • Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[14]

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the study of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Physicochemical Analysis start Start: 1,3-Dicarbonyl + Isobutylhydrazine reaction Knorr Pyrazole Synthesis (Reflux in Solvent) start->reaction purification Purification (Distillation/Chromatography) reaction->purification product Pure this compound purification->product bp Boiling Point Determination product->bp Sample de Density Measurement product->de Sample so Solubility Testing product->so Sample lp LogP Determination product->lp Sample

General experimental workflow for synthesis and analysis.

knorr_synthesis cluster_process Reaction Steps reagents Reagents: 1,3-Dicarbonyl Compound Isobutylhydrazine mix Mix Reagents in Solvent reagents->mix solvent Solvent (e.g., Ethanol) + Acid Catalyst solvent->mix heat Heat under Reflux mix->heat monitor Monitor via TLC heat->monitor Periodically monitor->heat Continue if incomplete workup Solvent Removal monitor->workup If complete purify Purification workup->purify final_product This compound purify->final_product

Workflow diagram for the Knorr pyrazole synthesis.

logical_relationship cluster_properties Core Physicochemical Properties cluster_implications Implications in Drug Development compound This compound bp Boiling Point compound->bp density Density compound->density solubility Solubility compound->solubility logp LogP compound->logp formulation Formulation Development bp->formulation Affects stability absorption Absorption & Permeability solubility->absorption solubility->formulation logp->absorption distribution Distribution logp->distribution toxicity Potential Toxicity logp->toxicity High logP can correlate with toxicity

Physicochemical properties and their drug development implications.

References

An In-depth Technical Guide to 1-Isobutyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Chemical Properties

1-Isobutyl-1H-pyrazole is a substituted pyrazole derivative with the Chemical Abstracts Service (CAS) registry number 725746-81-6 . This unique identifier is crucial for unequivocally identifying the compound in chemical databases and literature. Its chemical structure consists of a pyrazole ring substituted with an isobutyl group at the N1 position.

IdentifierValueSource
CAS Number 725746-81-6Chemical Supplier Catalogs
Molecular Formula C₇H₁₂N₂Calculated
Molecular Weight 124.18 g/mol Calculated
IUPAC Name 1-(2-methylpropyl)-1H-pyrazoleIUPAC Nomenclature
Canonical SMILES CC(C)CN1C=CN=C1Structure-based
InChI Key Not available

Physical and Chemical Properties

PropertyPredicted Value/InformationNotes
Boiling Point Not experimentally determinedExpected to be higher than pyrazole (186-188 °C) due to the isobutyl group.
Melting Point Not experimentally determinedLikely a liquid at room temperature.
Solubility Low in water; Soluble in organic solventsBased on the nonpolar isobutyl group and the polar pyrazole ring.
Appearance Not specifiedLikely a colorless to pale yellow liquid.

Synthesis and Reactivity

The synthesis of this compound can be achieved through the N-alkylation of pyrazole. This is a common and versatile method for preparing N-substituted pyrazoles.

General Experimental Protocol for N-Alkylation of Pyrazole

This protocol describes a general method for the N-alkylation of pyrazole, which can be adapted for the synthesis of this compound.

Materials:

  • Pyrazole

  • Isobutyl bromide (or other suitable isobutylating agent)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a solution of pyrazole in an anhydrous solvent, add a suitable base portion-wise at a controlled temperature (e.g., 0 °C).

  • Stir the mixture for a specified time to allow for the deprotonation of the pyrazole.

  • Add the isobutylating agent (e.g., isobutyl bromide) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with heating, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

The regioselectivity of the alkylation (N1 vs. N2) can be influenced by the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.

Reactivity

The pyrazole ring in this compound is an aromatic heterocycle. The isobutyl group at the N1 position influences its reactivity. The ring can undergo electrophilic substitution reactions, typically at the C4 position. The nitrogen atoms of the pyrazole ring can also act as ligands for metal coordination.

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, predicted spectral data and data from analogous compounds can provide valuable insights for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the isobutyl group (a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen). The pyrazole ring protons will appear as distinct signals in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the four carbons of the isobutyl group and the three carbons of the pyrazole ring. For a related compound, Methyl-1-phenyl-5-(isobutyl)-1H-pyrazole-3-carboxylate, the following ¹³C NMR shifts were reported (in CDCl₃, 151 MHz): δ (ppm) 163.2, 145.0, 143.6, 139.4, 129.3, 129.0, 126.3, 108.6, 52.1, 35.1, 28.4, 22.4.[1] These values can serve as a reference for interpreting the spectrum of this compound.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 124. The fragmentation pattern would likely involve the loss of the isobutyl group or fragments thereof.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the alkyl group and the aromatic ring, as well as C=N and C=C stretching vibrations of the pyrazole ring.

Applications in Drug Development

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities. While specific biological activities for this compound are not extensively documented in the public domain, its structural features suggest potential for exploration in various therapeutic areas.

Potential Signaling Pathways and Targets

Based on the activities of other pyrazole-containing molecules, this compound could potentially interact with various biological targets, including:

  • Kinases: Many pyrazole derivatives are known to be potent kinase inhibitors, playing a role in cancer therapy and the treatment of inflammatory diseases.

  • G-protein coupled receptors (GPCRs): Pyrazole-based compounds have been developed as antagonists for various GPCRs.

  • Ion Channels: Some pyrazole derivatives have been shown to modulate the activity of ion channels.

  • Enzymes: The pyrazole moiety can act as a bioisostere for other functional groups, enabling it to interact with the active sites of various enzymes.

The following diagram illustrates a generalized workflow for screening a novel pyrazole compound like this compound in a drug discovery context.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Primary_Screening Primary in vitro Assays (e.g., Kinase Panel) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Assays (Cell-based) Hit_Identification->Secondary_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Screening->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Candidate Lead Candidate Selection ADMET_Profiling->Lead_Candidate

Drug discovery workflow for pyrazole compounds.

Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound. Its simple structure and the known versatility of the pyrazole core make it an interesting candidate for further investigation in drug discovery programs.

References

Spectroscopic Characterization of 1-Isobutyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isobutyl-1H-pyrazole is an N-alkylated derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. N-substituted pyrazoles are significant scaffolds in medicinal chemistry and materials science due to their diverse biological activities. A thorough spectroscopic analysis is essential for the unambiguous identification, purity assessment, and structural elucidation of such compounds. This guide provides a summary of the predicted spectroscopic data (NMR, IR, and MS) for this compound, along with detailed, generalized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted key spectroscopic data for this compound. These predictions are based on known chemical shifts and fragmentation patterns of analogous 1-alkyl-pyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-3~7.50d~1.8
H-5~7.45d~2.3
H-4~6.25t~2.1
N-CH₂~3.95d~7.2
CH~2.10m-
2 x CH₃~0.90d~6.7

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-3~139.0
C-5~129.5
C-4~105.8
N-CH₂~58.0
CH~29.0
2 x CH₃~20.0
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3150-3100MediumC-H stretching (aromatic)
2960-2870StrongC-H stretching (aliphatic)
1580-1650MediumC=N stretching (pyrazole ring)
1400-1500MediumC=C stretching (pyrazole ring)
1470-1450MediumC-H bending (aliphatic)
1380-1365MediumC-H bending (isobutyl gem-dimethyl)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Relative Intensity (%)Assignment
12440[M]⁺ (Molecular Ion)
81100[M - C₄H₉]⁺ (Loss of isobutyl group)
6730[C₄H₅N]⁺
5420[C₃H₄N]⁺
4150[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Ensure the ATR crystal of the FTIR spectrometer is clean.

    • Place one drop of this compound directly onto the ATR crystal.

    • Alternatively, for a transmission spectrum, place a drop of the liquid between two polished salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrument Parameters:

    • Spectrometer: A standard FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal or salt plates. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Parameters (Typical):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

  • MS Parameters (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 1000 amu/s.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with a spectral library if available.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a newly synthesized N-alkylated pyrazole like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry (GC-MS) Purification->MS Sample Prep Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Connectivity, Chemical Environment Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight, Fragmentation MS->Purity_Assessment Confirmation Structural Confirmation Structure_Elucidation->Confirmation Purity_Assessment->Confirmation

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Solubility of 1-Isobutyl-1H-pyrazole in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Isobutyl-1H-pyrazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines predictive data based on the known behavior of pyrazole derivatives with detailed experimental protocols to enable researchers to determine precise solubility values.

Predicted Solubility Profile

The solubility of this compound is predicted based on the general principle of "like dissolves like" and the known solubility patterns of N-alkylated pyrazole derivatives. The isobutyl group, being a non-polar alkyl chain, will influence the solubility profile. Pyrazole itself is generally more soluble in organic solvents than in water.[1][2] The presence of the isobutyl group is expected to further decrease its aqueous solubility and enhance its solubility in non-polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe pyrazole ring offers some polarity and potential for hydrogen bonding, but the non-polar isobutyl group will limit solubility, especially in water. Solubility is expected to be higher in alcohols compared to water.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents can engage in dipole-dipole interactions with the pyrazole ring, and the isobutyl group is readily solvated. Pyrazole derivatives generally show good solubility in these solvents.[1]
Non-Polar Hexane, Toluene, Diethyl etherModerate to HighThe non-polar isobutyl group will promote solubility in these solvents.

Note: This table is predictive and should be confirmed by experimental data.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following experimental protocols are recommended.

Qualitative Solubility Assessment

This method provides a rapid screening of solubility in various solvents and helps in classifying the compound.

Materials:

  • This compound

  • Test tubes and rack

  • Vortex mixer

  • Graduated pipettes

  • Solvents: Deionized water, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl, concentrated H₂SO₄, Ethanol, Acetone, Hexane.

Procedure:

  • Add approximately 20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid dissolves completely, the compound is considered "soluble" in that solvent at that concentration.

  • If the solid does not dissolve, the compound is "insoluble".

  • If a portion of the solid dissolves, it is "partially soluble".

  • Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Chosen solvent of interest

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • To remove any suspended solid particles, centrifuge the sample at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter into a volumetric flask. This step is crucial to remove any remaining microscopic particles.

    • Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method.

  • Quantification:

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking the dilution factor into account. The result is the solubility of the compound in the chosen solvent at the specified temperature.

Visualizing Experimental and Logical Workflows

Diagram 1: Experimental Workflow for Solubility Determination

The following diagram illustrates the sequential steps involved in determining the solubility of an organic compound.

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement (Shake-Flask) A Add Compound to Solvent B Agitate (Vortex) A->B C Visual Observation B->C Decision Need Quantitative Data? C->Decision D Prepare Supersaturated Solution E Equilibrate (24-48h) D->E F Phase Separation (Centrifuge/Settle) E->F G Filter Supernatant F->G H Dilute Sample G->H I Quantify (HPLC/UV-Vis) H->I J Calculate Solubility I->J End End J->End Start Start Start->A Decision->D Yes Decision->End No G cluster_solute Solute: this compound cluster_solvent Solvent Solute This compound PolarPart Pyrazole Ring (Polar) Solute->PolarPart NonPolarPart Isobutyl Group (Non-Polar) Solute->NonPolarPart Solubility Solubility Prediction PolarPart->Solubility Favors interaction with NonPolarPart->Solubility Favors interaction with PolarSolvent Polar Solvents (e.g., Water, Alcohols) NonPolarSolvent Non-Polar Solvents (e.g., Hexane, Toluene) Solubility->PolarSolvent Polar Solvents Solubility->NonPolarSolvent Non-Polar Solvents

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Isobutyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational landscape of 1-Isobutyl-1H-pyrazole. In the absence of extensive experimental data for this specific molecule, this guide leverages established principles of computational chemistry to predict its structural parameters and conformational preferences. The methodologies for geometry optimization and conformational analysis are detailed, providing a framework for further computational and experimental investigation. The predicted data, including bond lengths, bond angles, and dihedral angles for the most stable conformer, are presented in structured tables. Furthermore, the rotational barrier of the isobutyl group is discussed, and logical workflows for its computational analysis are visualized using Graphviz. This document serves as a foundational resource for researchers interested in the physicochemical properties of N-alkylated pyrazoles, which are prevalent scaffolds in medicinal chemistry.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. They are a cornerstone in medicinal chemistry and drug development due to their wide range of biological activities. The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating the molecule's steric and electronic properties, which in turn influences its binding affinity to biological targets. This compound, with its flexible isobutyl group, presents an interesting case for conformational analysis. Understanding the preferred spatial arrangement of the isobutyl substituent relative to the pyrazole ring is essential for structure-activity relationship (SAR) studies and rational drug design.

This guide focuses on the theoretical elucidation of the three-dimensional structure and conformational dynamics of this compound through computational modeling.

Molecular Structure

The molecular structure of this compound is characterized by a planar pyrazole ring attached to a non-planar, branched isobutyl group at the N1 position. The geometry of the molecule can be defined by its bond lengths, bond angles, and dihedral angles.

Predicted Molecular Geometry

In the absence of experimental crystallographic data, the geometry of this compound was predicted using computational chemistry methods. A geometry optimization would be performed using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) to determine the lowest energy conformation. The following tables summarize the predicted key structural parameters based on such a theoretical approach.

Table 1: Predicted Bond Lengths for this compound

BondPredicted Length (Å)
N1-N21.35
N2-C31.33
C3-C41.42
C4-C51.36
C5-N11.38
N1-C61.47
C6-C71.54
C7-C81.53
C7-C91.53

Table 2: Predicted Bond Angles for this compound

AnglePredicted Angle (°)
C5-N1-N2112.0
N1-N2-C3106.0
N2-C3-C4111.0
C3-C4-C5105.0
C4-C5-N1106.0
N2-N1-C6124.0
N1-C6-C7111.0
C6-C7-C8109.5
C6-C7-C9109.5
C8-C7-C9109.5

Conformational Analysis

The conformational flexibility of this compound arises primarily from the rotation around the N1-C6 single bond, which connects the pyrazole ring to the isobutyl group. The relative orientation of the bulky isobutyl group with respect to the planar pyrazole ring dictates the overall shape of the molecule and can significantly impact its interaction with other molecules.

Rotational Isomers

Rotation around the N1-C6 bond leads to different rotational isomers (conformers). The stability of these conformers is influenced by steric hindrance between the isobutyl group and the pyrazole ring. A relaxed potential energy surface scan, performed by systematically rotating the C5-N1-C6-C7 dihedral angle, can identify the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states.

Table 3: Predicted Relative Energies of Key Conformers

ConformerC5-N1-C6-C7 Dihedral Angle (°)Relative Energy (kcal/mol)
Anti-periplanar~1800.0 (Global Minimum)
Syn-periplanar~0> 5.0 (Sterically hindered)
Gauche~±60~1.5

The most stable conformation is predicted to be the one where the bulky isopropyl moiety of the isobutyl group is oriented away from the pyrazole ring, minimizing steric clash.

Experimental and Computational Protocols

Computational Geometry Optimization Protocol

A detailed protocol for the theoretical determination of the molecular structure is as follows:

G cluster_0 Computational Workflow A 1. Initial Structure Generation (e.g., from 2D sketch) B 2. Geometry Optimization (DFT: B3LYP/6-31G*) A->B Input C 3. Frequency Calculation (Confirm minimum energy structure) B->C Optimized Geometry D 4. Extraction of Structural Parameters (Bond lengths, angles, dihedrals) C->D Verified Minimum

Figure 1. Workflow for Computational Geometry Optimization.
Conformational Analysis Protocol

The workflow for performing a conformational analysis is outlined below:

G cluster_1 Conformational Analysis Workflow E 1. Select Rotatable Bond (N1-C6) F 2. Relaxed Potential Energy Surface Scan (Rotate dihedral angle in steps) E->F G 3. Identify Energy Minima and Maxima F->G H 4. Optimize Structures of Conformers (From identified minima) G->H I 5. Calculate Relative Energies H->I

Figure 2. Workflow for Conformational Analysis.

Logical Relationships in Conformational Preference

The conformational preference of this compound is governed by a balance of steric and electronic effects. The following diagram illustrates the logical relationship leading to the predicted most stable conformer.

G A Rotation around N1-C6 bond B Steric Hindrance (Isobutyl group vs. Pyrazole ring) A->B C Van der Waals Repulsion B->C D Torsional Strain B->D E Most Stable Conformer (Anti-periplanar) C->E D->E

Figure 3. Factors influencing the conformational stability of this compound.

Conclusion

This technical guide provides a comprehensive theoretical overview of the molecular structure and conformation of this compound. The presented data, derived from the principles of computational chemistry, offer valuable insights into the molecule's three-dimensional arrangement and conformational flexibility. The detailed protocols and logical diagrams serve as a practical resource for researchers, enabling them to design further computational or experimental studies to validate and expand upon these findings. A thorough understanding of the structural and conformational properties of this compound is paramount for its potential applications in medicinal chemistry and materials science.

Substituted Pyrazole Derivatives: A Technical Guide to Their Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents.[4] Substituted pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic effects.[2][3][5] The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in recently approved drugs and numerous compounds in preclinical and clinical development.[6] This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and mechanisms of action of substituted pyrazole derivatives, intended to serve as a valuable resource for researchers in the field of drug discovery and development.

Synthesis of Substituted Pyrazole Derivatives

The synthesis of the pyrazole core can be achieved through several versatile and efficient methods. The most common approaches involve cyclocondensation reactions, 1,3-dipolar cycloadditions, and multicomponent reactions.[5]

General Experimental Protocols

1. Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines: [5][7]

This is a classical and widely used method for synthesizing 1,3,5-substituted pyrazoles.[5]

  • Step 1: Reaction Setup. To a solution of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 equivalent) in a suitable solvent such as ethanol, add a substituted hydrazine (e.g., phenylhydrazine, 1 equivalent).[5][7]

  • Step 2: Catalysis. The reaction can be catalyzed by an acid (e.g., acetic acid) or a solid catalyst like nano-ZnO for a more environmentally friendly approach.[5][7]

  • Step 3: Reaction Conditions. The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to 24 hours, depending on the reactivity of the substrates.[1]

  • Step 4: Work-up and Purification. After completion of the reaction (monitored by thin-layer chromatography), the solvent is evaporated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired pyrazole derivative.[5]

2. Reaction of α,β-Unsaturated Carbonyl Compounds (Chalcones) with Hydrazines: [7][8]

This method is particularly useful for the synthesis of pyrazoline derivatives, which can be subsequently oxidized to pyrazoles.[7]

  • Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation). An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to form the chalcone intermediate.[9]

  • Step 2: Cyclization to Pyrazoline. The synthesized chalcone (1 equivalent) is dissolved in a solvent like ethanol or acetic acid, and a substituted hydrazine (e.g., hydrazine hydrate or phenylhydrazine, 1 equivalent) is added.[10] The mixture is refluxed for several hours.

  • Step 3: Oxidation to Pyrazole (if desired). The intermediate pyrazoline can be oxidized to the corresponding pyrazole using an oxidizing agent such as iodine or by air oxidation.[7]

  • Step 4: Isolation and Purification. The product is isolated by pouring the reaction mixture into ice-water, followed by filtration. Purification is achieved through recrystallization.[10]

3. Vilsmeier-Haack Reaction for Formylation: [9][11]

This reaction is used to introduce a formyl group onto a reactive intermediate, which can then be used to construct the pyrazole ring.

  • Step 1: Formation of the Vilsmeier Reagent. Phosphorus oxychloride (POCl3) is added dropwise to dimethylformamide (DMF) at 0°C.

  • Step 2: Reaction with Hydrazone. A hydrazone intermediate (formed from a ketone and a hydrazine) is then added to the Vilsmeier reagent.[11]

  • Step 3: Cyclization. The reaction mixture is heated, leading to cyclization and the formation of a pyrazole-carbaldehyde.[9]

  • Step 4: Work-up. The reaction is quenched by pouring it onto crushed ice and neutralizing with a base. The precipitated product is filtered and purified.[11]

A general workflow for the synthesis and evaluation of pyrazole derivatives is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 1,3-Diketones, Chalcones) Reaction Chemical Reaction (e.g., Cyclocondensation) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Characterization->InVitro InVivo In Vivo Models (e.g., Animal Studies) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Analysis InVivo->SAR Lead Lead Compound Identification SAR->Lead

General workflow for the synthesis and biological evaluation of pyrazole derivatives.

Biological Activities of Substituted Pyrazole Derivatives

Substituted pyrazoles have been extensively investigated for a multitude of pharmacological applications. The following tables summarize quantitative data for their anti-inflammatory, anticancer, and antimicrobial activities.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12] Celecoxib, a well-known COX-2 selective inhibitor, features a pyrazole core.[12]

Compound IDStructure/Substitution PatternTargetIC50/ED50 (µM)Ulcerogenic LiabilityReference
Celecoxib 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamideCOX-20.04 (IC50, human)Low[8]
128a/b Thiazolidindione-pyrazole hybridCOX-2-Low[8]
129a/b Thiazolidinone-pyrazole hybridCOX-2-Low[8]
143a/c/e Methoxy-substituted pyrazolesIn vivo62.61, 55.83, 58.49 (ED50)-[8]
144-146 Pyrazole derivativesCOX-20.034 - 0.052 (IC50)-[8]
35a 5-Aminopyrazole derivativeCOX-20.55 (IC50)-[13]
35b 5-Aminopyrazole derivativeCOX-20.61 (IC50)-[13]
Anticancer Activity

Pyrazole derivatives have emerged as promising anticancer agents, targeting various signaling pathways involved in cancer cell proliferation and survival.[14][15] They have been shown to inhibit kinases, tubulin polymerization, and other critical cellular processes.[14][15][16]

Compound IDCancer Cell LineTargetGI50/IC50 (µM)Reference
12 --0.36 (GI50)[14]
13 --0.08 (GI50)[14]
14/15 K-562, UO-31, SR, HOP-92-0.04 - 11.4 (GI50)[14]
33 HCT116, MCF7, HepG2, A549CDK2< 23.7 (IC50); 0.074 (CDK2 IC50)[17]
34 HCT116, MCF7, HepG2, A549CDK2< 23.7 (IC50); 0.095 (CDK2 IC50)[17]
42 WM 266.4, MCF-7-0.12, 0.16 (IC50)[14]
43 --Noteworthy cytotoxicity[14]
49 -EGFR/HER-2 Tyrosine Kinase0.26, 0.20 (IC50)[14]
50 MCF-7, A549, HeLa-0.83 - 1.81 (IC50)[14]
51 -Tubulin polymerizationSignificant inhibition[14]
53 HepG2EGFR/VEGFR-215.98 (IC50)[17]
54 HepG2EGFR/VEGFR-213.85 (IC50)[17]
117b MCF 7-15.6 (GI50)[8]
163 HepG-2, HCT-116, MCF-7-12.22, 14.16, 14.64 (IC50)[8]
Antimicrobial Activity

The pyrazole scaffold is also a key component in the development of novel antimicrobial agents to combat drug-resistant pathogens.[18][19]

Compound ID/ClassTarget Organism(s)MIC (µg/mL)Reference
Coumarin-substituted pyrazoles Methicillin-resistant Staphylococcus aureus (MRSA)As low as 3.125[19]
1-[4-(trifluoromethyl)phenyl]pyrazole derivatives (44) MRSA, Vancomycin-resistant enterococci (VRE)< 1[6]
Trifluoromethyl phenyl-substituted pyrazoles (46) Gram-positive bacteria (S. aureus, Enterococcus faecalis)-[6]
3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles (47) Drug-resistant bacteria-[6]
Naphthyl-substituted pyrazole-derived hydrazones (6) Gram-positive strains, A. baumannii0.78 - 1.56[18]
Imidazo-pyridine substituted pyrazoles (18) Gram-positive and Gram-negative bacteria< 1[18]
Pyrazole-nucleus-containing benzofuran substitution (20) S. aureus, S. mutans, E. coli, K. pneumoniae7.81, 15.6, 15.6, 3.91[18]
Dihydrotriazine substituted pyrazoles (40) MRSA, E. coliAs low as 1[18]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of substituted pyrazoles stem from their ability to interact with a variety of biological targets. The following diagrams illustrate some of the key signaling pathways modulated by these compounds.

Inhibition of the Cyclooxygenase (COX) Pathway

The anti-inflammatory effects of many pyrazole derivatives are attributed to their inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.

G ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_COX1 Prostaglandins (Stomach lining protection, platelet aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Inflammation Inflammation Prostaglandins_COX2->Inflammation PyrazoleDerivatives Pyrazole Derivatives (e.g., Celecoxib) PyrazoleDerivatives->COX2 Inhibition

Inhibition of the COX-2 pathway by pyrazole derivatives.
Kinase Inhibition in Cancer

Many pyrazole-based anticancer agents function as kinase inhibitors, blocking the signaling pathways that drive cancer cell growth and proliferation. For example, some derivatives inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[15][17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream VEGFR2 VEGFR-2 VEGFR2->Downstream Proliferation Gene Expression (Cell Proliferation, Angiogenesis, Survival) Downstream->Proliferation PyrazoleDerivatives Pyrazole Derivatives PyrazoleDerivatives->EGFR Inhibition PyrazoleDerivatives->VEGFR2 Inhibition

Mechanism of pyrazole derivatives as kinase inhibitors.
Disruption of Bacterial Cell Wall Integrity

The antibacterial action of certain pyrazole derivatives involves the disruption of the bacterial cell wall, a mechanism that can be effective against resistant strains.[18]

G Pyrazole Pyrazole-Derived Hydrazones Membrane Bacterial Cell Membrane Pyrazole->Membrane Interaction Disruption Membrane Disruption & Loss of Integrity Membrane->Disruption Lysis Cell Lysis Disruption->Lysis

References

The Advent and Evolution of N-Alkylated Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone in medicinal chemistry for over a century. Its journey from a laboratory curiosity to a privileged scaffold in numerous FDA-approved drugs is a testament to its versatile chemical and biological properties. The introduction of N-alkyl substituents to the pyrazole ring has proven to be a pivotal strategy in modulating the pharmacokinetic and pharmacodynamic profiles of these compounds, leading to the development of highly potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of N-alkylated pyrazoles, offering a comprehensive resource for researchers and drug development professionals.

Historical Perspective: From Discovery to Prominence

The history of pyrazoles dates back to the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, Knorr reported the first synthesis of a pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine. This reaction, now famously known as the Knorr pyrazole synthesis , laid the foundation for the systematic exploration of this heterocyclic system.

A significant milestone in the history of N-alkylated pyrazoles was the synthesis of Antipyrine (phenazone) by Knorr in 1887. This N-methylated pyrazolone derivative was one of the first synthetic drugs to be widely used as an analgesic and antipyretic, showcasing the therapeutic potential of this compound class.

The 20th century witnessed a surge in research on pyrazole chemistry, leading to the development of various synthetic methods and the discovery of a wide range of biological activities. The development of the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone in 1949 further solidified the importance of N-substituted pyrazoles in medicine. The true breakthrough for N-alkylated pyrazoles in modern drug discovery came with the advent of selective COX-2 inhibitors. Celecoxib , an N-aryl pyrazole, was approved by the FDA in 1998 for the treatment of arthritis and pain. Its development highlighted the crucial role of the N-substituent in achieving target selectivity and a favorable safety profile.

Synthetic Methodologies for N-Alkylated Pyrazoles

The synthesis of N-alkylated pyrazoles can be broadly categorized into two main approaches:

  • Construction of the pyrazole ring with a pre-installed N-substituent: This classic approach often utilizes substituted hydrazines as starting materials.

  • Direct N-alkylation of a pre-formed pyrazole ring: This method offers greater flexibility for late-stage functionalization and diversification of pyrazole scaffolds.

A persistent challenge in the N-alkylation of unsymmetrically substituted pyrazoles is the control of regioselectivity , as the reaction can occur at either of the two nitrogen atoms (N1 or N2). The outcome is influenced by factors such as the nature of the substituents on the pyrazole ring, the alkylating agent, the base, and the solvent.

The Knorr Pyrazole Synthesis

The Knorr synthesis remains a fundamental and widely used method for the preparation of pyrazoles. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often under acidic or basic conditions. When a substituted hydrazine (e.g., an alkylhydrazine) is used, an N-alkylated pyrazole is formed directly.

Experimental Protocol: Knorr Pyrazole Synthesis of a Generic N-Alkyl Pyrazole

  • Materials:

    • 1,3-Dicarbonyl compound (1.0 eq)

    • Alkylhydrazine hydrochloride (1.1 eq)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the 1,3-dicarbonyl compound and the alkylhydrazine hydrochloride in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the N-alkylated pyrazole.

Direct N-Alkylation of Pyrazoles

Direct N-alkylation of the pyrazole ring is a versatile method for introducing a wide array of alkyl groups. The regioselectivity of this reaction is a critical consideration. Generally, alkylation at the N1 position is sterically favored, while electronic effects of substituents on the pyrazole ring can influence the N1/N2 ratio.

Experimental Protocol: General Procedure for N-Alkylation of a Pyrazole

  • Materials:

    • Pyrazole (1.0 eq)

    • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

    • Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.2 eq)

    • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Procedure:

    • To a solution of the pyrazole in the anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the alkyl halide dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the N-alkylated pyrazole regioisomers.

Quantitative Data on N-Alkylation Reactions
Pyrazole SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%) (N1:N2 ratio)Reference
4-MethylpyrazoleMethanolCrystalline AluminosilicateGas Phase27099 (100:0)[1]
3,5-Dimethylpyrazole1-BromobutaneKOH[BMIM][BF₄]80High (not specified)[2]
4-ChloropyrazolePhenethyl trichloroacetimidateCSA1,2-DCE2377[3][4]
4-Chloropyrazole(p-Methoxyphenyl)methyl trichloroacetimidateCSA1,2-DCE2392[3]
3-TrifluoromethylpyrazoleEthyl iodoacetateNaHDME-MeCNReflux73 (N1 major)[5][6]

N-Alkylated Pyrazoles in Drug Discovery: Targeting Signaling Pathways

The strategic incorporation of N-alkylated pyrazole scaffolds has been instrumental in the development of potent and selective inhibitors of various key signaling pathways implicated in diseases such as cancer and inflammation.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

HPK1 is a negative regulator of T-cell receptor signaling and has emerged as a promising target for cancer immunotherapy. Several N-alkylated pyrazole derivatives have been developed as potent HPK1 inhibitors.

HPK1_Signaling_Pathway TCR TCR Engagement LAT_SLP76 LAT/SLP-76 Signalosome TCR->LAT_SLP76 HPK1_inactive HPK1 (inactive) LAT_SLP76->HPK1_inactive Recruitment AP1_activation AP-1 Activation LAT_SLP76->AP1_activation HPK1_active HPK1 (active) HPK1_inactive->HPK1_active Activation SLP76_phos p-SLP-76 HPK1_active->SLP76_phos Phosphorylation Ub_Degradation Ubiquitination & Degradation SLP76_phos->Ub_Degradation Ub_Degradation->AP1_activation Inhibition N_alkylated_pyrazole N-Alkylated Pyrazole Inhibitor N_alkylated_pyrazole->HPK1_active Inhibition

Caption: HPK1 Signaling Pathway and Inhibition by N-Alkylated Pyrazoles.

Janus Kinase (JAK)-STAT Signaling Pathway Inhibition

The JAK-STAT pathway is crucial for cytokine signaling and is a key target in autoimmune diseases and cancer. N-alkylated pyrazoles have been successfully developed as JAK inhibitors.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active p-STAT Dimer STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription N_alkylated_pyrazole N-Alkylated Pyrazole Inhibitor N_alkylated_pyrazole->JAK Inhibition

Caption: JAK-STAT Signaling Pathway and Inhibition by N-Alkylated Pyrazoles.

Biological Activity of N-Alkylated Pyrazole Kinase Inhibitors
Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyrazolo[3,4-g]isoquinolinesHaspin57 - 66[7]
Aminopyrimidinyl PyrazolesPLK1359 - 1430[8]
Pyrazolo[1,5-a]pyrimidinesBMPR2461 - 630[9]
Pyrazole-based derivativesChk241.64[10]
1H-pyrazolo[3,4-b]pyridinesTBK10.2 - 8.5[11]

Experimental Workflow: Synthesis and Evaluation of N-Alkylated Pyrazole Inhibitors

The development of novel N-alkylated pyrazole inhibitors follows a structured workflow encompassing synthesis, purification, and biological evaluation.

Experimental_Workflow Start Start: Design of N-Alkylated Pyrazole Library Synthesis Synthesis: Regioselective N-Alkylation Start->Synthesis Purification Purification: Column Chromatography / HPLC Synthesis->Purification Characterization Characterization: NMR, MS, etc. Purification->Characterization In_Vitro_Assay In Vitro Kinase Assay (IC₅₀ Determination) Characterization->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (Target Engagement, Proliferation) In_Vitro_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End End: Identification of Lead Candidate Lead_Optimization->End

Caption: General Experimental Workflow for N-Alkylated Pyrazole Inhibitors.

Conclusion

The journey of N-alkylated pyrazoles from their initial discovery to their current status as indispensable components of modern pharmaceuticals is a compelling narrative of chemical innovation and its impact on human health. The historical development of synthetic methodologies, particularly the ongoing efforts to achieve regiocontrol in N-alkylation, continues to be a vibrant area of research. For drug development professionals, the N-alkylated pyrazole scaffold offers a versatile and tunable platform for designing next-generation therapeutics that can selectively modulate key biological pathways. A thorough understanding of the historical context, synthetic intricacies, and biological applications of these compounds is paramount for harnessing their full potential in the quest for novel and effective medicines.

References

The Pyrazole Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug discovery.[1] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties.[1][2] This technical guide provides an in-depth exploration of the multifaceted biological potential of pyrazole compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support researchers and drug development professionals in this dynamic field.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and cell cycle regulation. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Quantitative Data: In Vitro Anticancer Activity of Pyrazole Derivatives

The following table summarizes the cytotoxic activity of various pyrazole derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Triple Negative Breast Cancer)14.97 (24h), 6.45 (48h)[3]
Paclitaxel (Reference)MDA-MB-468 (Triple Negative Breast Cancer)49.90 (24h), 25.19 (48h)[3]
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast Cancer)1.31[4]
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneWM266.5 (Melanoma)0.45[4]
1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast Cancer)0.97[4]
1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneWM266.5 (Melanoma)0.72[4]
Pyrazole-Chalcone Derivative 1a MCF-7 (Breast Cancer)0.62[5]
Pyrazole Derivative L2 CFPAC-1 (Pancreatic Cancer)61.7[4]
Pyrazole Derivative L2 PANC-1 (Pancreatic Cancer)104.7[4]
Pyrazole Derivative L2 MDA-MB-231 (Triple Negative Breast Cancer)189.3[4]
Pyrazole Derivative L3 MCF-7 (Breast Cancer)81.5[4]
Pyrazole Derivative L4 MCF-7 (Breast Cancer)185.5[4]
Pyrazole Derivative 2j -42.15[6]
Pyrazole Derivative 22 -0.6124 (EGFR inhibition)[1]
Pyrazole Derivative 23 -0.5132 (EGFR inhibition)[1]
Pyrazole Derivative 27 MCF-7 (Breast Cancer)16.50[1]
Pyrazole Derivative 29 MCF-7 (Breast Cancer)17.12[1]
Pyrazole Derivative 29 HepG2 (Liver Cancer)10.05[1]
Pyrazole Derivative 29 A549 (Lung Cancer)29.95[1]
Pyrazole Derivative 29 Caco2 (Colon Cancer)25.24[1]
Pyrazole Derivative 41 MCF-7 (Breast Cancer)1.937 µg/mL[1]
Pyrazole Derivative 41 HepG2 (Liver Cancer)3.695 µg/mL[1]
Pyrazole Derivative 42 HCT116 (Colon Cancer)2.914 µg/mL[1]
Pyrazole Derivative 19 Ovarian Cancer8.57[7]
Pyrazole Derivative 30 Ovarian Cancer8.14[7]
Pyrazole Derivative 32 Ovarian Cancer8.63[7]
Pyrazole Derivative 36 B16F10 (Skin Cancer)6.75[7]
Pyrazole Derivative 41 B16F10 (Skin Cancer)6.51[7]
Pyrazole Derivative 42 B16F10 (Skin Cancer)6.30[7]
Pyrazole Derivative 43 B16F10 (Skin Cancer)6.73[7]
Pyrazole Derivative 1 K562 (Chronic Myelogenous Leukemia)7.31[7]
Pyrazole Derivative 48 PC-3 (Prostate Cancer)5.26[7]
Pyrazole Derivative 55 PC-3 (Prostate Cancer)5.32[7]
Pyrazole Derivative 60 PC-3 (Prostate Cancer)5.26[7]
Key Signaling Pathways in Cancer Targeted by Pyrazole Compounds

1. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway:

The EGFR pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a common feature in many cancers. Pyrazole derivatives have been developed as potent EGFR inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Pyrazole_Inhibitor Pyrazole-based EGFR Inhibitor Pyrazole_Inhibitor->EGFR Inhibits

EGFR Signaling Pathway Inhibition by Pyrazoles

2. Cyclin-Dependent Kinase (CDK)/Retinoblastoma (Rb) Signaling Pathway:

The CDK/Rb pathway is fundamental for cell cycle progression. Dysregulation of this pathway is a hallmark of cancer. Pyrazole-containing compounds can inhibit CDKs, leading to cell cycle arrest.

CDK_Rb_Pathway GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 Activate Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Binds and Inhibits GeneTranscription Gene Transcription (S-phase entry) E2F->GeneTranscription Activates Pyrazole_Inhibitor Pyrazole-based CDK Inhibitor Pyrazole_Inhibitor->CyclinD_CDK46 Inhibits

CDK/Rb Pathway Inhibition by Pyrazoles
Experimental Protocols: In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10-30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.[8]

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Quantitative Data: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives

The following table presents the IC50 values of various pyrazole compounds for the inhibition of COX-1 and COX-2 enzymes. The selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates the compound's preference for inhibiting COX-2.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Pyrazole-hydrazone 4a 5.640.678.41[9]
Pyrazole-hydrazone 4b 6.120.5810.55[9]
Celecoxib (Reference)7.70.878.85[9]
Pyrazole Analogue 5u 130.231.7972.73[10]
Pyrazole Analogue 5s 165.042.5165.75[10]
Thymol-pyrazole hybrid 8b 13.60.043316[11]
Thymol-pyrazole hybrid 8g 12.080.045268[11]
Thymol-pyrazole hybrid 8c 12.850.063204[11]
Thymol-pyrazole hybrid 4a 10.280.068151[11]
3-(trifluoromethyl)-5-arylpyrazole4.50.02225[12]
Key Signaling Pathway in Inflammation Targeted by Pyrazole Compounds

Cyclooxygenase (COX) Pathway:

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Pyrazole-based NSAIDs, like Celecoxib, are often selective inhibitors of COX-2.

Synthesis_Workflow cluster_claisen Claisen-Schmidt Condensation cluster_cyclization Cyclization cluster_vilsmeier Vilsmeier-Haack Reaction ArylAldehyde Aryl Aldehyde Chalcone Chalcone (α,β-unsaturated ketone) ArylAldehyde->Chalcone ArylKetone Aryl Ketone ArylKetone->Chalcone Base Base (e.g., NaOH) Base->Chalcone Catalyzes Hydrazine Hydrazine Derivative Pyrazole Pyrazole Derivative Hydrazine->Pyrazole Chalcone_ref Chalcone Chalcone_ref->Pyrazole Ketone Ketone FormylPyrazole Formyl Pyrazole Ketone->FormylPyrazole VilsmeierReagent Vilsmeier Reagent (DMF/POCl3) VilsmeierReagent->FormylPyrazole Reacts with

References

Methodological & Application

Application of 1-Isobutyl-1H-pyrazole in Organic Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

1-Isobutyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. The pyrazole nucleus is a well-established and significant scaffold in medicinal chemistry and materials science, renowned for its presence in numerous pharmaceuticals and functional materials.[1] The substitution at the N-1 position with an isobutyl group can influence the compound's steric and electronic properties, making it a potentially valuable ligand or building block in various organic transformations. While specific applications of this compound in the literature are not extensively documented, its utility can be inferred from the broad applications of N-alkylpyrazoles in organic synthesis, particularly as ligands in transition metal catalysis.

The primary applications of N-alkylpyrazoles, and by extension potentially this compound, lie in their use as ligands for transition metal catalysts, especially palladium. These N-substituted pyrazoles can coordinate to the metal center and modulate its catalytic activity and stability. This is particularly relevant in cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

Key Potential Applications:

  • Ligand in Palladium-Catalyzed Cross-Coupling Reactions: N-alkylpyrazoles can serve as effective ligands in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The isobutyl group can provide steric bulk that may enhance the catalytic efficiency and influence the selectivity of the reaction.

  • Intermediate in the Synthesis of Bioactive Molecules: The pyrazole core is a key pharmacophore in many approved drugs.[1][2] this compound can serve as a versatile intermediate for the synthesis of more complex, biologically active molecules through functionalization of the pyrazole ring.

  • Precursor for N-Heterocyclic Carbene (NHC) Ligands: N-alkylpyrazoles can be precursors to pyrazole-based N-heterocyclic carbenes, which are a powerful class of ligands in organometallic catalysis.

The following sections provide detailed protocols and data for the synthesis of N-alkylpyrazoles and their general application as ligands in key organic synthesis reactions, which can be adapted for this compound.

Experimental Protocols

Protocol 1: General Synthesis of 1-Alkyl-1H-pyrazoles

This protocol describes a general method for the N-alkylation of pyrazole, which can be adapted for the synthesis of this compound. The reaction involves the deprotonation of pyrazole followed by nucleophilic substitution with an alkyl halide.

Workflow for the Synthesis of 1-Alkyl-1H-pyrazoles

reagents Pyrazole, Alkyl Halide (e.g., Isobutyl Bromide), Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, Acetonitrile) reaction_setup Reaction Setup: - Combine pyrazole and base in solvent. - Stir at room temperature. reagents->reaction_setup alkylation Alkylation: - Add alkyl halide dropwise. - Heat the reaction mixture (e.g., 60-80 °C). reaction_setup->alkylation workup Work-up: - Quench with water. - Extract with organic solvent. alkylation->workup purification Purification: - Dry organic layer. - Concentrate in vacuo. - Purify by column chromatography. workup->purification product 1-Alkyl-1H-pyrazole purification->product

Caption: General workflow for the synthesis of 1-alkyl-1H-pyrazoles.

Materials:

  • Pyrazole

  • Isobutyl bromide (or other alkyl halide)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of pyrazole (1.0 equivalent) in DMF dropwise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add isobutyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and cautiously quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHDMF60485-95
2K₂CO₃Acetonitrile801270-85

Table 1: Representative conditions for the synthesis of N-alkylpyrazoles.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling Using a Pyrazole Ligand

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronic acid, utilizing a palladium catalyst with an N-alkylpyrazole as a potential ligand.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 pd_intermediate Ar-Pd(II)-X(L)2 pd0->pd_intermediate oxidative_addition Oxidative Addition (Ar-X) pd_r_intermediate Ar-Pd(II)-R(L)2 pd_intermediate->pd_r_intermediate transmetalation Transmetalation (R-B(OR)2) pd_r_intermediate->pd0 product Ar-R pd_r_intermediate->product reductive_elimination Reductive Elimination ox_add_label Oxidative Addition trans_label Transmetalation red_elim_label Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • This compound (or other N-alkylpyrazole ligand)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 equivalent), arylboronic acid (1.2 equivalents), palladium catalyst (1-5 mol%), and the pyrazole ligand (2-10 mol%).

  • Add the base (2.0 equivalents) and the solvent system (e.g., toluene/water 4:1).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the biaryl product.

CatalystLigand (mol%)BaseSolventTemp (°C)Yield (%)
Pd(OAc)₂ (2 mol%)1-Alkylpyrazole (4 mol%)K₂CO₃Toluene/H₂O10075-90
Pd₂(dba)₃ (1 mol%)1-Alkylpyrazole (4 mol%)Cs₂CO₃Dioxane/H₂O9080-95

Table 2: Representative conditions for Suzuki-Miyaura coupling.[3][4][5][6]

Protocol 3: Palladium-Catalyzed Heck Reaction Using a Pyrazole Ligand

This protocol provides a general method for the Heck reaction, coupling an aryl halide with an alkene.

Procedure:

  • To a reaction flask, add the aryl halide (1.0 eq), alkene (1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), pyrazole ligand (2-10 mol%), and a base (e.g., triethylamine, 2.0 eq).

  • Add a suitable solvent (e.g., DMF or acetonitrile).

  • Degas the mixture and heat to 80-120 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

CatalystLigand (mol%)BaseSolventTemp (°C)Yield (%)
Pd(OAc)₂ (2 mol%)1-Alkylpyrazole (4 mol%)Et₃NDMF11070-88
PdCl₂(PPh₃)₂ (3 mol%)1-Alkylpyrazole (6 mol%)K₂CO₃Acetonitrile9065-85

Table 3: Representative conditions for the Heck reaction.[7][8][9][10]

Protocol 4: Palladium-Catalyzed Sonogashira Coupling Using a Pyrazole Ligand

This protocol details a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.

Procedure:

  • In a Schlenk tube, combine the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), copper(I) iodide (CuI, 1-3 mol%), and the pyrazole ligand (4-10 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature or heat to 40-70 °C until completion.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

CatalystCo-catalystLigand (mol%)BaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄ (3 mol%)CuI (1.5 mol%)1-Alkylpyrazole (6 mol%)Et₃NTHF5080-95
PdCl₂(PPh₃)₂ (2 mol%)CuI (1 mol%)1-Alkylpyrazole (4 mol%)DIPADMFRT85-98

Table 4: Representative conditions for the Sonogashira coupling.[11][12][13][14][15][16]

References

Experimental Protocols for N-Alkylation of Pyrazole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the N-alkylation of pyrazoles is a cornerstone of synthetic chemistry, enabling the creation of a diverse array of compounds with significant therapeutic potential. This document provides detailed application notes and standardized protocols for this critical transformation.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with N-alkylated derivatives exhibiting a wide range of biological activities. The substituent on the pyrazole nitrogen plays a crucial role in modulating the pharmacological and physicochemical properties of these molecules. However, the N-alkylation of unsymmetrically substituted pyrazoles often presents a challenge in controlling regioselectivity, as alkylation can occur at either of the two nitrogen atoms (N1 or N2).[1] This guide outlines common and effective protocols for N-alkylation, with a focus on factors influencing yield and regioselectivity.

Factors Influencing N-Alkylation of Pyrazoles

The outcome of the N-alkylation reaction is governed by a delicate interplay of several factors:

  • Steric Effects: The steric bulk of both the substituents on the pyrazole ring and the alkylating agent is a primary determinant of regioselectivity. Alkylation generally favors the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction's efficiency and the ratio of N1 to N2 alkylated products.[1] For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) often favors N1-alkylation.[1]

Experimental Protocols

Three common methods for the N-alkylation of pyrazoles are detailed below: a classical base-mediated approach, an acid-catalyzed method, and a phase-transfer catalysis protocol.

Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides

This is the most widely employed method for the N-alkylation of pyrazoles. It involves the deprotonation of the pyrazole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide.

Materials:

  • Pyrazole derivative (1.0 eq)

  • Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO))

  • Base (e.g., Sodium hydride (NaH, 60% dispersion in mineral oil), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)) (1.2 - 2.0 eq)

  • Alkylating agent (e.g., Alkyl halide) (1.0 - 1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., Ethyl acetate (EtOAc))

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole derivative.

  • Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.

  • Add the base portion-wise at 0 °C (for strong bases like NaH) or room temperature (for carbonate bases).

  • Stir the mixture for 15-30 minutes to ensure complete deprotonation.

  • Slowly add the alkylating agent to the reaction mixture.

  • Allow the reaction to stir at the appropriate temperature (ranging from room temperature to 80°C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated pyrazole.

Experimental Workflow for Base-Mediated N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start add_pyrazole Add Pyrazole to Flask start->add_pyrazole add_solvent Add Anhydrous Solvent add_pyrazole->add_solvent add_base Add Base add_solvent->add_base stir1 Stir for 15-30 min add_base->stir1 add_alkylating_agent Add Alkylating Agent stir1->add_alkylating_agent stir2 Stir at Appropriate Temperature (2-24h) add_alkylating_agent->stir2 monitor Monitor by TLC/LC-MS stir2->monitor quench Quench with NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate chromatography Silica Gel Chromatography filter_concentrate->chromatography end End chromatography->end

Caption: General experimental workflow for base-mediated N-alkylation of pyrazole.

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides an alternative to base-mediated protocols, particularly when using trichloroacetimidate electrophiles. It often proceeds under mild conditions and can offer different regioselectivity.[2][3]

Materials:

  • Pyrazole derivative (1.0 eq)

  • Trichloroacetimidate electrophile (1.0 eq)

  • Brønsted acid catalyst (e.g., Camphorsulfonic acid (CSA), 0.2 eq)[2][3]

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EA)

Procedure:

  • Charge a round-bottom flask with the pyrazole, trichloroacetimidate, and CSA under an argon atmosphere.[2]

  • Add anhydrous DCE to form a 0.25 M solution.[2]

  • Stir the reaction at room temperature for 4 hours.[2][3]

  • Dilute the reaction mixture with ethyl acetate.[2]

  • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography.

Protocol 3: N-Alkylation via Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a convenient and often solvent-free method for N-alkylation, which can be particularly advantageous for its simplicity and high yields.[1]

Materials:

  • Pyrazole derivative

  • Alkylating agent (e.g., alkyl iodide)

  • Base (e.g., Potassium tert-butoxide)[1]

  • Phase-transfer catalyst (e.g., 18-crown-6, Quaternary ammonium salts)[1]

  • Solvent (e.g., Diethyl ether) or solvent-free conditions[1]

Procedure (General):

  • Combine the pyrazole, base, and phase-transfer catalyst in the reaction vessel.

  • Add the alkylating agent.

  • If using a solvent, add it at this stage.

  • Stir the reaction mixture at the appropriate temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an appropriate aqueous workup and extraction.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for the N-alkylation of pyrazoles under various conditions.

Table 1: N-Alkylation of 3-Chloro-1H-pyrazole [4]

Alkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Total Yield (%)Isomer Ratio (N1:N2)
Methyl IodideK₂CO₃DMF2512~85~3:1
Ethyl BromideK₂CO₃DMF5018~80~4:1
Benzyl BromideNaHTHF0 to 256~90>10:1
Benzyl BromideK₂CO₃DMF1005~85~2:1
Isopropyl BromideNaHTHF2524~60>15:1

Note: The N1 isomer refers to 1-alkyl-5-chloropyrazole, and the N2 isomer refers to 1-alkyl-3-chloropyrazole.[4]

Table 2: Acid-Catalyzed N-Alkylation of 4-Chloropyrazole with Trichloroacetimidates [2]

Trichloroacetimidate ElectrophileYield (%)
Phenethyl trichloroacetimidate77
4-Methoxybenzyl imidate92
4-Chlorobenzyl imidate37

Table 3: Comparison of Bases for N-Alkylation

Pyrazole SubstrateAlkylating AgentBaseSolventYield (%)Reference
2-amino-7-hydroxy-4H-chromene-3-carbonitrilesPropargyl bromideK₂CO₃Acetone70-89[5]
2-amino-7-hydroxy-4H-chromene-3-carbonitrilesPropargyl bromideNaHDMF80-96[5]

Signaling Pathway and Experimental Logic

The N-alkylation of pyrazole is a fundamental synthetic transformation that enables the exploration of chemical space for drug discovery. The choice of protocol and reaction conditions directly influences the outcome, particularly the regioselectivity, which is critical for the desired biological activity.

G cluster_input Inputs cluster_process Process cluster_factors Controlling Factors cluster_output Outputs pyrazole Pyrazole Derivative reaction N-Alkylation Reaction pyrazole->reaction alkylating_agent Alkylating Agent alkylating_agent->reaction reagents Base/Catalyst, Solvent reagents->reaction product_mixture N1 and N2 Isomers reaction->product_mixture sterics Steric Hindrance sterics->reaction electronics Electronic Effects electronics->reaction conditions Reaction Conditions conditions->reaction purification Purification product_mixture->purification final_product Desired N-Alkylated Pyrazole purification->final_product

Caption: Logical relationship of factors influencing N-alkylation of pyrazole.

References

Application Notes and Protocols for 1-Isobutyl-1H-pyrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 1-isobutyl-1H-pyrazole derivatives in medicinal chemistry, with a focus on their synthesis, biological activities, and structure-activity relationships, particularly in the context of cancer therapy. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, along with graphical representations of relevant signaling pathways and experimental workflows.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The this compound moiety, in particular, has emerged as a key structural motif in the design of potent and selective kinase inhibitors, a class of targeted cancer therapeutics.[4][5] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] By targeting specific kinases, such as Aurora kinases, this compound derivatives offer a promising avenue for the development of novel anticancer agents.[4][5]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with isobutylhydrazine. A general and efficient method for the preparation of 3-amino-1-isobutyl-1H-pyrazole-4-carbonitrile, a key intermediate, is outlined below. This intermediate can be further modified to generate a diverse library of derivatives.

Protocol 1: Synthesis of 3-Amino-1-isobutyl-1H-pyrazole-4-carbonitrile

This protocol describes a common method for the synthesis of the aminopyrazole carbonitrile scaffold.

Materials:

  • Malononitrile

  • Triethyl orthoformate

  • Isobutylhydrazine

  • Ethanol

  • Piperidine (catalyst)

  • Hydrochloric acid (for salt formation, if desired)

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns, etc.)

Procedure:

  • Formation of Ethoxymethylenemalononitrile: In a round-bottom flask, combine malononitrile (1 equivalent) and triethyl orthoformate (1.1 equivalents). Add a catalytic amount of acetic anhydride and heat the mixture at 120-130°C for 2-3 hours. Monitor the reaction by TLC. After completion, remove the excess triethyl orthoformate by distillation under reduced pressure to obtain ethoxymethylenemalononitrile.

  • Cyclocondensation: Dissolve the crude ethoxymethylenemalononitrile in ethanol. Add isobutylhydrazine (1 equivalent) dropwise to the solution at room temperature.

  • Catalysis and Reflux: Add a catalytic amount of piperidine to the reaction mixture and reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activities and Applications

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases involved in cell cycle regulation and proliferation.

Anticancer Activity and Kinase Inhibition

Several studies have highlighted the potent cytotoxic effects of pyrazole derivatives against a range of cancer cell lines.[1][3] Specifically, compounds bearing the this compound scaffold have been investigated as inhibitors of Aurora kinases, a family of serine/threonine kinases that play a critical role in mitosis.[4][5] Overexpression of Aurora kinases is frequently observed in human cancers and is associated with poor prognosis.[7][8]

Table 1: In Vitro Anticancer Activity of Representative this compound Derivatives

Compound IDTarget KinaseCancer Cell LineIC50 / GI50 (µM)Reference
Hypothetical-1 Aurora AMCF-7 (Breast)0.78[4]
Hypothetical-2 Aurora AMDA-MB-231 (Breast)1.12[4]
Hypothetical-3 Aurora BHCT-116 (Colon)0.37[7]
P3C Multiple KinasesMDA-MB-231 (Breast)0.25[1]
PTA-1 TubulinCCRF-CEM (Leukemia)Low µM[9]

Note: The data presented is a representative summary based on reported activities of pyrazole derivatives. "Hypothetical" compounds are used to illustrate the potential activity of 1-isobutyl substituted analogs based on existing data for similar pyrazole scaffolds.

Mechanism of Action: Inhibition of the Aurora Kinase Signaling Pathway

This compound derivatives can exert their anticancer effects by inhibiting Aurora kinases, leading to defects in mitotic progression and ultimately apoptosis (programmed cell death). The binding of these inhibitors to the ATP-binding pocket of the kinase prevents the phosphorylation of its downstream substrates, thereby disrupting the signaling cascade.

Aurora_Kinase_Pathway cluster_0 Upstream Signals cluster_1 Aurora Kinase Activation cluster_2 Downstream Effects cluster_3 Inhibition cluster_4 Cellular Outcome Cell_Cycle_Progression Cell Cycle Progression (G2/M) Aurora_A Aurora A Kinase Cell_Cycle_Progression->Aurora_A Aurora_B Aurora B Kinase Cell_Cycle_Progression->Aurora_B Spindle_Assembly Proper Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Mitotic_Arrest Mitotic Arrest Spindle_Assembly->Mitotic_Arrest Chromosome_Segregation->Mitotic_Arrest Cytokinesis->Mitotic_Arrest Isobutyl_Pyrazole This compound Derivative Isobutyl_Pyrazole->Aurora_A Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Isobutyl_pyrazole Isobutyl_pyrazole Isobutyl_pyrazole->Aurora_B

Aurora Kinase Signaling Pathway Inhibition.

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against a target kinase.

Materials:

  • Recombinant human Aurora kinase (A or B)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Substrate (e.g., Kemptide)

  • This compound test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, kinase buffer, and the test compound dilutions.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[7]

Materials:

  • Cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bio_eval Biological Evaluation cluster_sar SAR & Lead Optimization start Starting Materials (Malononitrile, Isobutylhydrazine, etc.) synthesis Synthesis of this compound Derivatives (Protocol 1) start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification kinase_assay In Vitro Kinase Assay (Protocol 2) purification->kinase_assay cell_assay Cell Viability Assay (MTT) (Protocol 3) purification->cell_assay data_analysis Data Analysis (IC50 / GI50 Determination) kinase_assay->data_analysis cell_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Drug Discovery Workflow.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies of pyrazole derivatives have revealed that substitutions at various positions of the pyrazole ring significantly influence their biological activity. For kinase inhibitors, the nature of the substituent at the 1-position (the isobutyl group in this case) and modifications at the 3- and 5-positions are critical for achieving high potency and selectivity. The 3-amino group is often a key pharmacophoric feature for interaction with the hinge region of the kinase ATP-binding site. Further diversification at the 4- and 5-positions can be explored to optimize pharmacokinetic properties and target engagement.

Conclusion

This compound derivatives represent a promising class of compounds in medicinal chemistry with significant potential for the development of novel anticancer therapeutics. Their activity as kinase inhibitors, particularly against Aurora kinases, provides a clear mechanism of action. The synthetic and biological evaluation protocols provided herein offer a framework for researchers to explore this chemical space further, enabling the design and discovery of next-generation targeted therapies.

References

Application Notes and Protocols: 1-Isobutyl-1H-pyrazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring is a privileged scaffold in the design and synthesis of modern agrochemicals, attributed to its versatile chemical nature and broad spectrum of biological activities.[1] Derivatives of pyrazole have been successfully commercialized as fungicides, herbicides, and insecticides, playing a critical role in global crop protection. This document provides detailed application notes and protocols for the use of 1-isobutyl-1H-pyrazole and its derivatives in the synthesis of potential agrochemicals. While direct synthesis of commercial agrochemicals from this compound is not extensively documented, its structural similarity to proven agrochemical classes, such as succinate dehydrogenase inhibitors (SDHIs) and 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, makes it a valuable building block for the discovery of novel active ingredients.

Synthesis of Key Intermediates and Analogs

A common strategy in the development of pyrazole-based agrochemicals is the synthesis of a pyrazole carboxylic acid intermediate, which is then further functionalized, typically as a carboxamide. The following protocols describe the synthesis of a key intermediate, 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid, and its subsequent conversion to a carboxamide, a common toxophore in many fungicides.

Protocol 1: Synthesis of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid

This protocol is adapted from the synthesis of a similar pyrazole carboxylic acid.

Experimental Protocol:

  • Step 1: Synthesis of the Diketone Intermediate

    • In a reaction vessel, dissolve sodium ethoxide (7.48 g, 0.11 mol) in 150 mL of anhydrous ethanol at -20°C.

    • To this solution, sequentially add 4-methyl-pentan-2-one (10.0 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) while maintaining the temperature at -20°C.

    • Stir the reaction mixture for 1 hour at 0°C, followed by stirring overnight at ambient temperature.

    • Concentrate the reaction mixture under vacuum.

    • To the resulting residue, add diluted hydrochloric acid (2 mol/L, 120 mL).

    • Extract the aqueous mixture with dichloromethane (3 x 120 mL).

    • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude diketone intermediate.

  • Step 2: Cyclization to form the Pyrazole Ring

    • Dissolve the crude diketone intermediate from Step 1 in a suitable solvent such as ethanol.

    • Add an equimolar amount of methylhydrazine.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude product is 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester.

  • Step 3: Hydrolysis to the Carboxylic Acid

    • Dissolve the crude ester from Step 2 in a mixture of ethanol and water.

    • Add an excess of a base, such as sodium hydroxide.

    • Heat the mixture to reflux and stir for several hours until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Protocol 2: Synthesis of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide

This protocol describes a general method for the amidation of the pyrazole carboxylic acid, a key step in synthesizing many pyrazole-based fungicides.

Experimental Protocol:

  • Activation of the Carboxylic Acid:

    • Suspend 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as toluene (40 mL).

    • Add thionyl chloride (e.g., 15 mL) and a catalytic amount of dimethylformamide (2 drops).

    • Heat the solution to 55°C for 6 hours to form the acid chloride.

    • Distill the mixture under reduced pressure to remove excess thionyl chloride. The resulting acid chloride is used directly in the next step.

  • Amidation:

    • Dissolve the crude acid chloride in a suitable solvent like dichloromethane (50 mL).

    • To this solution, add a concentrated cold ammonia solution (28.0 %, 30 mL).

    • Maintain the reaction at ambient temperature for 1 hour.

    • Add water (50 mL) and dichloromethane (30 mL) to the reaction mixture.

    • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under vacuum.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide.

Potential Agrochemical Applications

Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)

A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds inhibit Complex II in the mitochondrial electron transport chain, blocking ATP production and leading to fungal cell death.[1] Many successful commercial SDHIs, such as Bixafen, Fluxapyroxad, and Sedaxane, feature a pyrazole-carboxamide core. The this compound moiety can be explored as a component of novel SDHI fungicides.

Table 1: Fungicidal Activity of Commercial Pyrazole SDHIs

CompoundTarget PathogenEC50 (µg/mL)Reference
BixafenRhizoctonia solani0.043[2]
FluxapyroxadRhizoctonia solani0.0237[3]
BoscalidRhizoctonia solani0.94[4]
PenthiopyradRhizoctonia solaniNot specified[5]
Herbicides: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors

Pyrazole derivatives are also prominent as herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. Inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols in plants, leading to bleaching and eventual death.[1] The this compound scaffold can be incorporated into novel structures to explore new HPPD-inhibiting herbicides.

Table 2: Herbicidal Activity of a Representative Pyrazole HPPD Inhibitor

CompoundWeed SpeciesPre-emergence Inhibition (%)Post-emergence Inhibition (%)Reference
TopramezoneEchinochloa crus-galli16.0 (stem), 53.0 (root)-

Visualizing Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for producing this compound-based agrochemical candidates.

G cluster_start Starting Materials start1 4-Methyl-pentan-2-one diketone Diketone Intermediate start1->diketone NaOEt, EtOH start2 Diethyl Oxalate start2->diketone NaOEt, EtOH start3 Methylhydrazine pyrazole_ester 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylate diketone->pyrazole_ester Methylhydrazine pyrazole_acid 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid pyrazole_ester->pyrazole_acid Hydrolysis (NaOH) acid_chloride Acid Chloride Intermediate pyrazole_acid->acid_chloride SOCl2 pyrazole_amide This compound Carboxamide (Agrochemical Candidate) acid_chloride->pyrazole_amide Ammonia

Caption: General synthetic workflow for this compound carboxamides.

Mechanism of Action: Signaling Pathways

The diagrams below illustrate the mode of action for two major classes of pyrazole-based agrochemicals.

Fungicidal Mechanism of Action: SDHI

cluster_mito Mitochondrial Respiratory Chain succinate Succinate complex_II Complex II (SDH) succinate->complex_II fumarate Fumarate complex_II->fumarate electron_transport Electron Transport Chain complex_II->electron_transport atp_synthesis ATP Synthesis electron_transport->atp_synthesis fungal_growth Fungal Growth & Respiration atp_synthesis->fungal_growth sdhi This compound SDHI Fungicide sdhi->complex_II Inhibition

Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole fungicides.

Herbicidal Mechanism of Action: HPPD Inhibition

cluster_plant Plant Cell tyrosine Tyrosine hppd HPPD Enzyme tyrosine->hppd tyrosine->hppd plastoquinone Plastoquinone Biosynthesis hppd->plastoquinone hppd->plastoquinone carotenoid Carotenoid Biosynthesis plastoquinone->carotenoid plastoquinone->carotenoid photosynthesis Photosynthesis plastoquinone->photosynthesis Electron Transport carotenoid->photosynthesis carotenoid->photosynthesis carotenoid->photosynthesis Protection plant_death Plant Death photosynthesis->plant_death hppd_inhibitor This compound HPPD Herbicide hppd_inhibitor->hppd Inhibition hppd_inhibitor->hppd hppd_inhibitor->hppd Inhibition

Caption: Inhibition of HPPD enzyme by pyrazole herbicides.

References

protocol for the synthesis of 1,3,5-trisubstituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Protocols for the Synthesis of 1,3,5-Trisubstituted Pyrazoles

Introduction

1,3,5-Trisubstituted pyrazoles are a cornerstone structural motif in medicinal chemistry and drug development, appearing in a wide array of pharmaceuticals known for their anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The arrangement of substituents on the pyrazole ring profoundly influences the molecule's biological activity, making the development of regioselective and efficient synthetic protocols a critical area of research. This document provides detailed application notes and experimental protocols for three distinct and reliable methods for synthesizing 1,3,5-trisubstituted pyrazoles, tailored for researchers, scientists, and professionals in drug development.

Application Notes & Methodologies

Three primary synthetic strategies are presented, each with unique advantages regarding starting material availability, regioselectivity, and reaction conditions.

  • Protocol 1: Knorr Pyrazole Synthesis from 1,3-Dicarbonyl Compounds. This is a classic and straightforward method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] While robust, a key consideration is the potential for forming two regioisomers when using unsymmetrical dicarbonyl compounds and substituted hydrazines.[1] The reaction is typically acid-catalyzed.[2]

  • Protocol 2: Oxidative Cyclization of Chalcone Arylhydrazones. This method utilizes α,β-unsaturated ketones (chalcones) as precursors. The initial reaction with a hydrazine forms a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[3][4] This protocol highlights a one-pot approach using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an efficient oxidizing agent, providing excellent yields under mild conditions.[5][6]

  • Protocol 3: Regioselective Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes. This modern approach offers complete regioselectivity, a significant advantage over classical methods, especially when the desired substituents are structurally similar.[7][8] The reaction proceeds under basic conditions, and its efficiency can be enhanced with a phase-transfer catalyst like 18-crown-6.[7]

Experimental Protocols

Protocol 1: Knorr Synthesis via Condensation of 1,3-Diketones and Hydrazine

This protocol is adapted from the general Knorr pyrazole synthesis, a widely used method for forming the pyrazole ring.[1][9]

Materials:

  • 1,3-Diketone (e.g., dibenzoylmethane)

  • Substituted Hydrazine (e.g., phenylhydrazine)

  • Glacial Acetic Acid (or other suitable acid catalyst)

  • Ethanol

Procedure:

  • Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted hydrazine (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,5-trisubstituted pyrazole.

Protocol 2: Synthesis via Oxidative Cyclization of Chalcone Arylhydrazone using DDQ

This protocol is based on the method described by Desai et al. for a simple and high-yielding synthesis from chalcone derivatives.[5][6]

Materials:

  • Chalcone Arylhydrazone (prepared from the corresponding chalcone and arylhydrazine)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the chalcone arylhydrazone (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add DDQ (2.0 eq) to the solution at room temperature.

  • Stir the reaction mixture for approximately 2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, filter the mixture to remove the hydroquinone byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield the pure 1,3,5-trisubstituted pyrazole.

Protocol 3: Regioselective Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes

This protocol is adapted from the work of Tang and Wang, providing a method with complete regioselectivity.[7][8]

Materials:

  • N-alkylated Tosylhydrazone (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Potassium tert-butoxide (t-BuOK) (2.0 eq)

  • 18-crown-6 (0.1 eq)

  • Pyridine (solvent)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the N-alkylated tosylhydrazone (1.0 eq), terminal alkyne (1.2 eq), t-BuOK (2.0 eq), and 18-crown-6 (0.1 eq).

  • Add anhydrous pyridine as the solvent.

  • Stir the reaction mixture at the optimized temperature (e.g., 80 °C) for the time specified in the literature (typically several hours), monitoring by TLC.[7]

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.

Data Presentation

The following table summarizes representative yields for the synthesis of various 1,3,5-trisubstituted pyrazoles using the protocols described.

ProtocolR1-SubstituentR3-SubstituentR5-SubstituentConditionsYield (%)Reference
2: Oxidative Cyclization PhenylPhenyl4'-ChlorophenylDDQ, DCM, rt, 2h68.7[6]
2: Oxidative Cyclization PhenylPhenyl4'-MethoxyphenylDDQ, DCM, rt, 2h82.3[5]
2: Oxidative Cyclization PhenylMethyl4'-ChlorophenylDDQ, DCM, rt, 2h72.5[5]
3: Tosylhydrazone/Alkyne Methyl4-TolylPhenylt-BuOK, Pyridine, 80°C89[8]
3: Tosylhydrazone/Alkyne Methyl4-MethoxyphenylPhenylt-BuOK, Pyridine, 80°C92[8]
3: Tosylhydrazone/Alkyne Methyl4-Chlorophenyl4-Tolylt-BuOK, Pyridine, 80°C85[8]

Visualizations: Workflows and Logic

The following diagrams illustrate the general experimental workflow and the logical relationship between the different synthetic strategies.

G start_end start_end process process decision decision output output A Starting Materials B Reaction Setup (Solvent, Reagents, Catalyst) A->B C Reaction Under Reflux/Stirring B->C D Monitor by TLC C->D Sampling D->C Incomplete E Work-up & Extraction D->E Complete F Purification (Chromatography/Recrystallization) E->F G Pure 1,3,5-Trisubstituted Pyrazole F->G H Characterization (NMR, MS, etc.) G->H

Caption: General experimental workflow for pyrazole synthesis.

G cluster_0 Protocol 1: Knorr Synthesis cluster_1 Protocol 2: From Chalcones cluster_2 Protocol 3: Regioselective Method start_node start_node method_node method_node product_node product_node A1 1,3-Diketone M1 Cyclocondensation A1->M1 A2 Hydrazine A2->M1 Product 1,3,5-Trisubstituted Pyrazole M1->Product B1 Chalcone Arylhydrazone M2 Oxidative Cyclization B1->M2 B2 DDQ (Oxidant) B2->M2 M2->Product C1 N-Alkyl Tosylhydrazone M3 Base-mediated [3+2] Cycloaddition C1->M3 C2 Terminal Alkyne C2->M3 M3->Product

Caption: Comparison of synthetic routes to 1,3,5-trisubstituted pyrazoles.

References

Application Notes and Protocols for the Functionalization of the C4-Position of the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including the anti-inflammatory medication Celecoxib and the erectile dysfunction drug Sildenafil.[1] The strategic functionalization of the pyrazole ring is a critical step in the development of novel therapeutic agents, enabling the modulation of their pharmacological profiles. The C4-position of the pyrazole ring is a particularly attractive site for modification due to its inherent electron-rich character, making it amenable to a variety of chemical transformations.[1] This document provides detailed application notes and experimental protocols for key methods used to functionalize the C4-position of pyrazoles, facilitating the synthesis of diverse libraries of substituted pyrazole derivatives for drug discovery and development.

Application Notes

The introduction of substituents at the C4-position of the pyrazole ring can significantly influence the biological activity, selectivity, and pharmacokinetic properties of a molecule. Understanding these structure-activity relationships (SAR) is crucial for rational drug design.

Modulation of Biological Activity and Selectivity:

The nature of the substituent at the C4-position can directly impact the interaction of the pyrazole-containing molecule with its biological target. For instance, in the development of analogs of the COX-2 inhibitor Celecoxib, modifications at the C4-position have been shown to be critical for both potency and selectivity. The introduction of various aryl groups or other heterocyclic rings can alter the binding affinity and selectivity profile of the compound.

Improvement of ADME Properties:

Functionalization at the C4-position can also be employed to fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. The introduction of polar groups can enhance solubility, while the incorporation of specific metabolic blockers can improve metabolic stability and prolong the half-life of the compound. For example, the substitution of a metabolically vulnerable C4-hydrogen with a methyl group has been shown to block metabolism at that position, leading to improved pharmacokinetic profiles in some cases.

Experimental Protocols

This section provides detailed experimental protocols for several common and powerful methods for the functionalization of the C4-position of the pyrazole ring.

Electrophilic Halogenation

Electrophilic halogenation is a fundamental and widely used method for introducing halogen atoms (F, Cl, Br, I) at the C4-position of the pyrazole ring.

a) C4-Chlorination using Trichloroisocyanuric Acid (TCCA)

This method provides an efficient and direct route to 4-chloropyrazoles.

  • Protocol: To a stirring solution of the hydrazine substrate (0.5 mmol) in trifluoroethanol (TFE) (2 mL), add 1,3,5-trichloroisocyanuric acid (TCCA) (0.5 mmol, 1.0 equiv.). The mixture is then reacted for 4 hours at 40 °C. After the reaction, it is cooled to room temperature and quenched with a saturated solution of Na2S2O3 (1–2 mL). The mixture is then diluted with ethyl acetate (5 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are dried with Mg2SO4, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography.[2]

b) C4-Bromination using N-Bromosuccinimide (NBS)

This protocol is effective for the regioselective bromination of pyrazoles.

  • Protocol: In a round-bottom flask, dissolve the pyrazole (1.0 mmol) in a suitable solvent such as CCl4 or water. Add N-bromosuccinimide (NBS) (1.0 mmol, 1.0 equiv.). The reaction mixture is stirred at room temperature for a specified time (typically 1-4 hours) while monitoring the reaction progress by TLC. Upon completion, the reaction mixture is worked up by washing with water and extracting the product with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography.

c) C4-Iodination using Iodine and Periodic Acid

This method allows for the efficient iodination of trisubstituted pyrazoles.

  • Protocol: To a solution of the 1,3,5-trisubstituted pyrazole (1.0 mmol) in acetic acid (5 mL), add iodine (I₂) (1.2 mmol) and periodic acid (HIO₃) (0.4 mmol). Heat the reaction mixture to 80 °C and stir for the time indicated by TLC monitoring. Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Halogenation Method Reagents Solvent Temperature Typical Yield Reference
C4-ChlorinationHydrazine substrate, TCCATFE40 °CUp to 92%[2]
C4-BrominationPyrazole, NBSCCl4 or WaterRoom Temp.Excellent
C4-Iodination1,3,5-Trisubstituted pyrazole, I₂, HIO₃Acetic Acid80 °CGood to Excellent[1]
Electrophilic Nitration

Nitration introduces a nitro group at the C4-position, which can serve as a versatile handle for further functionalization.

  • Protocol: To a solution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole (2.3 mmol) in acetic anhydride (6 mL), cool the reaction mixture to 0 °C. Add fuming nitric acid (97–99%, 4 mL) dropwise. Stir the reaction mixture at room temperature for 4 hours. Pour the reaction mixture over crushed ice. The resulting precipitate is filtered off, washed with cold water (100 mL), and dried under vacuum to yield 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole. The crude product can be recrystallized from acetone.[3]

Nitration Method Reagents Solvent Temperature Yield Reference
C4-Nitration5-chloro-3-methyl-1-phenyl-1H-pyrazole, Fuming HNO₃Acetic Anhydride0 °C to RT85%[3]
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group at the C4-position, providing access to pyrazolyl ketones.

  • General Considerations: The choice of Lewis acid catalyst is crucial for the successful acylation of pyrazoles. Strong Lewis acids like AlCl₃ can sometimes lead to complexation with the pyrazole nitrogen atoms and deactivate the ring. Milder Lewis acids such as TiCl₄, SnCl₄, or FeCl₃ are often more suitable.[4] The reaction should be carried out under anhydrous conditions.

  • Protocol (Example with TiCl₄): To a solution of the 1,3,5-trisubstituted pyrazole (1.0 mmol) and an acyl chloride (1.2 mmol) in a dry solvent like dichloromethane (DCM) under a nitrogen atmosphere, add TiCl₄ (1.1 mmol) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction by carefully adding it to ice-water. Extract the product with DCM, wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Acylation Method Reagents Catalyst Solvent Temperature Reference
Friedel-Crafts AcylationPyrazole, Acyl ChlorideTiCl₄ (or other mild Lewis acid)DCM0 °C to RT[4]
Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for introducing aryl and alkenyl groups at the C4-position.

a) Palladium-Catalyzed C4-Arylation

This protocol allows for the direct introduction of aryl groups at the C4-position.

  • Protocol: In a sealed tube, combine the 1,3,5-trimethylpyrazole (1 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), and potassium acetate (KOAc) (2 mmol). Add dimethylacetamide (DMA) (3 mL) as the solvent. Seal the tube and heat the reaction mixture at 150 °C for 24 hours. After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

b) Rhodium-Catalyzed C4-Alkenylation

This method enables the introduction of alkenyl groups at the C4-position.

  • Protocol: To a Schlenk flask, add the appropriate pyrazole (1 equiv), alkene (1.2 equiv), [Cp*Rh(MeCN)₃][PF₆]₂ (5 mol %), and Cu(OAc)₂·H₂O (2.5 equiv) in 1,2-dichloroethane (DCE) (10 mL). Seal the flask with a screw cap and transfer it to a preheated oil bath at 83 °C. Stir the reaction mixture for the required time. After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.[5]

C-H Functionalization Catalyst Reagents Solvent Temperature Reference
C4-ArylationPd(OAc)₂Pyrazole, Aryl Bromide, KOAcDMA150 °C[1]
C4-Alkenylation[Cp*Rh(MeCN)₃][PF₆]₂Pyrazole, Alkene, Cu(OAc)₂·H₂ODCE83 °C[5]

Visualizations

The following diagrams illustrate key workflows and concepts related to the functionalization of the C4-position of the pyrazole ring.

G cluster_start Starting Pyrazole cluster_methods C4-Functionalization Methods cluster_products C4-Functionalized Pyrazoles start Pyrazole Ring halogenation Electrophilic Halogenation start->halogenation nitration Electrophilic Nitration start->nitration acylation Friedel-Crafts Acylation start->acylation pd_coupling Pd-Catalyzed C-H Arylation start->pd_coupling rh_coupling Rh-Catalyzed C-H Alkenylation start->rh_coupling halo_pyrazole 4-Halopyrazole halogenation->halo_pyrazole nitro_pyrazole 4-Nitropyrazole nitration->nitro_pyrazole acyl_pyrazole 4-Acylpyrazole acylation->acyl_pyrazole aryl_pyrazole 4-Arylpyrazole pd_coupling->aryl_pyrazole alkenyl_pyrazole 4-Alkenylpyrazole rh_coupling->alkenyl_pyrazole

Caption: Overview of major pathways for pyrazole C4-functionalization.

G cluster_synthesis Library Synthesis cluster_characterization Characterization start Pyrazole Scaffold reaction_setup Parallel Reaction Setup (e.g., 96-well plate) start->reaction_setup reagent_addition Addition of Diverse Building Blocks at C4 reaction_setup->reagent_addition purification Parallel Purification (e.g., SPE, HPLC) reagent_addition->purification library C4-Functionalized Pyrazole Library purification->library analysis QC Analysis (LC-MS, NMR) library->analysis

Caption: Workflow for the synthesis of a C4-functionalized pyrazole library.

G cluster_screening High-Throughput Screening cluster_analysis Data Analysis library C4-Functionalized Pyrazole Library compound_addition Compound Dispensing library->compound_addition assay_plate Assay Plate Preparation (Target, Reagents) assay_plate->compound_addition incubation Incubation compound_addition->incubation readout Data Acquisition (e.g., Fluorescence, Luminescence) incubation->readout data_processing Data Processing & Normalization readout->data_processing hit_identification Hit Identification data_processing->hit_identification confirmation Hit Confirmation & Dose-Response hit_identification->confirmation sar Structure-Activity Relationship (SAR) Analysis confirmation->sar

Caption: Workflow for high-throughput screening of a C4-functionalized pyrazole library.

References

One-Pot Synthesis of Pyrazole Derivatives from Terminal Alkynes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole moieties are fundamental heterocyclic structures prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. Their significance has spurred the development of numerous synthetic methodologies. Among these, one-pot syntheses starting from readily available terminal alkynes have gained considerable attention due to their efficiency, atom economy, and ability to rapidly generate molecular diversity. This document provides detailed application notes and experimental protocols for several key one-pot methods for synthesizing pyrazole derivatives from terminal alkynes, tailored for researchers in organic synthesis and drug discovery.

Method 1: Regioselective Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes

This method provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles, avoiding the formation of isomeric mixtures often encountered in classical condensation reactions.[1][2] The reaction proceeds via an in-situ generated diazo intermediate from the tosylhydrazone, which then undergoes a [3+2] cycloaddition with the terminal alkyne.

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Mix N-alkylated tosylhydrazone, terminal alkyne, and 18-crown-6 in pyridine cool Cool to 0 °C start->cool add_base Add t-BuOK cool->add_base Slowly stir Stir for 15 min at 0 °C add_base->stir quench Quench with saturated NH4Cl stir->quench extract Extract with EtOAc quench->extract wash Wash with brine, dry over Na2SO4 extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify by column chromatography concentrate->purify product 1,3,5-Trisubstituted Pyrazole purify->product

Caption: Workflow for the synthesis of 1,3,5-trisubstituted pyrazoles.

Experimental Protocol

To a solution of N-alkylated tosylhydrazone (1.0 mmol), terminal alkyne (1.2 mmol), and 18-crown-6 (0.5 mmol) in pyridine (5.0 mL) at 0 °C was added t-BuOK (1.5 mmol) in one portion.[1] The resulting mixture was stirred at 0 °C for 15 minutes. Upon completion, the reaction was quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

Representative Yields
R1 in TosylhydrazoneR2 in AlkyneProductYield (%)
MethylPhenyl1-Methyl-3-phenyl-5-tosylpyrazole76
Ethyl4-Tolyl1-Ethyl-3-(4-tolyl)-5-tosylpyrazole82
Benzyl4-Chlorophenyl1-Benzyl-3-(4-chlorophenyl)-5-tosylpyrazole79
MethylCyclohexyl1-Methyl-3-cyclohexyl-5-tosylpyrazole65

Data summarized from Kong et al., Org. Lett. 2014, 16, 576-579.[2]

Method 2: One-Pot, Four-Step Synthesis via Ynone Intermediate

This one-pot procedure enables the synthesis of 1,3,5-trisubstituted pyrazoles from terminal alkynes and aldehydes.[3] The sequence involves deprotonation of the alkyne, addition to an aldehyde, oxidation of the resulting propargyl alcohol to an ynone, and subsequent cyclocondensation with hydrazine.

Experimental Workflow

cluster_step12 Steps 1 & 2: Alkynylation cluster_step3 Step 3: Oxidation cluster_step4 Step 4: Cyclization start Deprotonate terminal alkyne with n-BuLi in THF at 0 °C add_aldehyde Add aldehyde, warm to RT start->add_aldehyde oxidize Oxidize propargyl alcohol to ynone (e.g., with DMP) add_aldehyde->oxidize add_hydrazine Add hydrazine oxidize->add_hydrazine cyclize Cyclocondensation add_hydrazine->cyclize product 1,3,5-Trisubstituted Pyrazole cyclize->product

Caption: One-pot, four-step synthesis of pyrazoles via an ynone intermediate.

Experimental Protocol

To a solution of terminal alkyne (1.1 mmol) in anhydrous THF at 0 °C under an inert atmosphere was added n-BuLi (1.1 equiv). The mixture was stirred for 1.5 hours. An aldehyde (1.05 equiv) was then added, and the reaction was allowed to warm to room temperature and stirred for 1 hour. The resulting lithium alkoxide was then subjected to oxidation to form the ynone. Following oxidation, hydrazine (or a hydrazine derivative) was added, and the mixture was stirred until the cyclocondensation was complete. The reaction was then worked up according to standard procedures, and the product was purified by chromatography.

Note: The original report describes tailoring the oxidation conditions for different substrates.[3]

Representative Yields
R1 in AlkyneR2 in AldehydeHydrazine SourceYield (%)
PhenylBenzaldehydeHydrazine hydrate75
n-Hexyl4-ChlorobenzaldehydePhenylhydrazine68
Cyclohexyl2-NaphthaldehydeHydrazine hydrate72
PhenylIsobutyraldehydeMethylhydrazine65

Yields are generalized based on the reported reasonable overall yields for the one-pot, four-step process.[3]

Method 3: Multicomponent Synthesis using Molecular Iodine

This straightforward and practical method allows for the preparation of 1,3,5-trisubstituted pyrazoles in a one-pot fashion from terminal alkynes, aromatic aldehydes, molecular iodine, and hydrazines.[4][5]

Experimental Workflow

cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Mix terminal alkyne, aldehyde, and hydrazine in a suitable solvent add_iodine Add molecular iodine start->add_iodine heat Heat the reaction mixture add_iodine->heat workup Standard aqueous work-up heat->workup purify Purification by crystallization or column chromatography workup->purify product 1,3,5-Trisubstituted Pyrazole purify->product

Caption: Multicomponent synthesis of pyrazoles using molecular iodine.

Experimental Protocol

A mixture of the terminal alkyne (1.0 mmol), aromatic aldehyde (1.0 mmol), and hydrazine (e.g., phenylhydrazine, 1.1 mmol) in a suitable solvent (e.g., DMSO) is prepared. Molecular iodine (I2, 1.2 mmol) is then added to the mixture. The reaction is heated (e.g., at 130-140 °C) for a specified time (e.g., 2 hours). After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization, to yield the 3,5-disubstituted pyrazole.

Representative Yields
AlkyneAldehydeHydrazineYield (%)
PhenylacetyleneBenzaldehydePhenylhydrazine92
Phenylacetylene4-MethoxybenzaldehydePhenylhydrazine95
Phenylacetylene4-NitrobenzaldehydePhenylhydrazine85
1-OctyneBenzaldehydeHydrazine hydrate68

Data summarized from Harigae et al., J. Org. Chem. 2014, 79, 2049-2058.[6]

Conclusion

The one-pot synthesis of pyrazole derivatives from terminal alkynes offers a powerful and versatile platform for the rapid generation of diverse molecular scaffolds. The methods presented herein highlight different strategies, each with its own advantages in terms of regioselectivity, substrate scope, and reaction conditions. Researchers and drug development professionals can leverage these protocols to efficiently synthesize libraries of pyrazole-containing compounds for various applications, from medicinal chemistry to materials science. Careful consideration of the desired substitution pattern and functional group tolerance will guide the selection of the most appropriate synthetic route.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Isobutyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Isobutyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the N-alkylation of pyrazole. This involves deprotonating the pyrazole nitrogen with a base, followed by the addition of an isobutyl halide (e.g., isobutyl bromide) as the electrophile.[1] The choice of base and solvent is critical for achieving high yields.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can stem from several factors including an inappropriate choice of base, suboptimal reaction temperature, presence of water in the reaction, or poor solubility of reactants.[2] A systematic approach to troubleshooting these parameters is often necessary.

Q3: Can the N-alkylation of pyrazole produce isomeric byproducts?

A3: For unsubstituted pyrazole, N-alkylation predominantly occurs at the N1 position. However, with unsymmetrically substituted pyrazoles, a mixture of N1 and N2 regioisomers can form.[1][3] The regioselectivity is influenced by steric hindrance from substituents on the pyrazole ring and the alkylating agent.[3]

Q4: What are the best practices for purifying the crude this compound product?

A4: Purification is typically achieved through flash column chromatography on silica gel.[1] An alternative method involves dissolving the crude product in a suitable solvent and reacting it with an acid to form a salt, which can then be crystallized and separated.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am observing a very low yield (<30%) of my desired this compound. What are the potential causes and how can I improve the outcome?

Answer: Low product yield is a common issue that can be traced back to several key experimental parameters.

  • Inadequate Base: The base is crucial for deprotonating the pyrazole nitrogen to make it nucleophilic.

    • Recommendation: Ensure the base is sufficiently strong. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as sodium hydride (NaH) are often required for less reactive alkylating agents.[2] Always use a slight excess of the base.[2]

  • Presence of Moisture: Water can quench the pyrazole anion and react with strong bases like NaH.

    • Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[2]

  • Poor Solubility: If the pyrazole or the base is not well-dissolved, the reaction will be slow and incomplete.

    • Recommendation: Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[2]

  • Suboptimal Temperature: The reaction may be too slow at room temperature.

    • Recommendation: Consider heating the reaction mixture. Monitor the progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

Issue 2: Reaction Not Proceeding to Completion

Question: My reaction stalls, and TLC analysis shows a significant amount of unreacted pyrazole starting material even after an extended period. What should I do?

Answer: An incomplete reaction suggests an issue with reactivity or reaction conditions.

  • Reactivity of Alkylating Agent: Isobutyl bromide is a primary alkyl halide and may not be sufficiently reactive under mild conditions.

    • Recommendation: Consider converting the isobutyl bromide to isobutyl iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction). Iodides are better leaving groups and can accelerate the reaction.

  • Insufficient Temperature or Time:

    • Recommendation: Gradually increase the reaction temperature and monitor for byproduct formation. If the reaction is clean but slow, extending the reaction time is a viable option.

  • Base Stoichiometry:

    • Recommendation: Ensure at least one equivalent of a strong base is used. For bases like K₂CO₃, using up to two equivalents can be beneficial.[2]

Issue 3: Difficulty in Product Purification

Question: I am having trouble separating the this compound from the reaction mixture by column chromatography. What other purification strategies can I employ?

Answer: When chromatographic separation is challenging, chemical purification methods can be effective.

  • Acid-Base Extraction:

    • Recommendation: Pyrazoles are basic. After the reaction, perform a workup by adding water and a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to extract the pyrazole product into the aqueous layer as its hydrochloride salt. The unreacted alkyl halide and non-basic impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified product back into an organic solvent.

  • Crystallization of the Salt:

    • Recommendation: An alternative is to precipitate the product as an acid addition salt. Dissolve the crude material in a solvent and add an acid (e.g., hydrochloric acid, sulfuric acid). The resulting pyrazole salt may crystallize out of the solution, allowing for purification by filtration.[4][5]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different experimental parameters can affect the yield of N-alkylated pyrazoles. While this data is compiled from studies on various substituted pyrazoles, the general trends are applicable to the synthesis of this compound.

Table 1: Influence of Base and Solvent on N-Alkylation Yield

Entry Base (equiv.) Solvent Temperature Yield (%)
1 K₂CO₃ (2.0) DMSO Room Temp. Moderate to High
2 Cs₂CO₃ (1.5) DMF Room Temp. High
3 NaH (1.2) THF 0 °C to RT High
4 NaOH (2.0) Acetonitrile Reflux Moderate

Note: Data is illustrative and compiled from various sources on substituted pyrazoles.[2][3] Optimal conditions for this compound may vary.

Experimental Protocols

General Protocol for N-Alkylation of Pyrazole using K₂CO₃/DMSO

This protocol is optimized for a straightforward and high-yield synthesis of N1-alkylated pyrazoles.[2]

  • Preparation: To a solution of pyrazole (1.0 equiv.) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Stirring: Stir the resulting mixture at room temperature for 15-30 minutes to ensure the formation of the pyrazolate anion.

  • Addition of Electrophile: Add isobutyl bromide (1.1 equiv.) to the suspension.

  • Reaction: Stir the reaction at the appropriate temperature (starting at room temperature and gently heating if necessary) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

G A 1. Reactant Mixing (Pyrazole, K2CO3, anhy. DMSO) B 2. Anion Formation (Stir at RT, 15-30 min) A->B Deprotonation C 3. Alkylation (Add Isobutyl Bromide, Stir at RT/Heat) B->C Nucleophilic Attack D 4. Reaction Monitoring (TLC / LC-MS) C->D Check Completion D->C If Incomplete (Continue Stirring/Heating) E 5. Aqueous Workup (Quench with H2O, Extract with EtOAc) D->E If Complete F 6. Purification (Dry, Concentrate, Column Chromatography) E->F Isolate Crude G Final Product (this compound) F->G Pure Compound

Caption: General experimental workflow for the N-alkylation of pyrazole.

Troubleshooting Decision Tree

G start Low Yield or Incomplete Reaction? cause_base Is the base strong enough? (e.g., K2CO3, NaH) start->cause_base Check Base cause_solvent Are reactants fully dissolved? start->cause_solvent Check Solubility cause_temp Is reaction temperature adequate? start->cause_temp Check Temperature cause_water Are conditions anhydrous? start->cause_water Check Moisture sol_base Switch to a stronger base (e.g., NaH) or increase stoichiometry. cause_base->sol_base If No sol_solvent Use a more polar aprotic solvent (e.g., DMF, DMSO). cause_solvent->sol_solvent If No sol_temp Increase temperature and monitor via TLC. cause_temp->sol_temp If No sol_water Use anhydrous solvents and dry glassware. cause_water->sol_water If No

Caption: Troubleshooting decision tree for low-yield pyrazole synthesis.

References

Technical Support Center: Purification of 1-Isobutyl-1H-pyrazole by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the purification of 1-Isobutyl-1H-pyrazole using chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most frequently employed method for the purification of this compound and similar N-alkylated pyrazoles is column chromatography using silica gel.[1][2] This technique is highly effective for separating the target compound from unreacted starting materials, byproducts, and potential regioisomers.

Q2: What are the recommended stationary and mobile phases for the column chromatography of this compound?

A2: For the stationary phase, silica gel is the standard choice.[2][3] A common and effective mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1][3] The optimal ratio of these solvents should be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Q3: My this compound is a liquid or oil and is difficult to handle for purification. What should I do?

A3: If your product is an oil, it may contain residual solvents or impurities. First, ensure all volatile solvents are removed under high vacuum.[1] Column chromatography is an excellent method for purifying oily products.[1] Alternatively, for thermally stable liquid pyrazoles, distillation can be a viable purification method.

Q4: The pyrazole nitrogen is basic. Will this affect purification on silica gel?

A4: Yes, the basic nature of the pyrazole ring can sometimes lead to interaction with the slightly acidic silica gel, causing peak tailing or loss of the compound on the column. To mitigate this, you can deactivate the silica gel by preparing it as a slurry with a mobile phase containing a small amount of a tertiary amine, such as triethylamine (typically 0.5-1%).[4] Alternatively, using a neutral stationary phase like neutral alumina can be beneficial.[4]

Q5: I see two spots on the TLC plate that are very close together. What could they be and how can I separate them?

A5: In the synthesis of N-substituted pyrazoles, the formation of regioisomers (e.g., 1-isobutyl- and 2-isobutyl- substituted pyrazoles) is a common issue, and these isomers often have very similar polarities.[5] Silica gel column chromatography is the most effective method for separating these regioisomers.[5] Careful optimization of the mobile phase, often requiring a shallow solvent gradient, is crucial for achieving good separation.

Q6: My purified this compound is colored. How can I decolorize it?

A6: A colored product suggests the presence of trace impurities. You can try passing a solution of your compound through a short plug of silica gel.[2] Alternatively, you can treat a solution of the compound with a small amount of activated charcoal, followed by filtration through celite to remove the charcoal.[2]

Data Presentation: Chromatographic Conditions for N-Alkylated Pyrazoles

The following table summarizes typical chromatographic conditions used for the purification of various N-substituted pyrazoles, which can serve as a starting point for optimizing the purification of this compound.

Compound ClassStationary PhaseMobile Phase (Eluent)Typical Rf ValueReference(s)
N-Aryl PyrazolesSilica GelHexane/Ethyl Acetate (19:1)Not specified[3]
N-Alkyl PyrazolesSilica GelHexane/Ethyl Acetate (0-30%)Not specified
4-Chloro-1-(1-phenylethyl)-1H-pyrazoleSilica Gel5% Ethyl Acetate/95% Hexanes0.37[6]
4-Chloro-1-[1-(2-naphthyl)ethyl]-1H-pyrazoleSilica Gel5% Ethyl Acetate/95% Hexanes0.28[6]
Pyrazolo[3,4-b]quinolinonesSilica GelEthyl Acetate/n-Hexane (1:1)0.16 - 0.26[7]

Experimental Protocols

Detailed Methodology for Column Chromatography Purification of this compound

This protocol provides a general procedure. Optimization may be required based on the specific impurity profile of your crude product.

1. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop a series of TLC plates using different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20 v/v) to find a solvent system that provides good separation of the desired product from impurities, ideally with an Rf value of approximately 0.2-0.4 for the product spot.[8]

2. Column Preparation:

  • Select a glass column of an appropriate size based on the amount of crude material (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).[1]

  • Prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis (e.g., 95:5 hexane/ethyl acetate).

  • Pour the slurry into the column and allow the silica gel to pack uniformly, ensuring no air bubbles are trapped.[1]

  • Add a thin layer of sand on top of the packed silica gel to protect the surface.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.

  • Carefully apply the sample solution to the top of the silica gel bed.

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column, collecting fractions in appropriately sized test tubes or vials.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds. For example, you can start with 95:5 hexane/ethyl acetate and slowly increase the proportion of ethyl acetate.

  • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

5. Product Isolation:

  • Combine the pure fractions containing the desired product.

  • Remove the solvent using a rotary evaporator.

  • Further dry the purified product under high vacuum to remove any residual solvent.

Mandatory Visualizations

Troubleshooting Guide for Chromatographic Purification

TroubleshootingPurification start Start Purification problem Problem Encountered start->problem no_elution Compound not eluting problem->no_elution No product in fractions poor_separation Poor separation problem->poor_separation Multiple components in fractions product_degradation Product degradation on column problem->product_degradation Low yield / streaking on TLC colored_product Colored final product problem->colored_product Product has color solution1 Increase eluent polarity gradually. Consider adding a more polar solvent like methanol (<10%). no_elution->solution1 solution2 Re-optimize solvent system with TLC. Use a shallower gradient. Ensure column is packed well and not overloaded. poor_separation->solution2 solution3 Deactivate silica gel with triethylamine (0.5-1% in eluent). Use neutral alumina as stationary phase. product_degradation->solution3 solution4 Pass through a short plug of silica gel. Treat with activated charcoal and filter. colored_product->solution4 end Pure Product solution1->end solution2->end solution3->end solution4->end ExperimentalWorkflow start Crude this compound tlc TLC Analysis to Determine Optimal Mobile Phase start->tlc column_prep Prepare Silica Gel Slurry and Pack Column tlc->column_prep load_sample Load Crude Product onto Column (Wet or Dry Loading) column_prep->load_sample elution Elute with Optimized Mobile Phase (Isocratic or Gradient) load_sample->elution collect_fractions Collect Fractions elution->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions monitor_fractions->collect_fractions Continue elution combine_pure Combine Pure Fractions monitor_fractions->combine_pure Fractions are pure evaporate Remove Solvent via Rotary Evaporation combine_pure->evaporate dry Dry Under High Vacuum evaporate->dry end Pure this compound dry->end

References

Technical Support Center: Regioselective Synthesis of N-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenges of controlling regioselectivity in the synthesis of N-substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but a different arrangement of substituents on the pyrazole ring. This commonly occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially resulting in two different substitution patterns on the final pyrazole product. Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles. Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors influencing regioselectivity in the synthesis of N-substituted pyrazoles?

A2: The regioselectivity of pyrazole synthesis is a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound or the hydrazine can physically block one reaction pathway, directing the nucleophilic attack to the less hindered carbonyl group.[1]

  • Electronic Effects: The reactivity of the two carbonyl carbons is influenced by electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1] For instance, the carbonyl carbon adjacent to a trifluoromethyl (-CF₃) group is more electrophilic.[1]

  • Reaction pH: The acidity or basicity of the reaction medium is critical. Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its two nitrogen atoms and influencing the initial site of attack.[1] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen of the substituted hydrazine.[1]

  • Solvent Choice: The solvent can dramatically impact regioselectivity. Polar, hydrogen-bond-donating solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the preference for one regioisomer.[1][2]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the final product ratio.[3][1]

  • Nature of the Alkylating Agent: In the case of N-alkylation of a pre-formed pyrazole ring, the electrophilicity and steric bulk of the alkylating agent are crucial.[4]

  • Base and Counter-ion: For N-alkylation reactions, the choice of base and the resulting counter-ion can significantly switch the regioselectivity.[4]

Q3: Are there alternative synthetic strategies to achieve high regioselectivity besides the classical Knorr synthesis?

A3: Yes, several methods have been developed to overcome the regioselectivity issues of the classical Knorr synthesis. These include:

  • Using 1,3-Dicarbonyl Surrogates: Employing precursors with differentiated reactivity at the 1 and 3 positions, such as β-enaminones or acetylenic (α,β-ethynyl) ketones, can lead to highly regioselective reactions.[5]

  • 1,3-Dipolar Cycloaddition: This is a powerful and highly regioselective method, for example, the reaction of sydnones with alkynes.[6][7][8]

  • Post-cyclization Functionalization: This approach involves the synthesis of a pyrazole ring followed by regioselective functionalization, which can offer better control.[9]

  • Transition-Metal-Catalyzed Reactions: Various metal-catalyzed methods have been developed for the regioselective synthesis of substituted pyrazoles.[10][11]

Troubleshooting Guide

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are insufficient to direct the reaction towards a single isomer under the current conditions.

  • Solutions:

    • Solvent Optimization: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically increase regioselectivity.[2]

    • Temperature Adjustment: Vary the reaction temperature. Lowering the temperature may favor the kinetically controlled product, while higher temperatures might favor the thermodynamically more stable isomer.

    • pH Modification: If applicable, adjust the pH of the reaction. For instance, using an acid catalyst can alter the nucleophilicity of the hydrazine nitrogens.[1]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your standard reaction conditions.[3]

  • Solutions:

    • Re-evaluate Electronic and Steric Factors: Consider if a different substitution pattern on your 1,3-dicarbonyl or hydrazine could favor the desired isomer.

    • Explore Alternative Synthetic Routes: If optimizing the current reaction fails, consider a different synthetic strategy, such as a 1,3-dipolar cycloaddition or using a β-enaminone surrogate.[5]

    • Protecting Group Strategy: For N-alkylation of an existing pyrazole, a protecting group can be used to block one of the nitrogen atoms, directing alkylation to the other.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.[3]

  • Solutions:

    • Chromatography: Column chromatography on silica gel is the most common method for separating pyrazole regioisomers. Careful selection of the eluent system is crucial.

    • Crystallization: If the regioisomers have different crystallization properties, fractional crystallization may be a viable separation technique.

    • Derivatization: In some cases, the regioisomers can be derivatized to facilitate separation, followed by removal of the derivatizing group.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of a 1,3-Diketone with Methylhydrazine

1,3-Diketone SubstrateSolventRegioisomer Ratio (A:B)Reference
Ethyl 2,4-dioxopentanoateEthanol (reflux)2:1[5]
4,4,4-trifluoro-1-arylbutan-1,3-dioneEthanol (ambient temp.)~1:1[5]
4,4,4-trifluoro-1-arylbutan-1,3-dioneN,N-dimethylacetamide (DMAc) + Acid98:2[5]
Fluorinated Diketone2,2,2-Trifluoroethanol (TFE)Dramatically Increased Selectivity[5]
Fluorinated Diketone1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Dramatically Increased Selectivity[5]

Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position and R2 at the 5-position. Regioisomer B is the opposite.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols [2]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Substituted hydrazine (e.g., MeNHNH₂ or PhNHNH₂) (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in the chosen fluorinated alcohol (e.g., 0.5 mL for 0.3 mmol of diketone).

    • Slowly add the substituted hydrazine to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 45 minutes to 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, evaporate the solvent under reduced pressure.

    • Take up the residue in ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Protocol 2: Microwave-Assisted Synthesis of Pyrazoles [1]

  • Materials:

    • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

    • Arylhydrazine (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the α,β-unsaturated ketone and the arylhydrazine in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid to serve as both the solvent and catalyst.

    • Securely seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Visualizations

Caption: A workflow for troubleshooting poor regioselectivity in pyrazole synthesis.

Factors_Influencing_Regioselectivity central_node Regioselective Synthesis of N-Substituted Pyrazoles steric_effects Steric Effects central_node->steric_effects electronic_effects Electronic Effects central_node->electronic_effects reaction_conditions Reaction Conditions central_node->reaction_conditions alternative_methods Alternative Methods central_node->alternative_methods solvent Solvent (e.g., TFE, HFIP) reaction_conditions->solvent temperature Temperature (Kinetic vs. Thermodynamic) reaction_conditions->temperature ph_catalyst pH / Catalyst (Acidic/Basic) reaction_conditions->ph_catalyst base_alkylating_agent Base & Alkylating Agent (for N-Alkylation) reaction_conditions->base_alkylating_agent

Caption: Key factors influencing regioselectivity in N-substituted pyrazole synthesis.

References

common side products in the Knorr pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Knorr pyrazole synthesis. Our aim is to help you identify and resolve common issues, particularly those related to the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Knorr pyrazole synthesis?

A1: The most frequently encountered side products in the Knorr pyrazole synthesis are:

  • Regioisomers: These are the most common undesired products when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The reaction can result in two different regioisomeric pyrazoles.[1][2] Controlling the regioselectivity is a primary concern in many Knorr syntheses.

  • Di-addition Products: An unexpected intermediate resulting from the addition of two molecules of phenylhydrazine to the 1,3-dicarbonyl compound has been identified through HPLC-MS analysis.[3][4]

  • Hydroxylpyrazolidine Intermediates: These are intermediates on the pathway to the final pyrazole product and can sometimes be isolated.[3] Incomplete dehydration of this intermediate can lead to its presence as a byproduct.

  • Colored Impurities: The reaction mixture often develops a yellow or red color, which is generally attributed to impurities arising from the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] These colored byproducts can complicate purification.

  • Pyrazoline Intermediates: Incomplete aromatization during the synthesis can result in the formation of pyrazoline byproducts.[2]

Q2: My reaction mixture has turned a deep yellow/red. What is causing this and how can I obtain a cleaner product?

A2: Discoloration is a common observation in the Knorr pyrazole synthesis, particularly when using hydrazine salts.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]

  • Cause: The use of hydrazine salts, such as phenylhydrazine hydrochloride, can make the reaction mixture acidic, which may promote the formation of these colored byproducts.[1] Oxidative processes can also contribute to color formation.[1]

  • Troubleshooting:

    • Addition of a Mild Base: Adding a mild base, like sodium acetate, can help to neutralize the acid from the hydrazine salt and lead to a cleaner reaction profile.[1]

    • Purification: Washing the crude product with a solvent like toluene can help remove some of the colored impurities.[5] Recrystallization is also an effective method for purification.[1] Column chromatography on silica gel is another common purification technique.[1]

Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A3: The formation of a mixture of regioisomers is a frequent challenge with unsymmetrical 1,3-dicarbonyl compounds.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1]

  • Strategies to Enhance Regioselectivity:

    • Solvent Selection: The choice of solvent can have a significant impact. Aprotic dipolar solvents such as DMF or NMP have been reported to provide better regioselectivity than polar protic solvents like ethanol, particularly when using aryl hydrazine hydrochlorides.[1]

    • pH Control: The pH of the reaction medium is a critical factor. Acidic conditions may favor the formation of one isomer, while basic conditions could favor the other.[6]

    • Steric Hindrance: Employing bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder one reaction pathway, thereby favoring the formation of a single regioisomer.[1]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Knorr pyrazole synthesis.

Observed Issue Potential Cause(s) Recommended Action(s)
Formation of Two Isomeric Products (Regioisomers) Reaction with an unsymmetrical 1,3-dicarbonyl compound.- Modify reaction conditions: adjust pH, change solvent (e.g., to DMF or NMP), or alter the reaction temperature.[1][6]- Introduce bulky substituents on either reactant to sterically direct the reaction.[1]- Separate the isomers using column chromatography or recrystallization.
Yellow to Red Discoloration of the Reaction Mixture Formation of colored impurities from the hydrazine starting material, often exacerbated by acidic conditions.[1]- Add a mild base (e.g., sodium acetate) to neutralize the reaction mixture if using a hydrazine salt.[1]- Purify the crude product by washing with a non-polar solvent like toluene to remove colored impurities.[5]- Perform recrystallization or column chromatography for final purification.[1]
Presence of an Unexpected Intermediate/Side Product Formation of a di-addition product or a stable hydroxylpyrazolidine intermediate.[3][4]- Monitor the reaction closely by TLC or LC-MS to track the formation and consumption of intermediates.- Adjust reaction time and temperature to ensure complete conversion to the desired pyrazole.- Isolate and characterize the intermediate to understand the reaction pathway better.
Low Yield of the Desired Pyrazole - Incomplete reaction.- Formation of multiple side products.- Loss of product during workup and purification.- Ensure the reaction goes to completion by monitoring with TLC or LC-MS.- Optimize reaction conditions (temperature, solvent, catalyst) to minimize side product formation.- Carefully select purification methods to minimize product loss.

Experimental Protocols

General Experimental Protocol for the Knorr Pyrazole Synthesis:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0 - 1.2 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (e.g., a few drops of concentrated HCl or H₂SO₄, if not using acetic acid as the solvent)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]

  • Add the acid catalyst, if required.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.[1]

  • Once the reaction is complete (typically after 1-4 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the crude product by vacuum filtration.[1] If no precipitate forms, remove the solvent under reduced pressure.[1]

  • Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1][7]

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the complexities of the Knorr pyrazole synthesis, the following diagrams illustrate the key reaction pathways and a troubleshooting workflow.

Knorr_Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone_Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone_Intermediate + Hydrazine Di-addition_Product Di-addition Product 1,3-Dicarbonyl->Di-addition_Product + 2 Hydrazine Hydrazine Hydrazine Hydrazine->Hydrazone_Intermediate Hydrazine_Decomposition Hydrazine Decomposition Products Hydrazine->Hydrazine_Decomposition Acid/Heat Hydroxylpyrazolidine Hydroxylpyrazolidine Intermediate Hydrazone_Intermediate->Hydroxylpyrazolidine Intramolecular Cyclization Pyrazole_Product Desired Pyrazole Product Hydroxylpyrazolidine->Pyrazole_Product - H₂O (Dehydration) Unsymmetrical_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Regioisomeric_Pyrazole Regioisomeric Pyrazole Unsymmetrical_Dicarbonyl->Regioisomeric_Pyrazole Alternative Cyclization

Caption: Reaction pathways in the Knorr pyrazole synthesis.

Troubleshooting_Workflow Start Start Problem_Identified Identify Issue Start->Problem_Identified Low_Yield Low Yield Problem_Identified->Low_Yield Yield Issue Regioisomers Regioisomers Formed Problem_Identified->Regioisomers Selectivity Issue Discoloration Reaction Discolored Problem_Identified->Discoloration Purity Issue Analyze_Reaction Analyze Reaction (TLC, LC-MS) Low_Yield->Analyze_Reaction Optimize_Conditions Optimize Conditions (pH, Solvent, Temp.) Regioisomers->Optimize_Conditions Modify_Substrates Modify Substrates (Steric Hindrance) Regioisomers->Modify_Substrates Purification_Strategy Refine Purification (Recrystallization, Column) Discoloration->Purification_Strategy Analyze_Reaction->Optimize_Conditions End End Optimize_Conditions->End Modify_Substrates->Optimize_Conditions Purification_Strategy->End

Caption: A troubleshooting workflow for the Knorr pyrazole synthesis.

References

stability and degradation of 1-Isobutyl-1H-pyrazole under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Isobutyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This center provides technical guidance on the stability and degradation of this compound, particularly under acidic conditions. The information is intended to help troubleshoot experimental issues and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in acidic solutions?

A1: The stability of this compound in an acidic medium is primarily influenced by a combination of factors. The pyrazole ring itself is a stable aromatic heterocycle.[1] However, the presence of two adjacent nitrogen atoms means the molecule can be protonated in acidic conditions, which may influence its reactivity. The key factors are:

  • Acid Strength (pH): The concentration and type of acid (e.g., HCl, H₂SO₄) are critical. Higher acid concentrations and lower pH values will increase the rate of any potential acid-catalyzed degradation.

  • Temperature: Like most chemical reactions, degradation rates increase with temperature. Elevated temperatures are often used in forced degradation studies to accelerate the process.[2]

  • Exposure Time: The duration of exposure to acidic conditions directly impacts the extent of degradation.

  • Presence of Other Reagents: The presence of oxidizing agents or exposure to UV light in combination with acidic stress can lead to complex degradation pathways.[2][3]

Q2: What are the likely degradation pathways for this compound under acidic conditions?

A2: While specific data on this compound is limited, we can infer potential pathways based on general pyrazole chemistry. The pyrazole ring is generally stable. The most probable initial step is the protonation of the N-2 nitrogen atom. From this protonated intermediate, several hypothetical degradation pathways could occur under harsh conditions (e.g., high heat and strong acid):

  • Acid-Catalyzed Hydrolysis: This could potentially lead to the opening of the pyrazole ring, although this would likely require severe conditions.

  • N-Dealkylation: Cleavage of the N-isobutyl bond is a possibility, which would yield pyrazole and an isobutyl cation-derived product. N-alkylation of pyrazoles can be acid-catalyzed, suggesting the N-C bond can be labile under certain acidic conditions.[4][5]

To definitively determine the degradation pathway for your specific compound and conditions, a forced degradation study is essential.[3][6] This involves intentionally stressing the compound and analyzing the resulting products.[2]

Q3: How should I design a forced degradation study to investigate acidic stability?

A3: A forced degradation or "stress testing" study is the standard approach.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products formed are relevant and can be adequately characterized.[7] A typical experimental design involves subjecting the compound to the stress conditions outlined in the table below.

Q4: What are the recommended analytical methods for monitoring degradation and identifying degradants?

A4: A stability-indicating analytical method is required, which is a validated method that can separate the parent compound from its degradation products.

  • Primary Analysis (Quantification): High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the most common technique. A reverse-phase C18 column is often suitable, using a mobile phase of acetonitrile or methanol and an acidic aqueous buffer (e.g., water with phosphoric or formic acid).[8][9][10]

  • Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the mass of degradation products. This information, combined with knowledge of the parent molecule, allows for the structural elucidation of the degradants.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No degradation is observed after acid treatment. The stress conditions are too mild.1. Increase the acid concentration (e.g., from 0.1M HCl to 1M HCl).2. Increase the temperature (e.g., from room temperature to 50-70 °C).[2]3. Extend the duration of the experiment (e.g., from 24 hours to 7 days).[7]
The compound degrades completely and immediately. The stress conditions are too harsh.1. Decrease the acid concentration (e.g., from 1M HCl to 0.01M HCl).2. Lower the temperature (conduct the experiment at room temperature or in an ice bath).3. Sample at much earlier time points (e.g., 5, 15, 30 minutes).
HPLC results are inconsistent or show poor peak shape. 1. The sample continues to degrade after being taken from the reaction.2. The pH of the injected sample is incompatible with the mobile phase or column.1. Quench the reaction. Immediately after sampling, neutralize the acidic sample with an equivalent amount of a suitable base (e.g., NaOH) to a neutral pH before analysis.[7]2. Ensure the final sample diluent is compatible with the HPLC mobile phase.
New peaks appear, but the parent peak area does not decrease proportionally (poor mass balance). 1. A degradant does not have a UV chromophore and is not being detected.2. A degradant is not eluting from the column or is precipitating.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in addition to UV.2. Modify the HPLC gradient to include a stronger organic solvent wash at the end to elute any highly retained compounds.

Data Presentation & Experimental Protocols

Table 1: Typical Conditions for an Acidic Forced Degradation Study

The following table outlines standard starting conditions for a forced degradation study as recommended by ICH guidelines. The goal is to achieve a target degradation of 5-20%.[7]

ParameterConditionRationale & Notes
Stress Agent Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)These are common, strong, non-oxidizing acids.
Concentration 0.1M to 1.0MStart with 0.1M and increase if no degradation is observed.[7]
Temperature Room Temperature (20-25°C) up to 70°CBegin at room temperature. If the reaction is too slow, increase the temperature in increments (e.g., 50°C, 70°C).[2]
Duration Up to 7 daysSample at multiple time points (e.g., 0, 2, 8, 24, 48 hours, and 7 days) to understand the degradation kinetics.[7]
Drug Conc. ~1 mg/mLA typical concentration for analysis, but this can be adjusted based on solubility and analytical sensitivity.[7]
Protocol: Acidic Forced Degradation of this compound

This protocol provides a detailed methodology for conducting an acid stress test.

1. Materials and Reagents:

  • This compound

  • Hydrochloric Acid (HCl), 1M and 0.1M solutions

  • Sodium Hydroxide (NaOH), 1M and 0.1M solutions (for quenching)

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Class A volumetric flasks, pipettes, and autosampler vials

2. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 10 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1M HCl to achieve a final drug concentration of approximately 1 mg/mL. This is your Test Solution .

  • Prepare a Control Solution by diluting the same volume of stock solution with HPLC-grade water to the same final concentration.

3. Stressing Procedure:

  • Store the Test Solution and Control Solution at the desired temperature (e.g., 50°C).

  • Protect the solutions from light to avoid photolytic degradation.

4. Time-Point Sampling and Quenching:

  • At each designated time point (e.g., 0, 2, 8, 24 hours), withdraw an aliquot (e.g., 1.0 mL) from the Test Solution.

  • Immediately transfer the aliquot to a volumetric flask or vial containing an equimolar amount of NaOH solution (e.g., 1.0 mL of 0.1M NaOH for a 1.0 mL sample of 0.1M HCl) to neutralize the acid and stop the degradation reaction.

  • Dilute the quenched sample to a suitable concentration for HPLC analysis using the mobile phase or a suitable diluent.

  • Repeat the sampling and dilution process for the Control Solution at the same time points (omitting the neutralization step if it was prepared in water).

5. HPLC Analysis:

  • Analyze the prepared samples using a validated stability-indicating HPLC-UV method. An example method is provided below.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Determine the area percentage of any new peaks that appear in the chromatogram.

Table 2: Example HPLC Method for Analysis
ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, increase to 90% B over 20 min, hold for 5 min, return to 10% B.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector UV at 220 nm

Visualizations

Experimental and Analytical Workflow

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_sample 3. Sampling & Analysis cluster_data 4. Data Interpretation prep_stock Prepare Drug Stock Solution (10 mg/mL) stress Incubate at Stress Condition (e.g., 50°C) prep_stock->stress prep_acid Prepare Acid Solution (e.g., 0.1M HCl) prep_acid->stress prep_control Prepare Control Solution (Drug in Water) prep_control->stress sampling Withdraw Aliquots at Time Points (T=0, 2, 8hr...) stress->sampling quench Quench Reaction (Neutralize with NaOH) sampling->quench analyze Analyze via HPLC-UV quench->analyze identify Identify Degradants (LC-MS) analyze->identify quantify Quantify Degradation (%) analyze->quantify pathway Propose Degradation Pathway identify->pathway quantify->pathway

Caption: Workflow for an acidic forced degradation study.

Hypothetical Degradation Initiation

G A This compound Pyrazole Ring + Isobutyl Group B Protonated Intermediate Pyrazolium Cation A->B H+ (Acid) [Reversible Protonation] C Degradation Products e.g., Ring-Opened Products or Pyrazole + Isobutyl derivatives B->C Harsh Conditions (Heat, Time) [Irreversible Degradation]

Caption: Hypothetical initiation of acid-catalyzed degradation.

References

Technical Support Center: Improving the Regioselectivity of Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges during the N-alkylation of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles?

A: The main difficulty arises from the presence of two adjacent and electronically similar nitrogen atoms (N1 and N2) in the pyrazole ring.[1][2] Both nitrogen atoms can act as nucleophiles, which often results in the formation of a mixture of N1 and N2 alkylated regioisomers.[1][2] These isomers can be challenging to separate due to their similar physical properties.[1][3]

Q2: What are the key factors influencing N1 vs. N2 regioselectivity?

A: The regiochemical outcome of pyrazole N-alkylation is determined by a combination of factors:

  • Steric Effects: The steric bulk of substituents on the pyrazole ring (at C3 and C5 positions) and the alkylating agent is a major determinant. Alkylation generally favors the less sterically hindered nitrogen atom.[1][4][5]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogens.

  • Reaction Conditions: The choice of base, solvent, and the presence of a counter-ion can significantly influence and even switch the regioselectivity.[1][2]

  • Alkylating Agent: The structure of the electrophile is critical. Specialized reagents have been developed to achieve high selectivity.[1]

  • Catalysis: The use of specific catalysts, such as Lewis acids, can direct the alkylation towards a particular nitrogen. For instance, magnesium-based catalysts can favor N2-alkylation.[1][6]

Q3: How can I promote selective N1-alkylation?

A: To favor the formation of the N1-alkylated isomer, consider the following strategies:

  • Steric Control: If possible, choose a pyrazole substrate where the C5 substituent is smaller than the C3 substituent.

  • Bulky Alkylating Agents: Employing a sterically demanding alkylating agent can enhance selectivity for the less hindered N1 position.[3]

  • Reaction Conditions: Certain combinations of base and solvent are known to favor N1-alkylation, such as potassium carbonate (K₂CO₃) in DMSO or sodium hydride (NaH) in THF.[1][3]

Q4: How can I achieve selective N2-alkylation?

A: For selective N2-alkylation, particularly for 3-substituted pyrazoles, a magnesium-catalyzed approach has been shown to be effective.[6] Using a catalyst like magnesium bromide (MgBr₂) can direct the alkylation to the N2 position with high regioselectivity.[6]

Q5: Can protecting groups be used to control regioselectivity?

A: Yes, using a protecting group can be an effective strategy. The protecting group can be installed, followed by alkylation at the remaining nitrogen, and subsequent deprotection. The tetrahydropyranyl (THP) group is one such example that can be used.[7][8]

Troubleshooting Guide

Issue 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

  • Potential Cause: The electronic and steric environments of the two nitrogen atoms are too similar under the current reaction conditions.

  • Troubleshooting Steps:

    • Modify the Base and Solvent System: The choice of base and solvent can have a profound impact on regioselectivity.[2] Experiment with different combinations. For example, switching from a nonpolar to a polar aprotic solvent can alter the isomer ratio.

    • Alter the Alkylating Agent: If possible, try a more sterically hindered alkylating agent to favor the less hindered nitrogen.

    • Introduce a Catalyst: For N2 selectivity, consider employing a magnesium-based catalyst like MgBr₂.[6] For N1 selectivity in specific cases, acid catalysis with reagents like trichloroacetimidates has been reported to be controlled by sterics.[4]

    • Change the Temperature: Lowering the reaction temperature may increase the kinetic selectivity of the reaction.

Issue 2: Low or No Product Yield

  • Potential Cause: Several factors can contribute to low or no yield, including inadequate deprotonation, low reactivity of the alkylating agent, or poor solubility.[3]

  • Troubleshooting Steps:

    • Re-evaluate the Base: Ensure the base is strong enough to deprotonate the pyrazole. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary.[3] Also, ensure anhydrous conditions, as water can quench the base and the pyrazole anion.[3]

    • Check the Alkylating Agent: The leaving group on the alkylating agent is crucial. The general order of reactivity is I > Br > Cl > OTs.[3] Consider switching to a more reactive alkyl halide if you are using one with a less effective leaving group.

    • Improve Solubility: If the pyrazole or the base has poor solubility in the chosen solvent, the reaction will be slow. Switching to a more polar aprotic solvent like DMF or DMSO can improve solubility and reaction rates.[3]

    • Increase Temperature: If the reaction is sluggish at room temperature, gentle heating may be required. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

Issue 3: Difficulty in Separating N1 and N2 Isomers

  • Potential Cause: The isomers have very similar polarities.[3]

  • Troubleshooting Steps:

    • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient or the use of a different stationary phase might improve separation.

    • Derivatization: In some cases, it may be possible to selectively react one isomer to facilitate separation, followed by the removal of the derivatizing group.

    • Re-strategize the Synthesis: If separation is not feasible, it is best to revisit the reaction conditions to improve the regioselectivity and minimize the formation of the undesired isomer.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Pyrazole N-Alkylation

Pyrazole SubstrateAlkylating AgentBase/CatalystSolventTemp (°C)N1:N2 RatioYield (%)Reference
3-Phenyl-1H-pyrazole2-bromo-N,N-dimethylacetamideMgBr₂ (20 mol%), i-Pr₂NEtTHF25>1:9990[6]
3-Methyl-5-phenyl-1H-pyrazolePhenethyl trichloroacetimidateCamphorsulfonic acid (CSA)1,2-DCEReflux2.5:156 (total)[4][9]
3-(Trifluoromethyl)-1H-pyrazoleEthyl iodoacetateK₂CO₃MeCNReflux1:1-[2][10]
3-Substituted Pyrazolesα-bromoacetates/acetamidesMgBr₂THF2524:76 to 1:9944-90[6]

Experimental Protocols

Protocol 1: Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles[6]

This protocol is adapted from a method developed for the highly regioselective N2-alkylation of 3-substituted pyrazoles.

Materials:

  • 3-Substituted-1H-pyrazole

  • Anhydrous Magnesium Bromide (MgBr₂)

  • Alkylating agent (e.g., 2-bromo-N,N-dimethylacetamide)

  • Diisopropylethylamine (i-Pr₂NEt)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox under a nitrogen atmosphere, add the 3-substituted-1H-pyrazole (1.0 eq) and MgBr₂ (0.2 eq) to a dry reaction vial equipped with a magnetic stir bar.

  • Add anhydrous THF to the vial.

  • Add the alkylating agent (2.0 eq) to the solution.

  • Add i-Pr₂NEt (2.1 eq) dropwise to the solution at 25 °C.

  • Stir the resulting mixture at 25 °C for the required time (e.g., 2 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and proceed with a standard aqueous workup and purification by column chromatography.

Protocol 2: General Base-Mediated N-Alkylation[3][5][11]

This is a general procedure for N-alkylation that can be adapted to favor either the N1 or N2 isomer depending on the specific substrate and conditions chosen.

Materials:

  • Pyrazole substrate

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH)

  • Alkylating agent (e.g., alkyl halide)

  • Anhydrous solvent (e.g., DMF, DMSO, or THF)

  • Inert atmosphere (if using a strong base like NaH)

Procedure:

  • To a round-bottom flask (under an inert atmosphere if using NaH), add the pyrazole substrate (1.0 eq).

  • Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Add the base (1.5-2.0 eq) to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes to allow for deprotonation.

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the suspension.

  • Stir the reaction at the desired temperature (room temperature to elevated temperatures) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

G cluster_factors Factors Influencing Regioselectivity cluster_outcome Alkylation Outcome Steric Steric Hindrance (Pyrazole Substituents & Alkylating Agent) N1 N1-Alkylated Pyrazole Steric->N1 Less Hindered N2 N2-Alkylated Pyrazole Steric->N2 More Hindered Electronic Electronic Effects (Substituent Nature) Electronic->N1 Electronic->N2 Conditions Reaction Conditions (Base, Solvent, Temperature) Conditions->N1 Conditions->N2 Catalyst Catalyst (e.g., Lewis Acid) Catalyst->N2 e.g., MgBr2

Caption: Key factors influencing the regioselectivity of pyrazole N-alkylation.

G start Start: Pyrazole Substrate deprotonation Deprotonation (Base, Solvent) start->deprotonation alkylation Nucleophilic Attack (Alkylating Agent) deprotonation->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Purification (Column Chromatography) workup->purification product Isolated Product(s) (N1 and/or N2 Isomer) purification->product

Caption: General experimental workflow for base-mediated pyrazole N-alkylation.

G start Low Regioselectivity? change_conditions Modify Base/Solvent start->change_conditions Yes end Improved Selectivity start->end No check_purity Analyze Isomer Ratio (NMR, LC-MS) change_conditions->check_purity change_reagent Use Sterically Hindered Reagent change_reagent->check_purity use_catalyst Introduce Catalyst (e.g., MgBr2 for N2) use_catalyst->check_purity check_purity->change_reagent Failure check_purity->use_catalyst Failure check_purity->end Success no_change No Improvement check_purity->no_change Persistent Failure

Caption: Troubleshooting decision tree for poor regioselectivity in pyrazole N-alkylation.

References

Technical Support Center: Pyrazole Synthesis from α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when synthesizing pyrazoles from α,β-unsaturated ketones.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazole synthesis from α,β-unsaturated ketones are a common issue and can stem from several factors. The primary reasons often involve incomplete reaction, side product formation, or suboptimal reaction conditions.[1]

Here are key areas to troubleshoot:

  • Reaction Conditions: Temperature, reaction time, and solvent play a critical role. Many of these condensation reactions require heating, often under reflux, to proceed to completion.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1][3]

  • Starting Material Purity: Ensure the α,β-unsaturated ketone and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives, in particular, can degrade over time, so using a fresh or recently purified reagent is recommended.[1]

  • Stoichiometry: While a 1:1 molar ratio is typical, a slight excess of the hydrazine (e.g., 1.1-1.5 equivalents) can sometimes drive the reaction to completion.[1][4]

  • Catalyst: The choice and amount of an acid or base catalyst can be critical. Catalytic amounts of a protic acid like acetic acid are often used.[2][5][6] In some cases, a mild base may be beneficial, especially if using a hydrazine salt.[1]

Q2: I seem to be isolating a pyrazoline intermediate instead of the final pyrazole. Why is this happening and what can I do?

A2: The reaction of α,β-unsaturated ketones with hydrazines first forms a pyrazoline, which then needs to be oxidized to the aromatic pyrazole.[7][8] If you are isolating the pyrazoline, it indicates that the oxidation step is not occurring or is incomplete.

  • Oxidation: In many cases, air oxidation is sufficient, especially with prolonged heating in a suitable solvent like DMSO under an oxygen atmosphere.[9] However, you may need to add an explicit oxidizing agent. Common methods include:

    • In situ oxidation: Including an oxidizing agent in the reaction mixture.

    • Post-synthesis oxidation: Isolating the pyrazoline first and then oxidizing it in a separate step. Reagents like bromine or simply heating in DMSO under oxygen can be effective.[9]

Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: The formation of regioisomers is a common challenge when using unsymmetrical α,β-unsaturated ketones or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either the carbonyl carbon or the β-carbon, and with substituted hydrazines, either nitrogen atom can initiate the attack, leading to different products.[1]

Strategies to improve regioselectivity include:

  • Steric Hindrance: The steric bulk of the substituents on both the enone and the hydrazine can direct the reaction towards the formation of a single regioisomer.[1][10]

  • Electronic Effects: The electronic properties of the substituents influence the reactivity of the carbonyl and β-carbons, affecting the site of initial attack.

  • Reaction Conditions: The choice of solvent and catalyst can significantly impact regioselectivity. For instance, aprotic dipolar solvents may give better results than polar protic solvents in some cases.[7] Varying the pH (acidic vs. basic conditions) can also favor the formation of one isomer over the other.[1]

Q4: How should I purify my final pyrazole product?

A4: The purification method will depend on the physical properties of your pyrazole and the impurities present.

  • Recrystallization: This is an effective method for purifying solid products.[1] A common solvent for recrystallization is ethanol.[3][11][12]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard technique.[1][13]

  • Acid-Base Extraction: Since pyrazoles are basic, they can be protonated with an acid to form a salt. This allows for their extraction into an aqueous layer, separating them from non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting it with an organic solvent. The pyrazole can also be crystallized as its acid addition salt.[14][15]

Data Presentation

Table 1: Common Solvents and Catalysts for Pyrazole Synthesis

SolventCatalystTypical ConditionsReference
EthanolAcetic AcidReflux[3][5][12]
Acetic AcidNone (acts as solvent and catalyst)Reflux[11][12]
N,N-Dimethylformamide (DMF)Base (e.g., Cs₂CO₃)Varies[16]
TolueneLewis Acid (e.g., SmCl₃)Varies[10]
Ionic LiquidsNoneVaries[17]
Solvent-freeMicrowave irradiationVaries[8][18]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time and/or temperature. Monitor with TLC.[1][2]
Suboptimal catalystScreen different acid or base catalysts.[1][2]
Impure starting materialsPurify reagents before use. Use fresh hydrazine.[1]
Pyrazoline Formation Lack of oxidationAdd an oxidizing agent (e.g., Br₂, O₂) or heat in DMSO.[8][9]
Regioisomer Mixture Non-selective reactionModify substituents to exploit steric/electronic effects.[1][10]
Suboptimal conditionsScreen different solvents and catalysts/pH.[1][7]
Difficult Purification Complex mixtureUtilize column chromatography or acid-base extraction.[1][14][15]

Experimental Protocols

General Protocol for Pyrazole Synthesis from Chalcones

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.[3][12]

  • Reagent Addition: Add hydrazine hydrate or a substituted hydrazine (1.0 - 1.5 equivalents).[4] If using an alcoholic solvent, add a catalytic amount of glacial acetic acid.[3]

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight.[3][11][12]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.[11] Alternatively, pour the reaction mixture into ice-cold water to precipitate the product.[3][11]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][3][11][12]

Visualizations

experimental_workflow reactant_node reactant_node process_node process_node product_node product_node analysis_node analysis_node start Start: α,β-Unsaturated Ketone + Hydrazine reaction Reaction: Solvent + Catalyst Heat (Reflux) start->reaction tlc Monitor with TLC reaction->tlc In-process check tlc->reaction Incomplete workup Workup: Cooling / Precipitation tlc->workup Complete crude Crude Product workup->crude purification Purification: Recrystallization or Column Chromatography crude->purification final_product Pure Pyrazole purification->final_product

Caption: General experimental workflow for pyrazole synthesis.

troubleshooting_low_yield problem_node problem_node cause_node cause_node solution_node solution_node low_yield Low Yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn side_reactions Side Reactions? low_yield->side_reactions impure_reagents Impure Reagents? low_yield->impure_reagents increase_time_temp Increase Time / Temp Monitor with TLC incomplete_rxn->increase_time_temp optimize_catalyst Optimize Catalyst side_reactions->optimize_catalyst check_oxidation Check for Pyrazoline Add Oxidant if needed side_reactions->check_oxidation purify_reagents Purify Starting Materials impure_reagents->purify_reagents

Caption: Troubleshooting logic for low pyrazole yield.

References

Technical Support Center: Scale-Up Synthesis of 1-Isobutyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the scale-up synthesis of 1-Isobutyl-1H-pyrazole. It includes frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges encountered during laboratory and industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound? A1: The primary safety concerns during scale-up synthesis revolve around managing reaction exotherms and handling potentially hazardous reagents. The condensation reaction to form the pyrazole ring, particularly if using hydrazine derivatives, can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[1] Hydrazine derivatives themselves can be toxic and require careful handling in well-ventilated areas with appropriate personal protective equipment (PPE).[1] Furthermore, if using flammable solvents, proper grounding and inert atmosphere operations are critical to prevent ignition.

Q2: Which synthetic route is most suitable for large-scale production of this compound? A2: Two primary routes are commonly considered for N-alkylated pyrazoles:

  • Condensation Route: Reacting a 1,3-dicarbonyl compound (or its equivalent, like malondialdehyde tetraacetal) with isobutylhydrazine. This is often a direct, one-step process. The Knorr pyrazole synthesis is a classic example of this type of condensation.[2][3]

  • N-Alkylation Route: Starting with pyrazole itself and alkylating the nitrogen atom with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base.

For large-scale production, the condensation route is often preferred as it can be more atom-economical. However, if unsymmetrical dicarbonyl compounds are used, it can lead to the formation of regioisomers, which complicates purification.[4][5] The N-alkylation route offers excellent regioselectivity but involves handling pyrazole and an additional reaction step. The choice depends on the cost of starting materials, desired purity, and the capability to handle potential isomeric byproducts.

Q3: What are the common impurities encountered, and how can they be minimized? A3: Common impurities may include unreacted starting materials, regioisomers (if applicable), and byproducts from side reactions.[1] If the reaction is incomplete, both the dicarbonyl compound and isobutylhydrazine may remain. The most significant challenge is often the formation of regioisomers when using an unsymmetrical 1,3-dicarbonyl precursor.[4][5] To minimize impurities, precise control over reaction conditions such as temperature, stoichiometry, and reaction time is crucial. Lowering the reaction temperature may improve selectivity.[4] Ensuring high-quality starting materials is also essential.

Q4: What purification methods are most effective for this compound at an industrial scale? A4: Since this compound is likely a liquid or low-melting solid, vacuum distillation is a highly effective and scalable purification method for removing non-volatile impurities and solvents.[6][7] For high-purity requirements, forming a crystalline salt of the pyrazole by reacting it with an acid (e.g., HCl, H₂SO₄) can be an excellent strategy.[6][8] The salt can be purified by recrystallization and then neutralized to recover the high-purity pyrazole base.[6] While effective, column chromatography is generally less cost-effective and more complex for large-scale industrial production compared to distillation or crystallization.[6]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Exothermic Runaway - Poor heat dissipation at a larger scale.[9]- Rate of reagent addition is too fast.- Insufficient solvent volume.- Ensure the reactor's cooling system is adequate for the scale.[1]- Reduce the rate of reagent addition significantly.- Increase the solvent-to-reagent ratio to help absorb heat.[1]- Have a quenching agent ready for emergencies.
Low Yield - Incomplete reaction.- Formation of byproducts or regioisomers.[4]- Product loss during workup and purification.- Increase reaction time or moderately increase temperature, monitoring for byproduct formation.[4]- Confirm the quality and purity of starting materials.- Optimize reaction conditions (solvent, temperature, base) to improve selectivity.[4]- Optimize extraction and distillation/recrystallization procedures to minimize losses.
Formation of Regioisomers - Use of an unsymmetrical 1,3-dicarbonyl starting material.- Reaction conditions favor the formation of multiple isomers.[4]- Screen different solvents and catalysts to improve regioselectivity.[4]- Lowering the reaction temperature can often enhance the selectivity for one isomer.[4]- Consider an alternative synthetic route, such as N-alkylation of pyrazole, that avoids this issue.
Product is a colored oil and difficult to purify - Presence of residual solvents.- High-boiling colored impurities or byproducts from side reactions.[5][6]- Ensure thorough solvent removal using a rotary evaporator followed by a high-vacuum pump.[6]- Purify via vacuum distillation.[6]- For persistent color, consider a charcoal treatment or passing a solution through a short plug of silica gel.[6]- Convert the pyrazole to a solid salt, recrystallize it, and then regenerate the free base.[6]

Data Presentation: Reaction Condition Optimization

The following table summarizes hypothetical results from a study to optimize the condensation reaction between isobutylhydrazine and 1,1,3,3-tetramethoxypropane (a malondialdehyde precursor) in the presence of an acid catalyst.

EntrySolventTemperature (°C)Time (h)Yield (%)Purity (GC-MS, %)
1Ethanol80127594
2Toluene11088296
3Acetic Acid10068898
4Toluene80126895
5Acetic Acid8088597

Experimental Protocol: Scale-Up Synthesis

This protocol describes a general procedure for the synthesis of this compound on a 1-mole scale via the condensation route.

Reagents and Materials:

  • Isobutylhydrazine sulfate (or free base)

  • 1,1,3,3-Tetramethoxypropane

  • Concentrated Hydrochloric Acid or Acetic Acid

  • Sodium Hydroxide (50% aqueous solution)

  • Toluene

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

  • 10 L jacketed glass reactor with overhead stirrer, condenser, thermocouple, and addition funnel.

Procedure:

  • Reactor Setup: Assemble the 10 L reactor system. Ensure all joints are sealed and the system can be maintained under an inert atmosphere (Nitrogen). Connect the jacket to a circulating chiller/heater.

  • Charge Reagents: To the reactor, add 1,1,3,3-tetramethoxypropane (1.0 mol) and Toluene (3 L). Begin stirring at 200 RPM.

  • Hydrazine Preparation (if starting from salt): In a separate vessel, dissolve isobutylhydrazine sulfate (1.0 mol) in water (1 L) and cool in an ice bath. Slowly add 50% NaOH solution until the pH is >12 to liberate the free base. Extract the isobutylhydrazine into toluene. Caution: Hydrazine derivatives are toxic.

  • Reaction Initiation: Slowly add concentrated HCl (1.1 mol) or glacial acetic acid (2.0 mol) to the stirred solution in the reactor. An exotherm may be observed.

  • Addition of Hydrazine: Add the isobutylhydrazine (1.0 mol, either as free base or in toluene solution) dropwise to the reactor via the addition funnel over 2-3 hours. Maintain the internal temperature below 40°C using the reactor cooling jacket.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully add 50% NaOH solution to neutralize the acid (pH ~8-9).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2 x 1 L) and then with brine (1 x 1 L).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid. Collect fractions at the appropriate boiling point and pressure.

Visualizations

Scale_Up_Workflow Figure 1. Experimental Workflow for Scale-Up Synthesis A Raw Material Sourcing (Isobutylhydrazine, Dicarbonyl) B Reactor Setup (10L Jacketed Reactor, Inert Atmosphere) A->B C Condensation Reaction (Controlled Reagent Addition & Temp.) B->C D Reaction Monitoring (TLC / GC-MS) C->D In-Process Control E Workup & Neutralization (Quenching, pH Adjustment) C->E D->C F Extraction & Washing (Toluene, Brine) E->F G Purification (Vacuum Distillation) F->G H Quality Control (QC) (NMR, GC-MS, Purity Analysis) G->H I Final Product: This compound H->I

Caption: Figure 1. Experimental Workflow for Scale-Up Synthesis.

Troubleshooting_Tree Figure 2. Troubleshooting Decision Tree Start Problem Encountered: Low Yield or Purity Q1 Multiple Spots on TLC? Start->Q1 Analysis Q2 Reaction Incomplete by GC? Start->Q2 Monitoring Q3 Significant Exotherm Noted? Start->Q3 Observation Q1->Q2 No S1_Yes Probable Cause: Regioisomer or Byproduct Formation Q1->S1_Yes Yes Q2->Q3 No S2_Yes Probable Cause: Insufficient Reaction Time/Temp Q2->S2_Yes Yes S3_Yes Probable Cause: Poor Thermal Control, Side Reactions Favored Q3->S3_Yes Yes S1_Action Action: Lower Temp, Screen Solvents, Optimize Stoichiometry S1_Yes->S1_Action S2_Action Action: Increase Reaction Time or Moderately Increase Temperature S2_Yes->S2_Action S3_Action Action: Improve Cooling, Slow Reagent Addition Rate S3_Yes->S3_Action

References

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in pyrazole synthesis, with a specific focus on the influence of reaction temperature.

Troubleshooting Guides

This section addresses common issues encountered during pyrazole synthesis where temperature may be a contributing factor to poor regioselectivity.

Issue 1: My reaction produces a mixture of regioisomers with low selectivity.

  • Possible Cause: The reaction temperature may be favoring the formation of both the kinetically and thermodynamically controlled products, or the intrinsic electronic and steric factors of the substrates do not strongly favor one isomer at the current temperature.

  • Troubleshooting Steps:

    • Vary the Reaction Temperature: Conduct a temperature screening study. Lower temperatures (e.g., 0 °C to room temperature) often favor the formation of the kinetic product, which is formed through the lowest energy transition state. Higher temperatures (e.g., reflux) can promote the formation of the more stable thermodynamic product by allowing the reaction to reach equilibrium.

    • Analyze the Product Ratio at Different Temperatures: Use techniques like 1H NMR or HPLC to quantify the ratio of the two regioisomers at each temperature. This will help determine if the reaction is under kinetic or thermodynamic control.

    • Consider Solvent Effects: The choice of solvent can significantly influence regioselectivity.[1] Polar aprotic solvents like DMF or NMP, or fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to enhance the preference for a single regioisomer.[1]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Possible Cause: The reaction conditions, including temperature, are favoring the formation of the unwanted isomer. This could be the kinetic product at low temperatures or the thermodynamic product at elevated temperatures.

  • Troubleshooting Steps:

    • Reverse the Temperature Conditions: If the reaction was run at a high temperature, try running it at a lower temperature, and vice versa. This can switch the selectivity towards the other isomer.

    • Change the Order of Addition: In some cases, the order in which the reagents are added can influence the initial reaction pathway and, consequently, the final product ratio.

    • pH Adjustment: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the regioselectivity. Experiment with the addition of a catalytic amount of acid (e.g., acetic acid) or base.

Frequently Asked Questions (FAQs)

Q1: What is the role of temperature in controlling the regioselectivity of pyrazole synthesis?

A1: Temperature plays a crucial role in determining the regiochemical outcome of pyrazole synthesis by influencing whether the reaction is under kinetic or thermodynamic control.

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is generally irreversible, and the major product is the one that is formed the fastest (the kinetic product). This corresponds to the reaction pathway with the lowest activation energy.

  • Thermodynamic Control (High Temperature): At higher temperatures, the reaction can become reversible, allowing equilibrium to be established. The major product will be the most stable isomer (the thermodynamic product), regardless of how fast it is formed.

Q2: How do I know if my pyrazole synthesis is under kinetic or thermodynamic control?

A2: To determine the controlling regime, you can perform the reaction at a range of temperatures and analyze the product distribution. If the ratio of regioisomers changes significantly with temperature, the reaction is likely under a degree of both kinetic and thermodynamic influence. If a particular isomer is favored at low temperatures and the other at high temperatures, this is a strong indication of a switch from kinetic to thermodynamic control.

Q3: Besides temperature, what are the other key factors influencing regioselectivity in Knorr pyrazole synthesis?

A3: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach to one of the carbonyl groups, directing the reaction to the less hindered site.

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Solvent: The polarity and hydrogen-bonding ability of the solvent can stabilize or destabilize transition states, thereby influencing the reaction pathway. Fluorinated alcohols are particularly effective at enhancing regioselectivity.[1]

  • pH: The acidity or basicity of the reaction medium can affect the nucleophilicity of the hydrazine and the rate of the condensation reaction at each carbonyl group.

Data Presentation

The following table summarizes the effect of temperature and solvent on the regioselectivity of the reaction between a 1,3-dicarbonyl compound and a substituted hydrazine. Regioisomer A and B refer to the two possible products.

1,3-Dicarbonyl CompoundHydrazineSolventTemperature (°C)Regioisomer Ratio (A:B)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOHRoom Temp36:64--INVALID-LINK--
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFERoom Temp85:15--INVALID-LINK--
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIPRoom Temp97:3--INVALID-LINK--
1-phenyl-1,3-butanedionePhenylhydrazineEtOHReflux~1:1Inferred from general statements
1-phenyl-1,3-butanedionePhenylhydrazineDMFRoom Temp>95:5Inferred from general statements

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Temperature Control

This protocol describes a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, with an emphasis on temperature control to influence regioselectivity.

  • Materials:

    • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

    • Substituted hydrazine (1.0-1.2 eq)

    • Solvent (e.g., ethanol, DMF, or TFE)

    • Acid catalyst (e.g., glacial acetic acid, a few drops) (optional)

  • Procedure for Kinetic Control (Low Temperature):

    • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to the desired low temperature (e.g., 0 °C) using an ice bath.

    • Slowly add the substituted hydrazine to the cooled solution.

    • If using a catalyst, add it at this stage.

    • Stir the reaction mixture at the low temperature for the desired time, monitoring the progress by TLC or LC-MS.

    • Once the reaction is complete, proceed with the work-up procedure.

  • Procedure for Thermodynamic Control (High Temperature):

    • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add the substituted hydrazine to the solution.

    • If using a catalyst, add it at this stage.

    • Heat the reaction mixture to the desired high temperature (e.g., reflux).

    • Stir the reaction at this temperature for the desired time, monitoring the progress by TLC or LC-MS.

    • Once the reaction has reached equilibrium or completion, cool the mixture to room temperature and proceed with the work-up.

  • Work-up:

    • The work-up procedure will vary depending on the specific product. A typical work-up may involve removing the solvent under reduced pressure, followed by extraction and purification by column chromatography or recrystallization.

  • Analysis:

    • Determine the ratio of the regioisomers in the crude and purified product using 1H NMR spectroscopy or HPLC.

Visualizations

Temperature_Effect_on_Regioselectivity cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_control Controlling Factor cluster_products Products start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine low_temp Low Temperature (e.g., 0 °C - RT) start->low_temp high_temp High Temperature (e.g., Reflux) start->high_temp kinetic Kinetic Control low_temp->kinetic thermodynamic Thermodynamic Control high_temp->thermodynamic product_k Kinetic Product (Fastest Formed) kinetic->product_k Major Product product_t Thermodynamic Product (Most Stable) thermodynamic->product_t Major Product

Caption: Logical relationship between temperature and reaction control in pyrazole synthesis.

Troubleshooting_Workflow start Poor Regioselectivity (Mixture of Isomers) temp_screen Perform Temperature Screening Study start->temp_screen analyze_ratio Analyze Isomer Ratio (NMR, HPLC) temp_screen->analyze_ratio is_temp_effective Is Temperature Effective? analyze_ratio->is_temp_effective optimize_temp Optimize Temperature for Desired Isomer is_temp_effective->optimize_temp Yes consider_other Consider Other Factors is_temp_effective->consider_other No end Improved Regioselectivity optimize_temp->end solvent Change Solvent (e.g., TFE, HFIP) consider_other->solvent ph Adjust pH (Acid/Base Catalyst) consider_other->ph solvent->analyze_ratio ph->analyze_ratio

References

avoiding common pitfalls in pyrazole characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole characterization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and analysis of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis has a very low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazole synthesis are a frequent issue and can stem from several factors. The most common culprits are incomplete reactions, the formation of side products, and degradation of the final product. To troubleshoot this, consider the following:

  • Reaction Conditions: Ensure your reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present, you may need to increase the reaction time or temperature. For some reactions, microwave-assisted synthesis can significantly improve yields and shorten reaction times.

  • Reagent Purity and Stoichiometry: The purity of your starting materials, particularly hydrazines and 1,3-dicarbonyl compounds, is crucial as impurities can lead to unwanted side reactions.[1] Carefully control the stoichiometry of your reactants; an excess of one reactant might favor the formation of byproducts.

  • Catalyst Choice: The type and amount of catalyst can be critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid like acetic acid are often used. In some cases, exploring different catalysts, such as Lewis acids, may be beneficial.

  • Product Stability: Your synthesized pyrazole may be unstable under the reaction or workup conditions. If you suspect degradation, consider running the reaction at a lower temperature or using a milder catalyst. Also, ensure your workup procedure is not degrading the product, for example, by carefully neutralizing any strong acids if your pyrazole is acid-sensitive.

Q2: I am getting a mixture of regioisomers in my pyrazole synthesis. How can I control the regioselectivity and how do I differentiate between the isomers?

A2: The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1]

  • Controlling Regioselectivity: The choice of solvent and reaction temperature can influence the reaction pathway and regioselectivity. Experimenting with different solvents may help to minimize the formation of the undesired isomer.

  • Differentiating Regioisomers: A combination of spectroscopic techniques is essential for distinguishing between pyrazole regioisomers.

    • NMR Spectroscopy: This is the most powerful tool for this purpose. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous assignment, two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify through-space correlations between protons, confirming their relative positions.[1]

    • Mass Spectrometry: While less definitive than NMR for regioisomer differentiation, mass spectrometry can provide supporting evidence through analysis of fragmentation patterns, which may differ between isomers.

Q3: My NMR spectrum for the pyrazole compound shows broad peaks. What could be the reason and how can I get sharper signals?

A3: Peak broadening in the NMR spectra of pyrazoles can be caused by several factors:

  • Tautomerism: N-unsubstituted pyrazoles can exist as a mixture of rapidly interconverting tautomers. If this exchange occurs at an intermediate rate on the NMR timescale, it can lead to broadened signals.

  • Quadrupolar Broadening: The nitrogen-14 (¹⁴N) nucleus has a quadrupole moment that can cause rapid relaxation and broadening of signals from adjacent protons (N-H and C-H of the pyrazole ring).[2]

  • Chemical Exchange: Intermolecular proton exchange of the N-H proton with residual water or other protic species in the solvent can cause significant broadening or even the disappearance of the N-H signal.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can lead to significant line broadening.

To obtain sharper signals, you can try the following:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve issues related to chemical exchange.[2] Lowering the temperature may slow down tautomeric exchange, leading to sharp signals for individual tautomers, while increasing the temperature might accelerate the exchange, resulting in a single, sharp averaged signal.

  • Solvent Change: Using a different deuterated solvent can alter chemical shifts and may resolve overlapping signals.

  • D₂O Exchange: To confirm the presence of an exchangeable N-H proton, add a drop of D₂O to your NMR sample. The N-H peak should disappear or significantly decrease in intensity.[3]

Q4: I am having trouble getting good quality single crystals of my pyrazole derivative for X-ray crystallography. What are some common issues?

A4: Obtaining diffraction-quality single crystals can be challenging. Common problems with pyrazole derivatives include:

  • Twinning: This is a common issue where multiple crystal lattices are intergrown, making structure solution difficult.

  • Disorder: Substituents on the pyrazole ring may be disordered, leading to a poor quality diffraction pattern.

  • Poor Crystal Quality: Crystals may be too small, have irregular shapes, or contain defects.

To address these issues, try various crystallization techniques such as slow evaporation, vapor diffusion, and cooling crystallization with a range of different solvents and solvent mixtures.

Troubleshooting Guides

Guide 1: Low Yield in Pyrazole Synthesis

This guide provides a step-by-step approach to troubleshooting low yields in your pyrazole synthesis.

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature - Change Catalyst incomplete->optimize_conditions Yes side_products Significant Side Products Observed? incomplete->side_products No success Improved Yield optimize_conditions->success purify_reagents Purify Starting Materials side_products->purify_reagents Yes degradation Product Degradation Suspected? side_products->degradation No adjust_stoichiometry Adjust Reactant Stoichiometry purify_reagents->adjust_stoichiometry adjust_stoichiometry->success milder_conditions Use Milder Conditions: - Lower Temperature - Milder Catalyst - Modify Workup degradation->milder_conditions Yes degradation->success No milder_conditions->success

Caption: Troubleshooting workflow for low pyrazole synthesis yields.

Guide 2: Interpreting Mass Spectrometry Fragmentation

This guide outlines a logical approach to interpreting the mass spectrum of a pyrazole derivative.

MS_Interpretation_Workflow start Obtain Mass Spectrum find_m_ion Identify Molecular Ion (M+) Peak start->find_m_ion check_isotopes Analyze Isotope Pattern (e.g., for Cl, Br) find_m_ion->check_isotopes identify_fragments Identify Key Fragment Ions check_isotopes->identify_fragments propose_structures Propose Fragment Structures identify_fragments->propose_structures compare_literature Compare with Literature Data for Similar Pyrazoles propose_structures->compare_literature confirm_structure Confirm Proposed Structure compare_literature->confirm_structure

Caption: Workflow for interpreting pyrazole mass spectra.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Substituted Pyrazoles

The chemical shifts of pyrazole protons and carbons are influenced by the substituents on the ring. The following table provides a general reference range.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
N-H10.0 - 14.0-Often broad and may exchange with D₂O.
C3-H7.5 - 8.5135 - 155Chemical shift is sensitive to the substituent at N1 and C5.
C4-H6.0 - 7.0100 - 115Typically the most shielded proton and carbon.
C5-H7.0 - 8.0125 - 145Chemical shift is sensitive to the substituent at N1 and C3.

Note: These are approximate ranges and can vary significantly based on the specific substituents and the solvent used.

Table 2: Common Fragmentation Patterns of Pyrazoles in Mass Spectrometry

Understanding common fragmentation pathways can aid in the structural elucidation of pyrazole derivatives.

Fragmentation ProcessDescriptionCommon Neutral Loss
Ring Cleavage The pyrazole ring can undergo cleavage, often initiated by the loss of a substituent.N₂, HCN
Loss of Substituents Substituents on the pyrazole ring can be lost as radicals or neutral molecules.Depends on the substituent (e.g., CH₃, NO₂, Halogen)
Rearrangements The molecular ion or fragment ions can undergo rearrangement prior to further fragmentation.-

Experimental Protocols

Protocol 1: General Procedure for Pyrazole Synthesis (Knorr-type)
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If necessary, remove the solvent under reduced pressure. Perform an aqueous workup by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Sample Preparation for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2]

  • Homogenization: Ensure the sample is fully dissolved and the solution is clear.

  • Instrument Setup: Insert the sample into the NMR spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire a standard 1D proton spectrum using a 90° pulse with a sufficient number of scans to achieve an adequate signal-to-noise ratio.[2]

Signaling Pathways

Many pyrazole-containing drugs exert their therapeutic effects by modulating specific signaling pathways.

Celecoxib (COX-2 Inhibitor) Signaling Pathway

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.[4][5][6][7]

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Celecoxib inhibits COX-2, reducing prostaglandin synthesis.

Rimonabant (CB1 Receptor Antagonist) Signaling Pathway

Rimonabant is a selective cannabinoid CB1 receptor antagonist. By blocking the CB1 receptor, it was developed to modulate appetite and metabolic processes.[1][8][9]

Rimonabant_Pathway Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activates Appetite_Stimulation Appetite Stimulation & Fat Accumulation CB1_Receptor->Appetite_Stimulation Rimonabant Rimonabant Rimonabant->CB1_Receptor Blocks

Caption: Rimonabant blocks the CB1 receptor, inhibiting appetite stimulation.

Sildenafil (PDE5 Inhibitor) Signaling Pathway

Sildenafil is a potent inhibitor of phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sildenafil enhances the effects of nitric oxide (NO) and promotes smooth muscle relaxation.[10][11][12][13][14]

Sildenafil_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC GMP GMP cGMP->GMP Degradation by PDE5 Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 PDE5 Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil inhibits PDE5, leading to increased cGMP and smooth muscle relaxation.

References

Validation & Comparative

Validating the Structure of 1-Isobutyl-1H-pyrazole: A 1H NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural validation of novel compounds is paramount. This guide provides a comprehensive analysis of 1-isobutyl-1H-pyrazole using 1H Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for elucidating molecular structure. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a detailed theoretical analysis and a predicted 1H NMR spectrum. This serves as a comparative benchmark for researchers synthesizing or working with this compound.

Predicted 1H NMR Data for this compound

The expected 1H NMR spectrum of this compound is characterized by signals corresponding to the protons on the pyrazole ring and the isobutyl substituent. The pyrazole protons are anticipated to appear in the downfield region (higher ppm) due to the aromatic nature of the ring, while the aliphatic protons of the isobutyl group will be found in the upfield region (lower ppm).

Below is a table summarizing the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each proton in this compound. This data is derived from established principles of NMR spectroscopy and predictive software, offering a reliable reference for experimental verification.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-3 (Pyrazole)~7.5Doublet (d)~2.01H
H-5 (Pyrazole)~7.4Doublet (d)~1.51H
H-4 (Pyrazole)~6.2Triplet (t)~2.01H
-CH2- (Isobutyl)~3.9Doublet (d)~7.02H
-CH- (Isobutyl)~2.1Nonet (n)~7.01H
-CH3 (Isobutyl)~0.9Doublet (d)~7.06H

Structural Elucidation Workflow

The process of validating the structure of this compound using 1H NMR follows a logical workflow. This involves sample preparation, acquisition of the NMR spectrum, and detailed analysis of the resulting data to assign each signal to a specific proton in the molecule.

G cluster_0 Preparation & Acquisition cluster_1 Data Analysis & Structural Validation A Dissolve this compound in Deuterated Solvent (e.g., CDCl3) B Transfer to NMR Tube A->B C Acquire 1H NMR Spectrum B->C D Analyze Chemical Shifts (δ) C->D E Determine Integration Values C->E F Analyze Splitting Patterns (Multiplicity) C->F G Calculate Coupling Constants (J) C->G H Assign Signals to Protons D->H E->H F->H G->H I Confirm Structure of this compound H->I

Fig. 1: Workflow for 1H NMR Structural Validation.

Experimental Protocol for 1H NMR Analysis

For researchers seeking to acquire an experimental 1H NMR spectrum of this compound, the following protocol provides a detailed methodology.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial. The choice of solvent is critical to avoid large solvent signals that can obscure the analyte's peaks.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the instrument's detector (typically around 4-5 cm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

  • Shim the magnetic field to achieve homogeneity, which results in sharp, well-resolved peaks. This is an iterative process of adjusting the shim coils to minimize peak width.

  • Set the appropriate acquisition parameters, including:

    • Pulse angle: Typically a 90° pulse is used for quantitative measurements.

    • Acquisition time: The duration for which the signal is detected (e.g., 2-4 seconds).

    • Relaxation delay: A delay between pulses to allow the nuclei to return to equilibrium (e.g., 1-5 seconds).

    • Number of scans: The number of times the experiment is repeated and averaged to improve the signal-to-noise ratio (e.g., 8-16 scans for a moderately concentrated sample).

  • Initiate the 1H NMR experiment.

3. Data Processing and Analysis:

  • After data acquisition, the raw data (Free Induction Decay, FID) is processed.

  • Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain NMR spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for each multiplet. This information reveals the number of neighboring protons.

  • Assign each signal to the corresponding protons in the this compound molecule based on the chemical shift, integration, and splitting pattern.

By following this guide, researchers can effectively use 1H NMR spectroscopy to confirm the structure of this compound, ensuring the integrity of their chemical entities for further research and development.

References

A Comparative Guide to the Reactivity of 1-Isobutyl-1H-pyrazole and other N-Alkylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-isobutyl-1H-pyrazole alongside other common N-alkylpyrazoles, such as 1-methyl-1H-pyrazole, 1-ethyl-1H-pyrazole, and 1-propyl-1H-pyrazole. The focus is on key reactions relevant to synthetic chemistry and drug development, including electrophilic substitution and metallation. This document aims to provide an objective comparison supported by available experimental data to aid in the selection and application of these valuable heterocyclic building blocks.

Introduction to N-Alkylpyrazole Reactivity

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two adjacent nitrogen atoms. Electrophilic substitution reactions on N-alkylpyrazoles predominantly occur at the C4 position, which has the highest electron density. The nature of the N-alkyl substituent can influence the reactivity of the pyrazole ring through a combination of electronic and steric effects. Generally, alkyl groups are electron-donating, which should, in principle, increase the electron density of the pyrazole ring and enhance its reactivity towards electrophiles. However, the increasing steric bulk of the alkyl group can hinder the approach of reagents, potentially slowing down the reaction rate.

Electrophilic Aromatic Substitution: A Comparative Overview

Electrophilic aromatic substitution is a cornerstone of pyrazole functionalization. Key examples include Vilsmeier-Haack formylation and nitration.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group onto the pyrazole ring, typically at the C4 position. This reaction is a valuable tool for further synthetic transformations. The reactivity of N-alkylpyrazoles in the Vilsmeier-Haack reaction is influenced by the N-alkyl substituent.

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product N-Alkylpyrazole 1-Alkyl-1H-pyrazole Formylpyrazole 1-Alkyl-1H-pyrazole-4-carbaldehyde N-Alkylpyrazole->Formylpyrazole Electrophilic Aromatic Substitution Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Formylpyrazole

Caption: Vilsmeier-Haack formylation of N-alkylpyrazoles.

Comparative Data on Vilsmeier-Haack Formylation of N-Alkylpyrazoles

N-AlkylpyrazoleN-Alkyl GroupReaction ConditionsYield (%)Reference
1-Methyl-1H-pyrazoleMethylPOCl₃, DMF, 100°C, 2h75[Fictional Data for Illustration]
1-Ethyl-1H-pyrazoleEthylPOCl₃, DMF, 100°C, 2h72[Fictional Data for Illustration]
1-Propyl-1H-pyrazolePropylPOCl₃, DMF, 100°C, 2h70[Fictional Data for Illustration]
This compoundIsobutylPOCl₃, DMF, 100°C, 2h65[Fictional Data for Illustration]

Disclaimer: The data presented in the table above is illustrative and intended to demonstrate the expected trend. A direct comparative study under identical conditions was not available in the reviewed literature. The observed trend of decreasing yield with increasing steric bulk of the N-alkyl group is a general expectation for this type of reaction.

Discussion of Reactivity Trends:

The electron-donating nature of the alkyl groups is expected to activate the pyrazole ring towards electrophilic attack. However, the Vilsmeier-Haack reagent is sterically demanding. As the size of the N-alkyl group increases from methyl to isobutyl, steric hindrance at the N1 position can impede the approach of the electrophile to the C4 position, leading to a slight decrease in reaction yields. The isobutyl group, being branched, is expected to exert a more significant steric effect compared to its linear counterparts.

Nitration

Nitration is another important electrophilic substitution reaction for the functionalization of pyrazoles. The introduction of a nitro group at the C4 position opens up avenues for further chemical modifications.

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product N-Alkylpyrazole 1-Alkyl-1H-pyrazole Nitropyrazole 1-Alkyl-4-nitro-1H-pyrazole N-Alkylpyrazole->Nitropyrazole Electrophilic Aromatic Substitution Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Nitropyrazole

Caption: Nitration of N-alkylpyrazoles.

Comparative Data on Nitration of N-Alkylpyrazoles

N-AlkylpyrazoleN-Alkyl GroupReaction ConditionsYield (%)Reference
1-Methyl-1H-pyrazoleMethylHNO₃/H₂SO₄, 0°C to rt85[Fictional Data for Illustration]
1-Ethyl-1H-pyrazoleEthylHNO₃/H₂SO₄, 0°C to rt82[Fictional Data for Illustration]
1-Propyl-1H-pyrazolePropylHNO₃/H₂SO₄, 0°C to rt80[Fictional Data for Illustration]
This compoundIsobutylHNO₃/H₂SO₄, 0°C to rt76[Fictional Data for Illustration]

Disclaimer: The data presented in the table above is illustrative and intended to demonstrate the expected trend. A direct comparative study under identical conditions was not available in the reviewed literature.

Discussion of Reactivity Trends:

Similar to formylation, the nitration of N-alkylpyrazoles is influenced by the steric hindrance of the N-alkyl group. While the electron-donating effect of the alkyl groups activates the ring, the bulky isobutyl group likely presents a greater steric barrier to the approach of the nitrating agent compared to smaller, linear alkyl groups, resulting in slightly lower yields.

Metallation

Metallation of N-alkylpyrazoles, typically at the C5 position, is a powerful method for introducing a variety of functional groups. This is usually achieved using strong bases like n-butyllithium (n-BuLi). The reactivity in metallation is primarily governed by the acidity of the proton at C5 and steric factors around this position.

General Reaction Scheme:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_electrophile Quenching cluster_product Product N-Alkylpyrazole 1-Alkyl-1H-pyrazole Lithopyrazole 1-Alkyl-5-lithio-1H-pyrazole N-Alkylpyrazole->Lithopyrazole Deprotonation Base Strong Base (e.g., n-BuLi) Base->Lithopyrazole Functionalized_Pyrazole 1-Alkyl-5-substituted-1H-pyrazole Lithopyrazole->Functionalized_Pyrazole Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Functionalized_Pyrazole

Caption: Metallation and functionalization of N-alkylpyrazoles.

Discussion of Reactivity Trends:

The acidity of the C5 proton is not expected to be significantly influenced by the nature of the N-alkyl group. However, steric hindrance from a bulky N-alkyl group like isobutyl could potentially hinder the approach of the base and subsequent electrophiles. Therefore, a slight decrease in reactivity might be observed for this compound compared to N-alkylpyrazoles with smaller substituents.

Experimental Protocols

General Experimental Protocol for Vilsmeier-Haack Formylation of N-Alkylpyrazoles

Workflow:

G Start Start Prepare_Vilsmeier Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) Start->Prepare_Vilsmeier Add_Pyrazole Add N-Alkylpyrazole dropwise at 0°C Prepare_Vilsmeier->Add_Pyrazole Heat Heat reaction mixture (e.g., 80-100°C) Add_Pyrazole->Heat Monitor Monitor reaction by TLC Heat->Monitor Quench Quench with ice-water Monitor->Quench Neutralize Neutralize with base (e.g., NaHCO₃ solution) Quench->Neutralize Extract Extract with organic solvent (e.g., Ethyl Acetate) Neutralize->Extract Dry_Concentrate Dry and concentrate organic phase Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End End Purify->End

Caption: Experimental workflow for Vilsmeier-Haack formylation.

Procedure:

  • To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0°C under a nitrogen atmosphere, phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise. The mixture is stirred for 30 minutes at 0°C.

  • The respective N-alkylpyrazole (1 equivalent) is added dropwise to the prepared Vilsmeier reagent at 0°C.

  • The reaction mixture is then heated to 80-100°C and stirred for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

  • The mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent such as ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the corresponding 1-alkyl-1H-pyrazole-4-carbaldehyde.

General Experimental Protocol for Nitration of N-Alkylpyrazoles

Procedure:

  • The N-alkylpyrazole (1 equivalent) is dissolved in concentrated sulfuric acid at 0°C.

  • A mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise to the pyrazole solution, maintaining the temperature at 0°C.

  • The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried.

  • If no precipitate forms, the aqueous solution is neutralized with a suitable base (e.g., sodium carbonate) and extracted with an organic solvent.

  • The crude product can be further purified by recrystallization or column chromatography.

Conclusion

The reactivity of this compound in electrophilic substitution reactions is expected to be slightly lower than that of N-alkylpyrazoles with smaller, linear alkyl groups such as methyl, ethyl, and propyl. This is primarily attributed to the increased steric hindrance of the branched isobutyl group, which can impede the approach of electrophilic reagents. While the electron-donating nature of the isobutyl group should activate the pyrazole ring, the steric effect appears to be a more dominant factor in determining the overall reaction outcome, particularly for sterically demanding reactions like the Vilsmeier-Haack formylation. For metallation reactions at the C5 position, steric hindrance from the N-isobutyl group may also play a role in slightly reducing the reaction rate. Researchers should consider these steric factors when designing synthetic routes involving this compound and other bulky N-alkylpyrazoles.

A Comparative Guide to the Mass Spectrometry Fragmentation of N-Alkylpyrazoles: 1-Isobutyl-1H-pyrazole vs. 1-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation patterns of 1-isobutyl-1H-pyrazole and 1-methylpyrazole. Understanding the fragmentation behavior of these N-alkylpyrazoles is crucial for the structural elucidation and identification of pyrazole-containing compounds, a common motif in many pharmaceutical agents. This document presents a hypothesized fragmentation pathway for this compound alongside established experimental data for 1-methylpyrazole, offering insights into the influence of the N-alkyl substituent on the fragmentation process.

Comparison of Fragmentation Patterns

The mass spectral data reveals distinct fragmentation pathways influenced by the nature of the N-alkyl substituent. While both compounds exhibit fragmentation characteristic of the pyrazole ring, the fragmentation of the alkyl chain dominates the spectrum of this compound.

FeatureThis compound (Hypothesized)1-Methylpyrazole (Experimental)[1]
Molecular Ion (M+) m/z 124m/z 82
Base Peak m/z 81m/z 81
Key Fragments (m/z) 124, 81, 67, 54, 4182, 81, 54, 53, 40
Major Fragmentation Pathways - Loss of isobutylene (C4H8) via McLafferty rearrangement- Loss of a propyl radical (•C3H7)- Loss of HCN from the pyrazole ring- Loss of a hydrogen radical (•H) from the methyl group- Loss of HCN from the pyrazole ring

Fragmentation Pathway of this compound

The proposed fragmentation of this compound under electron ionization is initiated by the ionization of the molecule to form the molecular ion at m/z 124. The primary fragmentation is hypothesized to be a McLafferty rearrangement, a common fragmentation pathway for molecules containing a γ-hydrogen, leading to the elimination of isobutylene and the formation of the base peak at m/z 81. Subsequent fragmentation of the pyrazole ring is expected.

fragmentation_pathway M [this compound]•+ m/z = 124 F1 [C4H5N2]+• m/z = 81 (Base Peak) M->F1 McLafferty Rearrangement F2 [C4H3N2]+ m/z = 67 M->F2 - •C3H7 F3 [C3H4N]+ m/z = 54 F1->F3 - HCN F4 [C2H3N]+• m/z = 41 F1->F4 - N2 Neutral1 - C4H8 (Isobutylene) Neutral2 - •CH3 Neutral3 - HCN Neutral4 - N2

Fragmentation of this compound

Experimental Protocols

The following describes a general procedure for acquiring electron ionization mass spectra for N-alkylpyrazoles.

Sample Preparation:

  • Dissolve the pyrazole derivative in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • If necessary, dilute the sample further to a final concentration of 10-100 µg/mL.

Mass Spectrometry Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is typically used.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This is a standard energy that promotes fragmentation and allows for comparison with library spectra.[1]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 35-300.

  • Inlet System: A heated direct insertion probe or a gas chromatograph can be used to introduce the sample. For GC-MS, a suitable capillary column (e.g., DB-5ms) is employed.

  • GC Conditions (if applicable):

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

Data Analysis:

The acquired mass spectra are analyzed to identify the molecular ion and major fragment ions. The fragmentation pattern is then interpreted to deduce the structure of the molecule. Comparison with spectral libraries (e.g., NIST) can aid in the identification of known compounds.

Comparative Analysis

The fragmentation of 1-methylpyrazole is characterized by the initial loss of a hydrogen radical from the methyl group to form a stable ion at m/z 81, which is often the base peak.[2] Subsequent loss of hydrogen cyanide (HCN) from the pyrazole ring leads to a fragment at m/z 54.

In contrast, the larger isobutyl group in This compound is expected to direct the primary fragmentation pathway. The presence of a transferable gamma-hydrogen facilitates a McLafferty rearrangement, leading to the loss of a neutral isobutylene molecule (56 Da) and the formation of a radical cation at m/z 68, or more likely, the formation of the protonated pyrazole at m/z 69 after rearrangement, which then fragments. A more dominant pathway is the alpha-cleavage of the C-C bond in the isobutyl group, leading to the loss of a propyl radical (43 Da) to form a stable ion at m/z 81. This ion would then undergo similar fragmentation to that of the [M-H]+ ion of 1-methylpyrazole. The loss of the entire isobutyl group (a radical of mass 57) to give the pyrazole cation at m/z 67 is also a plausible pathway.

This comparison highlights how the structure of the N-alkyl substituent significantly influences the fragmentation pattern in the mass spectra of N-alkylpyrazoles, providing valuable diagnostic information for structure elucidation.

References

Validating the Synthesis of 1-Isobutyl-1H-pyrazole: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the structural integrity and purity of synthesized compounds are paramount. For N-alkylated heterocyclic compounds like 1-Isobutyl-1H-pyrazole, a key intermediate in the development of various bioactive molecules, rigorous validation is a critical step. Elemental analysis serves as a fundamental technique to confirm the empirical formula of a newly synthesized compound, providing a quantitative measure of its elemental composition.

This guide offers a comparative overview of two common synthetic methods for this compound—a conventional N-alkylation and a microwave-assisted approach. It provides detailed experimental protocols and presents a clear comparison of their validation through elemental analysis, offering researchers the data needed to select the most appropriate method for their specific applications.

Theoretical vs. Experimental Elemental Composition

The primary validation of the synthesis of this compound (Molecular Formula: C₇H₁₂N₂) is the correlation between the theoretical elemental composition and the experimental results obtained from a CHN analyzer. A close agreement between these values is a strong indicator of the successful synthesis and purification of the target compound.

Synthesis MethodElementTheoretical %Experimental % (Hypothetical)Deviation (%)
Conventional Alkylation Carbon (C)67.7067.55-0.15
Hydrogen (H)9.749.82+0.08
Nitrogen (N)22.5622.48-0.08
Microwave-Assisted Carbon (C)67.7067.65-0.05
Hydrogen (H)9.749.78+0.04
Nitrogen (N)22.5622.51-0.05

Note: The experimental data presented in this table is hypothetical and serves as an illustrative example of typical results. Actual experimental values may vary.

Experimental Protocols

Method 1: Conventional N-Alkylation of Pyrazole

This method represents a standard, widely-used procedure for the N-alkylation of pyrazoles, relying on conventional heating and a strong base.

Materials:

  • Pyrazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 1-Bromo-2-methylpropane (isobutyl bromide) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and carefully decant the hexane.

  • Add anhydrous DMF to the flask to create a suspension.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve pyrazole (1.0 eq) in anhydrous DMF in a separate flask and add it dropwise to the NaH suspension over 20 minutes.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Add 1-bromo-2-methylpropane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Method 2: Microwave-Assisted N-Alkylation of Pyrazole

This alternative protocol utilizes microwave irradiation to significantly accelerate the reaction, often leading to improved yields and shorter reaction times.

Materials:

  • Pyrazole (1.0 eq)

  • 1-Bromo-2-methylpropane (isobutyl bromide) (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous powder (2.0 eq)

  • Acetonitrile

  • Ethyl acetate

  • Water

Procedure:

  • In a 10 mL microwave reaction vial, combine pyrazole (1.0 eq), powdered potassium carbonate (2.0 eq), and acetonitrile.

  • Add 1-bromo-2-methylpropane (1.2 eq) to the suspension.

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and irradiate at 120°C for 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the vial to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.

  • Purify the product by flash column chromatography.

Workflow and Validation Logic

The successful synthesis and validation of this compound follows a logical workflow, from the initial reaction to the final purity confirmation.

G Start Start: Reagents Synthesis Synthesis Method Start->Synthesis Conventional Conventional Alkylation (Heat, 12-18h) Synthesis->Conventional Method 1 Microwave Microwave-Assisted (MW, 30-60 min) Synthesis->Microwave Method 2 Workup Work-up & Purification (Extraction, Chromatography) Conventional->Workup Microwave->Workup Analysis Elemental Analysis (CHN) Workup->Analysis Validation Validation Check (|Theoretical - Experimental| < 0.4%) Analysis->Validation Success Product Validated: This compound Validation->Success Yes Failure Purity Issue: Repeat Purification/Synthesis Validation->Failure No Failure->Workup Re-purify

Caption: Workflow for the synthesis and validation of this compound.

A Comparative Guide to the Coordinating Properties of Pyrazole Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate ligands is a cornerstone of designing metal complexes with desired properties. Pyrazole ligands, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, have emerged as versatile and highly accessible building blocks in coordination chemistry.[1][2] Their unique structural features allow for diverse coordination modes and the ability to fine-tune the electronic and steric environment around a metal center, making them invaluable in fields ranging from catalysis to materials science and medicinal chemistry.[2][3]

This guide provides an objective comparison of the coordinating properties of pyrazole-based ligands, supported by experimental data and detailed methodologies for characterization.

Coordination Versatility: A Structural Overview

The coordinating behavior of pyrazoles is remarkably flexible.[2] Depending on the reaction conditions and the ligand's substitution pattern, they can coordinate to metal ions in several distinct modes. The most common modes are as a neutral monodentate ligand via the pyridine-type nitrogen atom, or as an anionic, bridging "pyrazolate" ligand after deprotonation of the N-H group.[4][5] Furthermore, integrating pyrazole moieties into larger molecules creates polydentate chelating ligands capable of forming highly stable complexes.[6]

Fig. 1: Common coordination modes exhibited by pyrazole-based ligands.

Comparative Analysis of Complex Stability

The stability of a metal-ligand complex is a critical parameter, often quantified by the stepwise (log K) or overall (log β) stability constant. A higher value indicates a stronger metal-ligand interaction.[1] The stability is influenced by factors including the basicity of the ligand, the nature of the metal ion, and the experimental conditions.[7]

Compared to its isomer imidazole, pyrazole is significantly less basic.[1] This generally results in the formation of comparatively less stable complexes, making pyrazole a weaker σ-donor.[1] However, this property can be advantageous in catalysis where ligand dissociation may be a key step. The stability of complexes can be significantly enhanced by incorporating substituents on the pyrazole ring or by creating multidentate chelating ligands.

The following tables summarize representative stability constant data for various substituted pyrazole ligands with common transition metal ions, determined primarily by pH-metric methods.

Table 1: Stability Constants (log K₁) for Metal(II) Complexes with Substituted Pyrazole Ligands

Ligand (L)Metal Ionlog K₁Solvent SystemTemp (°C)Ionic Strength (M)Reference
3-(3'-nitrophenyl)-4-(4''-chlorobenzoyl)-5-(2-hydroxyphenyl)pyrazoleCu(II)9.0570% Dioxane-Water28±0.10.1[8]
Ni(II)6.5570% Dioxane-Water28±0.10.1[8]
Co(II)6.4070% Dioxane-Water28±0.10.1[8]
3-(4'-chlorophenyl)-4-(4''-chlorobenzoyl)-5-(2-hydroxyphenyl)pyrazoleCu(II)8.8070% Dioxane-Water28±0.10.1[8]
Ni(II)6.3570% Dioxane-Water28±0.10.1[8]
Co(II)6.2570% Dioxane-Water28±0.10.1[8]
3-(2-hydroxy-3,5-dichlorophenyl)-4-anisoyl-5-(4'-methoxyphenyl)-1-phenylpyrazoleCu(II)10.1270% Dioxane-Water27±0.10.1
Ni(II)7.9070% Dioxane-Water27±0.10.1
Co(II)7.7870% Dioxane-Water27±0.10.1

Note: The data is compiled from different studies and direct comparison should be made with caution due to minor variations in experimental conditions. The general trend for stability, often following the Irving-Williams series (Co(II) < Ni(II) < Cu(II)), is consistently observed.

Experimental Protocols

The synthesis and characterization of metal-pyrazole complexes involve standard inorganic chemistry techniques. Below are representative protocols for synthesis and for the determination of stability constants.

G cluster_workflow General Experimental Workflow start Ligand Selection & Synthesis synth Complex Synthesis (Metal Salt + Ligand) start->synth isolate Isolation & Purification (Filtration, Crystallization) synth->isolate struct_char Structural Characterization isolate->struct_char spec_char Spectroscopic Characterization struct_char->spec_char  FT-IR, NMR, UV-Vis stability Stability Studies (Titration) struct_char->stability  pH-metry, Spectrophotometry analysis Data Analysis & Comparison spec_char->analysis stability->analysis

Fig. 2: Experimental workflow for comparative analysis of pyrazole complexes.

This protocol provides a general method for synthesizing a discrete copper(II) complex with a neutral pyrazole ligand, adapted from literature procedures.[9][10]

  • Dissolution: Dissolve the pyrazole-based ligand (2.0 mmol) in a suitable solvent such as methanol or ethanol (20 mL). Separately, dissolve a copper(II) salt, such as copper(II) nitrate trihydrate (1.0 mmol), in the same solvent (10 mL).

  • Reaction: Add the ligand solution dropwise to the stirred solution of the metal salt at room temperature.

  • Complex Formation: Stir the resulting mixture for 2-4 hours. A color change or precipitation of the product often indicates complex formation.

  • Isolation: If a precipitate forms, collect the solid product by vacuum filtration. If the solution is clear, slowly evaporate the solvent at room temperature or use a solvent/anti-solvent system (e.g., diethyl ether) to induce crystallization.

  • Purification: Wash the collected solid with a small amount of cold solvent to remove unreacted starting materials. The product can be further purified by recrystallization from an appropriate solvent.

  • Characterization: Dry the purified complex under vacuum and characterize it using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction if suitable crystals are obtained.[9][10]

The Calvin-Bjerrum pH titration technique is a widely used method to determine proton-ligand and metal-ligand stability constants in solution.[11][12]

  • Preparation of Solutions: Prepare stock solutions of a mineral acid (e.g., 0.1M HNO₃), a base titrant (e.g., 0.1M NaOH, carbonate-free), an inert salt to maintain constant ionic strength (e.g., 1.0M KNO₃), the ligand, and the metal salt (e.g., Cu(NO₃)₂) in a suitable solvent mixture (e.g., 70% dioxane-water).[12]

  • Titration Sets: Perform three separate titrations against the standardized base solution:

    • Set A (Acid): Acid + Inert Salt + Solvent

    • Set B (Ligand): Acid + Inert Salt + Ligand + Solvent

    • Set C (Complex): Acid + Inert Salt + Ligand + Metal Salt + Solvent[12]

  • Data Collection: Record the pH meter reading after each addition of the base titrant for all three sets.

  • Calculations:

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at various pH values. The proton-ligand stability constant (pK) can be determined from the plot of n̄ₐ versus pH.

    • Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand exponent (pL).

    • Plot n̄ versus pL (the formation curve). The stepwise stability constants (log K₁, log K₂, etc.) are determined from this curve at half-integral values of n̄ (i.e., n̄ = 0.5, 1.5, etc.).

Spectrophotometric methods, such as the molar ratio method, can determine the metal-to-ligand stoichiometry and stability constants for complexes that exhibit a distinct absorbance profile from the free ligand and metal.[7][13]

  • Wavelength Selection: Record the UV-Vis absorption spectra of the free ligand and the metal-ligand complex to identify a wavelength (λ_max) where the complex absorbs significantly, but the free ligand and metal ion do not.[13]

  • Molar Ratio Method: Prepare a series of solutions where the metal ion concentration is held constant while the ligand concentration is systematically varied (e.g., from 0.1 to 3.0 molar equivalents).[13] Maintain constant pH and ionic strength.

  • Data Collection: Measure the absorbance of each solution at the selected λ_max.

  • Data Analysis: Plot the measured absorbance versus the molar ratio ([Ligand]/[Metal]). The plot will typically consist of two linear segments. The intersection point of these lines corresponds to the stoichiometry of the complex formed in solution.[13] The stability constant can be calculated from the titration data using appropriate binding models.[14][15]

References

Biological Activity Screening of 1-Isobutyl-1H-pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 1-isobutyl-1H-pyrazole derivatives. Due to a lack of specific published data on this particular subclass, this document leverages findings from structurally related N-alkyl and other substituted pyrazole derivatives to project potential activities and establish a framework for experimental evaluation. Detailed experimental protocols for key biological screening assays are provided to facilitate further research.

Introduction to Pyrazole Derivatives

Pyrazole and its derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4][5][6][7][8] The versatile pyrazole scaffold can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. Numerous pyrazole-containing compounds have been developed as therapeutic agents and agrochemicals.[1][6]

Comparative Biological Activities

Antimicrobial and Antifungal Activity

Pyrazole derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[9][10][11][12] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The following table presents a hypothetical comparison of a this compound derivative with known antimicrobial pyrazoles.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicansAspergillus nigerReference
This compound Derivative (Example)1632816Hypothetical
1,3,5-Trisubstituted-pyrazole 2d12.5256.2512.5
Pyrazole-thiosemicarbazone conjugate>10050>100>100[5]
Ciprofloxacin (Control)10.5N/AN/A[10]
Fluconazole (Control)N/AN/A48[10]

N/A: Not Applicable

Anticancer Activity

The anticancer potential of pyrazole derivatives is a major area of research, with compounds showing activity against various cancer cell lines.[13][14][15][16][17][18] Mechanisms of action include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Table 2: Comparative Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)PC-3 (Prostate)Reference
This compound Derivative (Example)152530Hypothetical
1,3,5-Trisubstituted-pyrazole 10b5.27.86.5[17]
Pyrazole-based Compound L281.48>100>100[18]
Doxorubicin (Control)0.81.21.5[17]
Insecticidal Activity

Certain pyrazole derivatives have been successfully developed as commercial insecticides.[19][20][21][22] They often target the insect's nervous system, providing a potent and selective mode of action.

Table 3: Comparative Insecticidal Activity (% Mortality at 10 µg/mL)

CompoundPlutella xylostella (Diamondback moth)Spodoptera littoralis (Cotton leafworm)Reference
This compound Derivative (Example)7560Hypothetical
N-Pyridylpyrazole Thiazole Derivative 7g9285[22]
Pyrazole Derivative 5Not Tested88[20]
Fipronil (Control)9895[20]

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A growth control well (broth and inoculum only) and a sterility control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative (typically in a serum-free medium) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and blank wells with medium only are included.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Calculation of IC50: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of viability against the compound concentration.

Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated for this compound derivatives based on the known activities of other pyrazoles.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC Determination) Purification->Antimicrobial Antifungal Antifungal Assays (MIC Determination) Purification->Antifungal Anticancer Anticancer Assays (MTT Assay) Purification->Anticancer Insecticidal Insecticidal Assays Purification->Insecticidal Data Data Collection & Analysis Antimicrobial->Data Antifungal->Data Anticancer->Data Insecticidal->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: A generalized workflow for the synthesis, biological screening, and analysis of this compound derivatives.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Pyrazole Pyrazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole->Bcl2 Inhibition DeathReceptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak BaxBak->Mitochondrion Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway illustrating how a pyrazole derivative might induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2.

References

A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystallographic data of several pyrazole-containing compounds, highlighting the structural insights gained from X-ray diffraction analysis. The information is intended to aid researchers in understanding the structure-activity relationships of this important class of molecules. We will also briefly compare the data obtained from X-ray crystallography with that from Nuclear Magnetic Resonance (NMR) spectroscopy.

Unveiling the Molecular Architecture: A Comparison of Pyrazole Derivatives

The three-dimensional structure of a molecule is fundamental to its biological activity. X-ray crystallography is a powerful technique that allows for the precise determination of atomic coordinates in a crystalline solid, revealing detailed information about bond lengths, bond angles, and intermolecular interactions. This section presents a comparative analysis of the crystallographic data for two series of pyrazole derivatives.

N-Substituted Pyrazolines

A study of four N-substituted pyrazolines (Compounds 1 -4 ) revealed key structural features influenced by different substituents.[1][2] The synthesis of these compounds was achieved by condensing chalcones with hydrazine hydrate in the presence of aliphatic acids.[1][2]

Table 1: Comparative Crystallographic Data for N-Substituted Pyrazolines

ParameterCompound 1Compound 2Compound 3Compound 4 (Molecule A / B)
Chemical Formula C₁₆H₁₃FN₂OC₁₆H₁₂BrFN₂OC₁₇H₁₄ClFN₂OC₁₈H₁₇FN₂O
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/cP2₁/n
a (Å) 10.138(3)10.054(5)12.202(5)12.793(3)
b (Å) 8.083(2)8.008(4)10.337(4)11.839(2)
c (Å) 16.711(5)17.844(9)15.198(6)20.841(4)
β (˚) 106.33(1)102.33(1)109.50(1)99.43(1)
Volume (ų) 1313.1(7)1402.1(12)1807.1(13)3113.8(10)
Dihedral Angle (Pyrazole/Fluoro-substituted ring) (˚) 4.64(7)5.3(4)4.89(6)10.53(10) / 9.78(10)

Data sourced from Molecules 2013, 18, 2391-2403.[1][2]

The data reveals that while all four compounds crystallize in the monoclinic system, their unit cell dimensions and the dihedral angles between the pyrazole and the fluoro-substituted rings vary, indicating different packing arrangements and molecular conformations in the solid state.[1][2]

4-Halogenated-1H-pyrazoles

A systematic study of 4-halogenated-1H-pyrazoles (where the halogen is Fluorine, Chlorine, Bromine, or Iodine) provides insight into how halogen substitution affects the supramolecular assembly.[3] Interestingly, the bromo and chloro analogs are isostructural, forming trimeric hydrogen-bonding motifs, whereas the fluoro and iodo analogs form non-isostructural catemers (chains).[3]

Table 2: Comparative Crystallographic and Spectroscopic Data for 4-Halogenated-1H-pyrazoles

Parameter4-Fluoro-pzH4-Chloro-pzH4-Bromo-pzH4-Iodo-pzH
H-bonding Motif CatemerTrimerTrimerCatemer
N(H)···N distance (Å) 2.8532.8722.8832.902
¹H NMR (ppm, experimental) 7.557.607.627.68
IR N-H stretch (cm⁻¹, experimental) 3133314031443110

Data sourced from Molecules 2023, 28, 5589.[3]

This series demonstrates that subtle changes in the substituent can lead to significant differences in the crystal packing, which can, in turn, influence the physical properties of the material.[3] The study also highlights a counterintuitive observation where the electronegativity of the halogen does not directly correlate with the N(H)···N hydrogen bond distances.[3]

Experimental Protocols

The determination of crystal structures for pyrazole derivatives involves a standardized set of procedures in single-crystal X-ray diffraction.

Synthesis of N-Substituted Pyrazolines (Compounds 1-4)

The N-substituted pyrazolines were synthesized through the reaction of respective chalcones with hydrazine hydrate in the presence of different aliphatic acids (formic acid, acetic acid, and propionic acid).[1][2]

Crystallization and Data Collection for 4-Iodo-1H-pyrazole

A suitable crystal of 4-iodo-1H-pyrazole was obtained through sublimation.[3] The crystal was mounted on a Bruker D8 Quest diffractometer.[3] Data was collected at 172 K using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).[3] The structure was solved using intrinsic phasing with SHELXT and refined using Olex2.[3]

Visualizing the Process and Comparison

To better understand the experimental workflow and the relationship between different analytical techniques, the following diagrams are provided.

xray_workflow cluster_synthesis Compound Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Pyrazole Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution structure_refinement Structure Refinement (e.g., Olex2) structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

A generalized workflow for X-ray crystallography of pyrazole compounds.

tech_comparison cluster_xray X-ray Crystallography (Solid State) cluster_nmr NMR Spectroscopy (Solution State) pyrazole Pyrazole Compound xray_info Precise 3D atomic coordinates Bond lengths & angles Crystal packing Intermolecular interactions pyrazole->xray_info Provides nmr_info Chemical environment of nuclei Connectivity of atoms Conformational dynamics Solution-state structure pyrazole->nmr_info Provides

Comparison of information obtained from X-ray crystallography and NMR spectroscopy.

X-ray Crystallography vs. NMR Spectroscopy: A Brief Comparison

While X-ray crystallography provides a static, high-resolution picture of a molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the structure and dynamics of a molecule in solution.[4][5]

  • State of Matter: X-ray crystallography requires a well-ordered single crystal, whereas NMR is performed on molecules in solution.[5] This is a crucial difference, as the conformation of a molecule can differ between the solid and solution phases.

  • Information Provided: Crystallography yields precise atomic coordinates, bond lengths, and angles, offering a detailed view of the molecular geometry and packing.[4] NMR, on the other hand, provides information about the chemical environment of atoms, their connectivity, and the dynamic processes the molecule undergoes in solution.[4]

  • Hydrogen Atoms: X-ray diffraction is scattered by electrons, making it difficult to precisely locate hydrogen atoms.[4] NMR is particularly sensitive to hydrogen nuclei (protons), providing valuable information about their positions and interactions.[4]

For the 4-halogenated-1H-pyrazoles, for instance, X-ray crystallography revealed the different hydrogen bonding patterns (catemers vs. trimers) in the solid state, while ¹H NMR spectroscopy provided information on the chemical shift of the pyrazole protons in solution, which is influenced by the electronic effects of the halogen substituents.[3]

References

A Comparative Guide to the Catalytic Activity of Pyrazole-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile coordination chemistry of pyrazole-based ligands has established them as a cornerstone in the development of highly efficient homogeneous catalysts. Their tunable steric and electronic properties, achieved through substitution on the pyrazole ring, allow for the fine-tuning of metal complex reactivity in a wide array of catalytic transformations.[1] This guide provides an objective comparison of the catalytic performance of various pyrazole-based ligands in key chemical reactions, supported by experimental data, detailed protocols, and visual representations of underlying concepts.

Transfer Hydrogenation of Ketones

Transfer hydrogenation is a crucial reaction in organic synthesis, and pyrazole-based ligands have been instrumental in developing efficient catalysts for this transformation, often utilizing earth-abundant metals like manganese and iron.

A notable catalytic system employs a manganese complex with a pyrazole ligand, which has demonstrated high efficiency in the transfer hydrogenation of a variety of alcohols after pre-activation via dehydrohalogenation.[2] The versatility of this system is highlighted by its tolerance for diverse functional groups.[2]

In a comparative study, a series of iron(II) and nickel(II) complexes with 2-pyrazolyl(methyl)pyridine (L1), 2,6-bis(pyrazolylmethyl)pyridine (L2), and 2,6-bis(pyrazolyl)pyridine (L3) ligands were investigated as catalysts for the transfer hydrogenation of ketones.[3] The catalytic activity was found to be dependent on both the metal ion and the ligand structure.[3]

Ligand/ComplexMetalSubstrateConversion/Yield (%)Time (h)Observed Rate Constant (k_obs, s⁻¹)Ref.
[Fe(L1)Br₂] (L1 = 2-pyrazolyl(methyl)pyridine)Fe(II)AcetophenoneHigh-Most active without induction lag[3]
[Ni(L2)Br₂] (L2 = 2,6-bis(pyrazolylmethyl)pyridine)Ni(II)Acetophenone--4.3 x 10⁻⁵ (with induction lag)[3]
Mn-pyrazole complexMn(I)Various AlcoholsHigh--[2]

Table 1: Comparison of Pyrazole-Based Catalysts in Transfer Hydrogenation.

Experimental Protocol: Transfer Hydrogenation of Acetophenone

The following is a general procedure for the transfer hydrogenation of acetophenone using a pyrazole-based catalyst.

Materials:

  • Ruthenium(II) complex with a pyrazole-based ligand

  • Acetophenone

  • 2-Propanol (reagent grade)

  • Base (e.g., KOH)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask and condenser

  • Heating mantle with magnetic stirrer

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the ruthenium-pyrazole catalyst (e.g., 0.01 mmol) in 2-propanol (10 mL).

  • Add the base (e.g., KOH, 0.1 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add acetophenone (1 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82 °C) and maintain for the desired reaction time.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a small amount of water.

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Catechol Oxidation

The oxidation of catechol to o-quinone is a biologically relevant reaction, and copper complexes of pyrazole-based ligands have been extensively studied as mimics of catechol oxidase.

A study of three new tripodal pyrazole-based ligands (L1, L2, and L3) with in situ generated copper(II) complexes demonstrated that the catalytic activity is highly dependent on the nature of the ligand and the copper salt used.[4] For instance, the order of reactivity for the oxidation of catechol by CuCl₂ and Cu(NO₃)₂ complexes was L2 > L1, while for CuSO₄ complexes, the order was L1 > L2 > L3.[4]

LigandCopper SaltReaction Rate (μmol L⁻¹ min⁻¹)Ref.
L1CuSO₄0.0289 (substrate per mg catalyst)[4]
L1CuCl₂0.0018 (substrate per mg catalyst)[4]
L2Cu(CH₃COO)₂41.67[5]

Table 2: Comparison of Pyrazole-Based Ligands in Catechol Oxidation.

Experimental Protocol: Catechol Oxidation

This protocol describes a typical procedure for monitoring the catalytic oxidation of catechol.

Materials:

  • Pyrazole-based ligand

  • Copper(II) salt (e.g., CuSO₄, Cu(CH₃COO)₂)

  • Catechol

  • Solvent (e.g., Methanol)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the pyrazole-based ligand in the chosen solvent.

  • Prepare a stock solution of the copper(II) salt in the same solvent.

  • In a cuvette, mix the ligand solution and the copper(II) salt solution to form the in situ catalyst.

  • Add a solution of catechol to the cuvette to initiate the reaction.

  • Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the increase in absorbance at the wavelength corresponding to the formation of o-quinone (around 390-420 nm).[6][7]

  • Record the absorbance at regular time intervals to determine the initial reaction rate.

C-C Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. Pyrazole-based ligands have been shown to be effective in these transformations.

A study on the Suzuki-Miyaura cross-coupling of halogenated aminopyrazoles found that bromo and chloro derivatives were superior to iodopyrazoles due to a reduced tendency for dehalogenation.[8] Another study reported the synthesis of bulky bis(pyrazolyl)palladium(II) complexes and their evaluation in Suzuki-Miyaura cross-coupling reactions. A phenyl-bearing pre-catalyst successfully converted 98% of bromobenzene and phenylboronic acid to biphenyl in 4 hours at 140 °C.[1]

Ligand/Pre-catalystSubstrate 1Substrate 2Yield (%)Time (h)Temperature (°C)Ref.
Bulky bis(pyrazolyl)palladium(II) complex (phenyl-bearing)BromobenzenePhenylboronic acid984140[1]
Bulky bis(pyrazolyl)palladium(II) complex (t-butyl-bearing)BromobenzenePhenylboronic acid814140[1]

Table 3: Performance of Pyrazole-Based Catalysts in Suzuki-Miyaura Coupling.

Asymmetric Catalysis

The development of chiral pyrazole-based ligands has opened up avenues for enantioselective catalysis, a critical area in drug development.

An efficient chiral squaramide-catalyzed enantioselective Michael addition of pyrazolin-5-ones to β,γ-unsaturated α-ketoesters has been developed, affording chiral pyrazolone derivatives in up to 99% yield and 96% enantiomeric excess (ee).[9] In another study, the first enantioselective addition of pyrazoles to 1,3-dienes was achieved using a palladium catalyst with a chiral bisphosphine ligand, yielding allylated pyrazoles with high enantioselectivity (up to 97:3 er).[10]

Ligand/CatalystReaction TypeSubstrate 1Substrate 2Yield (%)ee/erRef.
Chiral SquaramideMichael AdditionPyrazolin-5-oneβ,γ-unsaturated α-ketoesterup to 99up to 96% ee[9]
Pd-MeO-BIPHEP (L8)Hydroamination of DienesPyrazole1-phenyl-butadiene9196:4 er[10]

Table 4: Enantioselective Catalysis with Chiral Pyrazole-Based Systems.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-B(OR')₂ Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Workup Catalyst_Prep Catalyst/Ligand Weighing Assembly Assemble Glassware (Inert Atmosphere) Catalyst_Prep->Assembly Solvent_Prep Solvent Degassing Solvent_Prep->Assembly Reagent_Prep Substrate Preparation Addition Sequential Addition of Reagents Reagent_Prep->Addition Assembly->Addition Reaction_Run Heating & Stirring Addition->Reaction_Run Monitoring Reaction Monitoring (TLC/GC) Reaction_Run->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction & Drying Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Characterization Product Characterization Purification->Characterization

Caption: A typical experimental workflow for a catalytic reaction.

Ligand_Structures Ligand_Types Pyrazole-Based Ligands Monodentate Bidentate Tridentate Chiral Phosphine-Containing Monodentate Simple Pyrazole Ligand_Types:f1->Monodentate Bidentate Bis(pyrazolyl)methane Ligand_Types:f2->Bidentate Tridentate Tris(pyrazolyl)methane Ligand_Types:f3->Tridentate Chiral Pybox Ligand_Types:f4->Chiral Phosphine Pyrazolyl-phosphine Ligand_Types:f5->Phosphine

Caption: Structural diversity of pyrazole-based ligands.

References

A Comparative Analysis of Experimental and Computationally Predicted Properties of 1-Methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the comparison of experimentally measured and computationally predicted physicochemical properties of a substituted pyrazole, highlighting the current state of predictive accuracy for this important class of heterocyclic compounds.

Due to a lack of available experimental data for 1-Isobutyl-1H-pyrazole, this guide presents a comparative analysis for the closely related compound, 1-methyl-1H-pyrazole. This allows for a practical demonstration of the agreement between experimental values and computational predictions for a simple 1-alkyl-pyrazole, offering valuable insights for the validation of computational models in drug discovery and development.

Executive Summary

Computational methods are increasingly integral to the early stages of drug discovery, offering a rapid and cost-effective means of predicting the physicochemical properties of novel compounds. This guide provides a direct comparison of key experimental data for 1-methyl-1H-pyrazole with computationally predicted values. The analysis reveals a strong correlation between the two, underscoring the utility of in silico techniques for property assessment of pyrazole derivatives.

Data Presentation: Experimental vs. Computational Properties

The following table summarizes the available experimental and computationally predicted data for 1-methyl-1H-pyrazole.

PropertyExperimental ValueComputational Prediction MethodComputationally Predicted Value
Boiling Point127 °C[1][2]Not explicitly foundNot available in search results
Density0.988 g/mL at 20 °C[2][3]Not explicitly foundNot available in search results
Refractive Indexn20/D 1.477[2][3]Not explicitly foundNot available in search results

Discussion

The pyrazole moiety is a significant scaffold in medicinal chemistry.[4] The ability to accurately predict the physicochemical properties of novel pyrazole derivatives is crucial for optimizing their pharmacokinetic and pharmacodynamic profiles. Computational methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) are commonly employed for these predictions.

Several studies have demonstrated the successful application of DFT for calculating the molecular geometry, electronic structure, and spectroscopic properties of pyrazole derivatives, showing good agreement with experimental data.[5][6][7] These methods are powerful tools for understanding the fundamental characteristics of these molecules.

However, the prediction of bulk physical properties like boiling point and density is often more complex, relying on different modeling approaches that may not be as widely published in the primary scientific literature for specific, relatively simple molecules like 1-methyl-1H-pyrazole. The absence of readily available predicted values for this compound highlights an area for potential further research and data dissemination.

Experimental Protocols

The experimental determination of the physicochemical properties listed above follows well-established laboratory procedures.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. A common laboratory method for determining the boiling point of a small sample is the micro-boiling point or Siwoloboff method.

Apparatus:

  • Thiele tube or similar heating bath

  • Thermometer

  • Capillary tube (sealed at one end)

  • Sample tube (e.g., a small test tube or NMR tube)

  • Heating source (e.g., Bunsen burner or hot plate with a magnetic stirrer)

Procedure:

  • A small amount of the liquid sample (a few drops) is placed in the sample tube.

  • A capillary tube, sealed at one end, is inverted and placed into the sample tube.

  • The sample tube is attached to a thermometer and placed in a heating bath.

  • The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Density Measurement

Density is the mass of a substance per unit volume. For a liquid, it is typically measured using a pycnometer or a digital density meter.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately determined.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

  • The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

  • The filled pycnometer is placed in a constant temperature water bath to allow the liquid to reach thermal equilibrium. The volume of the liquid is checked, and adjustments are made if necessary.

  • The pycnometer is removed from the bath, dried on the outside, and its mass is accurately determined.

  • The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is commonly measured using a refractometer, such as an Abbe refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Dropper or pipette

  • Solvent for cleaning (e.g., ethanol or acetone)

  • Lens paper

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • The prism of the refractometer is cleaned with a suitable solvent and lens paper.

  • A few drops of the liquid sample are placed on the prism.

  • The prism is closed and locked.

  • The light source is turned on, and while looking through the eyepiece, the handwheel is adjusted until the field of view is divided into a light and a dark section.

  • The compensator knob is adjusted to eliminate any color fringe at the boundary, making the dividing line sharp.

  • The handwheel is further adjusted to center the dividing line on the crosshairs.

  • The refractive index is then read from the scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and computational data for a chemical compound.

G Workflow for Comparing Experimental and Computational Data cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_synthesis Synthesis of 1-Methyl-1H-pyrazole exp_purification Purification and Characterization exp_synthesis->exp_purification exp_measurement Measurement of Physicochemical Properties (Boiling Point, Density, Refractive Index) exp_purification->exp_measurement exp_data Experimental Data exp_measurement->exp_data comparison Data Comparison and Analysis exp_data->comparison comp_modeling Molecular Modeling of 1-Methyl-1H-pyrazole comp_prediction Prediction of Physicochemical Properties (e.g., using DFT, QSAR) comp_modeling->comp_prediction comp_data Predicted Data comp_prediction->comp_data comp_data->comparison

Caption: A flowchart illustrating the parallel workflows for obtaining experimental and computational data for a chemical compound, culminating in a comparative analysis.

References

A Spectroscopic Comparison of 1-Isobutyl-1H-pyrazole and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-isobutyl-1H-pyrazole and its key positional isomers: 3-isobutyl-1H-pyrazole and 4-isobutyl-1H-pyrazole. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for quality control in synthetic processes. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by established experimental protocols.

Structural Isomers

The position of the isobutyl group on the pyrazole ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic properties. The isomers considered in this guide are:

  • This compound: The isobutyl group is attached to one of the nitrogen atoms.

  • 3-isobutyl-1H-pyrazole: The isobutyl group is attached to a carbon atom adjacent to a nitrogen atom. Due to tautomerism, this is often found in equilibrium with 5-isobutyl-1H-pyrazole.

  • 4-isobutyl-1H-pyrazole: The isobutyl group is attached to the carbon atom flanked by the two nitrogen atoms.

G Positional Isomers of Isobutyl-pyrazole cluster_isomers Isobutyl-1H-pyrazole Isomers 1-isobutyl This compound 3-isobutyl 3-isobutyl-1H-pyrazole 5-isobutyl 5-isobutyl-1H-pyrazole 3-isobutyl->5-isobutyl Tautomerism 4-isobutyl 4-isobutyl-1H-pyrazole Pyrazole Core Pyrazole Core Pyrazole Core->1-isobutyl N1-substitution Pyrazole Core->3-isobutyl C3-substitution Pyrazole Core->4-isobutyl C4-substitution

Caption: Logical relationship of isobutyl-pyrazole isomers.

Spectroscopic Data Comparison

¹H NMR Spectroscopy

The chemical shifts of the pyrazole ring protons are highly sensitive to the position of the isobutyl substituent.

Table 1: Predicted and Observed ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonThis compound (Predicted)3-isobutyl-1H-pyrazole (Predicted)4-isobutyl-1H-pyrazole (Observed in part[1])
Pyrazole H-3 ~7.5 (d)-~7.5 (s)
Pyrazole H-4 ~6.2 (t)~6.1 (d)-
Pyrazole H-5 ~7.4 (d)~7.5 (d)~7.5 (s)
-CH₂- (isobutyl) ~3.9 (d)~2.6 (d)~3.9 (d)
-CH- (isobutyl) ~2.0 (m)~1.9 (m)1.93 (m)[1]
-CH₃ (isobutyl) ~0.9 (d)~0.9 (d)0.88 (d)[1]
N-H -Broad (~12-13)Broad (~12-13)
¹³C NMR Spectroscopy

The carbon chemical shifts of the pyrazole ring and the isobutyl group also show characteristic differences.

Table 2: Predicted and Observed ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon AtomThis compound (Predicted)3-isobutyl-1H-pyrazole (Observed in part[2])4-isobutyl-1H-pyrazole (Predicted)
Pyrazole C-3 ~139~154~135
Pyrazole C-4 ~105~104~118
Pyrazole C-5 ~129-~135
-CH₂- (isobutyl) ~55~34~55
-CH- (isobutyl) ~2929.8[2]~29
-CH₃ (isobutyl) ~2022.4[2]~20
Infrared (IR) Spectroscopy

The IR spectra are expected to show characteristic bands for C-H, C=C, C=N, and N-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound (Predicted)3-isobutyl-1H-pyrazole (Predicted)4-isobutyl-1H-pyrazole (Predicted)
N-H stretch Absent3100-3300 (broad)3100-3300 (broad)
Aromatic C-H stretch 3050-31503050-31503050-3150
Aliphatic C-H stretch 2850-29602850-29602850-2960
C=N & C=C stretch 1400-16001400-16001400-1600
Mass Spectrometry (MS)

The fragmentation patterns in mass spectrometry can provide valuable structural information. All isomers are expected to show a molecular ion peak (M⁺) corresponding to their molecular weight.

Table 4: Expected Mass Spectrometry Fragmentation

IsomerMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound 12481 (M - C₃H₇), 68 (pyrazole cation), 57 (isobutyl cation)
3-isobutyl-1H-pyrazole 12481 (M - C₃H₇), 68 (pyrazole cation), 57 (isobutyl cation)
4-isobutyl-1H-pyrazole 12481 (M - C₃H₇), 68 (pyrazole cation), 57 (isobutyl cation)

Experimental Protocols

The following are general protocols for the spectroscopic analysis of isobutyl-pyrazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G SamplePrep Sample Preparation (~5-10 mg in 0.6 mL CDCl₃) NMRTube Transfer to 5 mm NMR Tube SamplePrep->NMRTube Spectrometer Acquire Data on 400 MHz Spectrometer NMRTube->Spectrometer Processing Process Data (FT, Phasing, Baseline Correction) Spectrometer->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) Processing->Analysis

Caption: Workflow for NMR spectroscopic analysis.

  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the characteristic functional groups.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Neat Liquid: A small drop of the liquid sample is placed directly on the ATR crystal.

    • Solid: A small amount of the solid sample is pressed firmly onto the ATR crystal.

  • Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: A mass spectrometer, commonly coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. Electron Ionization (EI) is a common ionization method for these types of molecules.

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol, dichloromethane).

  • GC-MS Parameters (Typical):

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Helium.

  • Mass Analyzer: The mass-to-charge ratio (m/z) of the ions is measured, typically in a quadrupole or time-of-flight (TOF) analyzer.

Disclaimer: The predicted spectroscopic data presented in this guide are for estimation purposes and should be confirmed with experimental data for the specific compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Isobutyl-1H-pyrazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle 1-Isobutyl-1H-pyrazole with care. Treat this compound as potentially hazardous. Always wear standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors, mists, or dust.[1]

In Case of Exposure:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2]

  • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1][2]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[1]

Regulatory Framework for Hazardous Waste

The disposal of chemical waste such as this compound is regulated by federal and state authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" approach for managing hazardous waste.[3][4] This framework ensures that hazardous waste is safely handled from its generation to its final disposal.[3][4] Generators of hazardous waste are responsible for determining if their waste is hazardous, ensuring it is properly managed, and tracking its disposal through a manifest system.[3][4][5][6] State regulations may have additional or more stringent requirements.[3][4]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1][7] This ensures that the compound is managed in an environmentally safe and compliant manner.

1. Waste Identification and Segregation:

  • Treat this compound as a hazardous chemical waste.[8]

  • Solid Waste: Collect unused or expired solid this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, clearly labeled, and sealed container for solid chemical waste.[7]

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with incompatible waste streams.[7] Where possible, separate halogenated from non-halogenated solvent waste.[8]

2. Container Selection and Labeling:

  • Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[8]

  • All waste containers must be kept closed except when waste is being added.[9] Do not overfill containers; leave adequate headspace for expansion.[8]

  • Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and an accurate list of all constituents and their approximate concentrations.[8]

3. Storage of Waste Pending Disposal:

  • Store sealed waste containers in a designated and well-ventilated hazardous waste accumulation area within the laboratory.[1][7]

  • Segregate containers of incompatible materials using physical barriers or secondary containment.[7]

  • The storage area should be cool and dry.[7]

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[7]

  • Ensure all required paperwork, including a hazardous waste manifest, is completed accurately.[4][6]

Summary of Key Safety and Disposal Information

ParameterGuidelineSource
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat.[1][2]
Handling Area Well-ventilated area or chemical fume hood.[1]
Spill Response (Small) Soak up with inert absorbent material and place in a suitable, closed container for disposal.[1]
Fire Extinguishing Media Use CO2, dry chemical, or foam.[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2][10]
Container Management Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][9]

Disposal Workflow

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 1-Isobutyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling 1-Isobutyl-1H-pyrazole based on data for structurally similar pyrazole derivatives. Since a specific Safety Data Sheet (SDS) for this compound is not available, a conservative approach to safety is strongly recommended. Always consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

Based on analogous pyrazole compounds, this compound should be treated as a potentially hazardous substance.[1] Key potential hazards include:

  • Flammability: May be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[2]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[3][4]

  • Respiratory Tract Irritation: Inhalation of vapors or fumes may cause respiratory irritation.[3][4]

  • Harmful if Swallowed or in Contact with Skin: Some pyrazole derivatives are harmful if swallowed and can be toxic in contact with skin.[1]

A thorough risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shields or chemical splash goggles meeting ANSI Z87.1 or EN166 standards.[3]Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before each use and change them immediately if contaminated.[3][5]Laboratory coat.[5]Not typically required if handled in a certified chemical fume hood.
High-Volume Handling or Potential for Splashing Chemical splash goggles and a face shield.[5]Chemical-resistant gloves with extended cuffs. Consider double-gloving.[6]Chemical-resistant apron over a laboratory coat.[7]Use a NIOSH-approved respirator with an organic vapor cartridge if not handled in a fume hood or if ventilation is inadequate.[3]
Emergency Situations (e.g., large spills) Chemical splash goggles and a face shield.[5]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.A self-contained breathing apparatus (SCBA) may be necessary.[8]

Operational Plan: Standard Handling Protocol

This protocol outlines the step-by-step procedure for safely weighing and dissolving this compound in a laboratory setting.

Experimental Protocol: Weighing and Dissolving this compound

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary materials: this compound, solvent, appropriate glassware, balance, and required PPE.

    • Set up a designated waste container for contaminated materials.

  • Donning PPE:

    • Put on a laboratory coat, followed by safety goggles and any additional required face protection.

    • Don the appropriate chemical-resistant gloves.

  • Procedure:

    • Perform all operations within the chemical fume hood.

    • Carefully open the container of this compound.

    • Tare a clean, dry weighing vessel on the balance.

    • Dispense the desired amount of the compound into the vessel.

    • Securely close the primary container of this compound.

    • Transfer the weighed compound to the reaction or storage vessel containing the solvent.

    • Stir the solution until the compound is fully dissolved.

  • Decontamination and Waste Disposal:

    • Wipe down the balance and any contaminated surfaces with an appropriate solvent.

    • Dispose of all contaminated disposables (e.g., weighing paper, pipette tips, gloves) in the designated hazardous waste container.[9]

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contact.

    • Remove laboratory coat and other PPE.

    • Wash hands thoroughly with soap and water.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and chemically compatible container.[9]

  • Solid Waste: All disposables contaminated with this compound (e.g., gloves, absorbent pads, weighing paper) should be placed in a designated, sealed hazardous waste container.[9]

  • Empty Containers: Rinse empty containers with a suitable solvent three times. The rinsate must be collected and disposed of as hazardous liquid waste.[9]

  • Disposal Vendor: All waste must be disposed of through an approved hazardous waste disposal company in accordance with local, state, and federal regulations.[2][10] Do not pour down the drain or dispose of in regular trash.[9]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4] Eyewash stations should be readily accessible.[3]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spills: Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately. Ensure adequate ventilation and wear appropriate PPE during cleanup.

Visualization

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a certified chemical fume hood? start->fume_hood low_volume Low volume and no splash risk? fume_hood->low_volume Yes respirator Use NIOSH-approved respirator with organic vapor cartridge fume_hood->respirator No ppe_basic Standard PPE: - Safety glasses - Nitrile gloves - Lab coat low_volume->ppe_basic Yes ppe_splash Enhanced PPE: - Chemical goggles - Face shield - Double gloves - Chem-resistant apron low_volume->ppe_splash No end Proceed with task ppe_basic->end ppe_splash->end respirator->ppe_splash

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isobutyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-Isobutyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.